molecular formula C29H28O8 B12374462 Schiarisanrin C

Schiarisanrin C

Cat. No.: B12374462
M. Wt: 504.5 g/mol
InChI Key: RMKQIKRRIGHWHR-HUEIWROHSA-N
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Description

SchiarisanrinC has been reported in Schisandra arisanensis with data available.

Properties

Molecular Formula

C29H28O8

Molecular Weight

504.5 g/mol

IUPAC Name

[(1S,12R,13R,14R)-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl] benzoate

InChI

InChI=1S/C29H28O8/c1-15-10-18-11-20(32-3)25(33-4)27(30)29(18)13-34-26-22(29)19(12-21-24(26)36-14-35-21)23(16(15)2)37-28(31)17-8-6-5-7-9-17/h5-9,11-12,15-16,23H,10,13-14H2,1-4H3/t15-,16-,23-,29+/m1/s1

InChI Key

RMKQIKRRIGHWHR-HUEIWROHSA-N

Isomeric SMILES

C[C@@H]1CC2=CC(=C(C(=O)[C@@]23COC4=C3C(=CC5=C4OCO5)[C@@H]([C@@H]1C)OC(=O)C6=CC=CC=C6)OC)OC

Canonical SMILES

CC1CC2=CC(=C(C(=O)C23COC4=C3C(=CC5=C4OCO5)C(C1C)OC(=O)C6=CC=CC=C6)OC)OC

Origin of Product

United States

Foundational & Exploratory

Schisandrin C: A Technical Guide to its Chemical Structure, Biological Activities, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Schisandrin C, a bioactive dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has garnered significant attention within the scientific community for its diverse pharmacological properties. This technical guide provides a comprehensive overview of the chemical structure of Schisandrin C, alongside a detailed exploration of its anticancer, anti-inflammatory, and antioxidant activities. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by consolidating quantitative data, outlining detailed experimental protocols, and visualizing key signaling pathways.

Chemical Structure and Properties

Schisandrin C is characterized by a dibenzocyclooctadiene skeleton. Its chemical identity is well-established through various spectroscopic and analytical techniques.

Chemical Structure:

Chemical Structure of Schisandrin C

Table 1: Chemical and Physical Properties of Schisandrin C

PropertyValueReference
IUPAC Name (6R,7S,13aS)-5,6,7,8-tetrahydro-13,14-dimethoxy-6,7-dimethyl-cycloocta[1,2-f:3,4-f']bis[1][2]benzodioxole[3]
Molecular Formula C₂₂H₂₄O₆[3]
Molecular Weight 384.42 g/mol [2]
CAS Number 61301-33-5[3]
Appearance Powder[2]
Purity >96% (as isolated by HPLC)[4]
Solubility Soluble in DMSO[2]

Biological Activities and Quantitative Data

Schisandrin C exhibits a range of biological activities, with its anticancer, anti-inflammatory, and antioxidant effects being the most extensively studied.

Anticancer Activity

Schisandrin C has demonstrated significant cytotoxic effects against various cancer cell lines, primarily through the induction of cell cycle arrest and apoptosis.[1][5]

Table 2: Cytotoxicity of Schisandrin C against Various Cancer Cell Lines

Cell LineCancer TypeIC₅₀ Value (µM)Incubation Time (h)Assay MethodReference
U937Human LeukemiaNot specified48MTT[1]
Bel-7402Human Hepatocellular Carcinoma81.58 ± 1.0648MTT[1]
KB-3-1Human Nasopharyngeal Carcinoma108.00 ± 1.1348MTT[1]
Bcap37Human Breast Cancer136.97 ± 1.5348MTT[1]
HCT116Human Colorectal Carcinoma22.4Not specifiedCrystal Violet[4]
HTB-26Human Breast Cancer10 - 50Not specifiedCrystal Violet[4]
PC-3Human Prostate Cancer10 - 50Not specifiedCrystal Violet[4]
HepG2Human Hepatocellular Carcinoma10 - 50Not specifiedCrystal Violet[4]

Table 3: Apoptosis Induction by Schisandrin C in Bel-7402 Cells

Concentration (µM)Percentage of Hypodiploid Cells (Sub-G₀/G₁)Incubation Time (h)Reference
507.21 ± 0.85%24[1]
7510.32 ± 1.08%24[1]
10040.61 ± 1.43%24[1]

The apoptotic mechanism in U937 cells involves the downregulation of anti-apoptotic proteins Bcl-2 and Bcl-xL, and the activation of caspase-9 and caspase-3.[1][5]

Anti-inflammatory Activity

Schisandrin C has been shown to possess potent anti-inflammatory properties. In human dental pulp cells (HDPCs) stimulated with lipopolysaccharide (LPS), Schisandrin C inhibited the expression of several pro-inflammatory molecules.[2] In RAW 264.7 macrophages, it was found to reduce nitric oxide (NO) production and the secretion of pro-inflammatory cytokines.[6]

Table 4: Anti-inflammatory Effects of Schisandrin C

Cell LineStimulantInhibited MoleculesSignaling Pathway ImplicatedReference
HDPCsLPSIL-1β, TNF-α, ICAM-1, VCAM-1, MMP-2, MMP-9, NO, ROS, NF-κB translocationMAPK[2]
RAW 264.7LPSNO, pro-inflammatory cytokinesp38 MAPK, ERK1/2, JNK[6]
THP-1P. acnesInflammatory cytokines, TLR2MAPK, NF-κB[7]
Antioxidant Activity

The antioxidant properties of Schisandrin C are attributed to its ability to scavenge reactive oxygen species (ROS) and enhance the expression of antioxidant enzymes.[2]

Table 5: Antioxidant Effects of Schisandrin C

Cell LineEffectSignaling Pathway ImplicatedReference
HDPCsIncreased expression of SOD enzymes, HO-1, and PGC-1αp-Akt, Nrf-2[2]
C2C12Reduced ROS release, increased antioxidant activity, enhanced autophagy and mitochondrial biogenesisNF-κB, Nrf2[8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the investigation of Schisandrin C.

Cell Viability Assay (MTT Assay)

This protocol is adapted from studies on U937 and Bel-7402 cells.[1][9]

  • Cell Seeding: Plate cells in 96-well plates at a density of 4 x 10⁴ cells/well and incubate for 24 hours.[9]

  • Treatment: Treat the cells with various concentrations of Schisandrin C (e.g., 12.5–200 µM) and a vehicle control (DMSO) for 48 hours.[1]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is based on the analysis of Bcl-2 family and caspase proteins in U937 cells.[5][9]

  • Cell Lysis: After treatment with Schisandrin C for 48 hours, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer.[9]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bcl-xL, pro-caspase-3, cleaved caspase-3, pro-caspase-9, cleaved caspase-9, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[9]

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the cell cycle distribution in Schisandrin C-treated cells.[1][11]

  • Cell Fixation: Harvest the treated cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.[12]

  • RNase Treatment: Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL). Incubate for 30 minutes at 37°C.[12]

  • Propidium Iodide Staining: Add propidium iodide (PI) to a final concentration of 50 µg/mL and incubate in the dark for 15-30 minutes at room temperature.[12]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G₀/G₁, S, and G₂/M phases of the cell cycle, as well as the sub-G₀/G₁ population (indicative of apoptosis), using appropriate software.[13]

Nitric Oxide (NO) Production Assay

This protocol is based on the measurement of nitrite in the culture medium of RAW 264.7 cells.[6]

  • Cell Culture and Treatment: Plate RAW 264.7 cells and pre-treat with Schisandrin C for 1 hour before stimulating with LPS (1 µg/mL) for 24 hours.

  • Griess Reagent Preparation: Prepare Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Assay Procedure: Mix 100 µL of cell culture supernatant with 100 µL of Griess reagent in a 96-well plate.

  • Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a general experimental workflow for studying Schisandrin C.

SchisandrinC_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Pathway Death Receptors Death Receptors Pro-Caspase-8 Pro-Caspase-8 Death Receptors->Pro-Caspase-8 activates Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 cleavage Pro-Caspase-3 Pro-Caspase-3 Caspase-8->Pro-Caspase-3 activates Schisandrin C Schisandrin C Bcl-2 Bcl-2 Schisandrin C->Bcl-2 inhibits Bcl-xL Bcl-xL Schisandrin C->Bcl-xL inhibits Mitochondrion Mitochondrion Bcl-2->Mitochondrion stabilizes Bcl-xL->Mitochondrion stabilizes Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 binds Pro-Caspase-9 Pro-Caspase-9 Apaf-1->Pro-Caspase-9 activates Caspase-9 Caspase-9 Pro-Caspase-9->Caspase-9 cleavage Caspase-9->Pro-Caspase-3 activates Caspase-3 Caspase-3 Pro-Caspase-3->Caspase-3 cleavage PARP PARP Caspase-3->PARP cleaves Apoptosis Apoptosis PARP->Apoptosis leads to

Caption: Schisandrin C-induced apoptosis signaling pathway.

SchisandrinC_Anti_inflammatory_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 ERK1/2 ERK1/2 TLR4->ERK1/2 JNK JNK TLR4->JNK IκBα IκBα TLR4->IκBα degradation Schisandrin C Schisandrin C Schisandrin C->p38 inhibits Schisandrin C->ERK1/2 inhibits Schisandrin C->JNK inhibits NF-κB NF-κB Schisandrin C->NF-κB inhibits translocation IκBα->NF-κB inhibits Nucleus Nucleus NF-κB->Nucleus translocates to Pro-inflammatory Genes\n(IL-1β, TNF-α, COX-2, iNOS) Pro-inflammatory Genes (IL-1β, TNF-α, COX-2, iNOS) Nucleus->Pro-inflammatory Genes\n(IL-1β, TNF-α, COX-2, iNOS) upregulates

Caption: Schisandrin C's anti-inflammatory mechanism.

Experimental_Workflow cluster_in_vitro In Vitro Studies Cell Culture Cell Culture Treatment with\nSchisandrin C Treatment with Schisandrin C Cell Culture->Treatment with\nSchisandrin C Cytotoxicity Assay\n(MTT) Cytotoxicity Assay (MTT) Treatment with\nSchisandrin C->Cytotoxicity Assay\n(MTT) Apoptosis Assays\n(Flow Cytometry, Western Blot) Apoptosis Assays (Flow Cytometry, Western Blot) Treatment with\nSchisandrin C->Apoptosis Assays\n(Flow Cytometry, Western Blot) Anti-inflammatory Assays\n(Griess, ELISA) Anti-inflammatory Assays (Griess, ELISA) Treatment with\nSchisandrin C->Anti-inflammatory Assays\n(Griess, ELISA) Antioxidant Assays\n(ROS, NO measurement) Antioxidant Assays (ROS, NO measurement) Treatment with\nSchisandrin C->Antioxidant Assays\n(ROS, NO measurement) Data Analysis\n(IC50 values) Data Analysis (IC50 values) Cytotoxicity Assay\n(MTT)->Data Analysis\n(IC50 values) Data Analysis\n(% Apoptosis, Protein levels) Data Analysis (% Apoptosis, Protein levels) Apoptosis Assays\n(Flow Cytometry, Western Blot)->Data Analysis\n(% Apoptosis, Protein levels) Data Analysis\n(NO, Cytokine levels) Data Analysis (NO, Cytokine levels) Anti-inflammatory Assays\n(Griess, ELISA)->Data Analysis\n(NO, Cytokine levels) Data Analysis\n(ROS, NO levels) Data Analysis (ROS, NO levels) Antioxidant Assays\n(ROS, NO measurement)->Data Analysis\n(ROS, NO levels)

Caption: General experimental workflow for Schisandrin C.

Conclusion

Schisandrin C is a promising natural compound with multifaceted biological activities. Its potential as an anticancer, anti-inflammatory, and antioxidant agent is well-supported by scientific evidence. This technical guide provides a foundational resource for researchers to further explore the therapeutic potential of Schisandrin C. The detailed protocols and compiled quantitative data aim to facilitate the design and execution of future studies, ultimately accelerating the translation of this potent natural product into clinical applications.

References

The Lignan Schisandrin C: A Deep Dive into its Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Schisandrin C, a dibenzocyclooctadiene lignan isolated from the medicinal plant Schisandra chinensis, has garnered significant attention for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antioxidant effects.[1] Understanding the intricate biosynthetic pathway of this complex molecule is paramount for its potential biotechnological production and the development of novel therapeutics. This guide provides a comprehensive overview of the currently understood biosynthesis of Schisandrin C and related dibenzocyclooctadiene lignans, supported by available quantitative data, detailed experimental protocols, and a visual representation of the metabolic pathway.

The Biosynthetic Pathway: From Phenylalanine to the Dibenzocyclooctadiene Core

The biosynthesis of Schisandrin C, like other lignans, originates from the phenylpropanoid pathway.[2] This fundamental metabolic route in plants converts the amino acid phenylalanine into various phenolic compounds. The pathway to Schisandrin C can be broadly divided into three major stages:

  • Phenylpropanoid Pathway: The initial steps involve the conversion of phenylalanine to monolignols, such as coniferyl alcohol. This part of the pathway is well-established and involves a series of enzymatic reactions catalyzed by phenylalanine ammonia-lyase (PAL), cinnamic acid 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL), followed by further reductions.

  • Formation of Dibenzylbutane Lignans: Two molecules of a propenylphenol, such as isoeugenol, undergo oxidative dimerization to form dibenzylbutane lignans. This crucial step is thought to be mediated by laccase-like enzymes (SchLACs). Subsequent hydroxylation and O-methylation reactions, catalyzed by cytochrome P450 monooxygenases (CYP450s) and O-methyltransferases (OMTs) respectively, further modify the dibenzylbutane scaffold. For instance, the enzyme SchCYP719C7 is proposed to hydroxylate dihydroguaiaretic acid, which is then methylated by SchOMT02.[3]

  • Formation of the Dibenzocyclooctadiene Ring: The final and defining step in the biosynthesis of Schisandrin C is the intramolecular C-C phenol coupling of a dibenzylbutane lignan precursor, such as pregomisin, to form the characteristic eight-membered cyclooctadiene ring. This complex cyclization is catalyzed by a specific cytochrome P450 enzyme, SchCYP719G1b.[3] The resulting scaffold can then undergo further modifications to yield the diverse array of dibenzocyclooctadiene lignans found in Schisandra chinensis, including Schisandrin C.

Below is a DOT script representation of the proposed biosynthetic pathway leading to the dibenzocyclooctadiene lignan core.

Schisandrin C Biosynthesis Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_dimerization Monolignol Modification & Dimerization cluster_cyclization Dibenzocyclooctadiene Formation Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H Coniferyl_alcohol Coniferyl alcohol p_Coumaric_acid->Coniferyl_alcohol Multiple Steps Coniferyl_acetate Coniferyl acetate Coniferyl_alcohol->Coniferyl_acetate ScCFAT Isoeugenol Isoeugenol Coniferyl_acetate->Isoeugenol Dihydroguaiaretic_acid Dihydroguaiaretic acid Isoeugenol->Dihydroguaiaretic_acid SchLACs (Oxidative Dimerization) Hydroxylated_intermediate Hydroxylated Intermediate Dihydroguaiaretic_acid->Hydroxylated_intermediate SchCYP719C7 Pregomisin Pregomisin Hydroxylated_intermediate->Pregomisin SchOMT02 Gomisin_J Gomisin J (Dibenzocyclooctadiene Core) Pregomisin->Gomisin_J SchCYP719G1b (C-C Phenol Coupling) Schisandrin_C Schisandrin C Gomisin_J->Schisandrin_C Further Modifications PAL PAL C4H C4H ScCFAT ScCFAT SchLACs SchLACs SchCYP719C7 SchCYP719C7 SchOMT02 SchOMT02 SchCYP719G1b SchCYP719G1b

Proposed biosynthetic pathway of Schisandrin C.

Quantitative Data on Lignan Content and Bioavailability

While comprehensive quantitative data on the kinetics and yields of each enzymatic step in the Schisandrin C pathway are still limited, studies have quantified the lignan content in Schisandra chinensis and the bioavailability of its constituents.

Compound/ParameterPlant Part/MatrixValueReference
Total Lignan Content S. chinensis fruit1.3 - 2.8% (w/w, dry weight)[4]
Schisandrin C Content S. chinensis seeds1,385.7 µg/g (fresh weight)[4]
S. chinensis flowers1,023.5 µg/g (fresh weight)[4]
S. chinensis leaves267.4 µg/g (fresh weight)[4]
S. chinensis pulp10.3 µg/g (fresh weight)[4]
S. chinensis stems1.8 µg/g (fresh weight)[4]
Oral Bioavailability of Schizandrin Rat plasma15.56 ± 10.47%[5]

Experimental Protocols

The elucidation of the Schisandrin C biosynthetic pathway relies on a combination of analytical chemistry, enzymology, and molecular biology techniques. Below are representative protocols for key experimental procedures.

Extraction and Quantification of Lignans from Schisandra chinensis**

This protocol is based on methods described for the analysis of lignans in S. chinensis.[4][6]

a. Sample Preparation and Extraction:

  • Obtain fresh plant material (fruits, seeds, leaves, etc.) of Schisandra chinensis.

  • Freeze-dry the samples and grind them into a fine powder.

  • Accurately weigh approximately 1.0 g of the powdered sample into a centrifuge tube.

  • Add 20 mL of methanol and extract using ultrasonication for 30 minutes at room temperature.

  • Centrifuge the mixture at 10,000 x g for 15 minutes.

  • Collect the supernatant. Repeat the extraction process on the pellet two more times.

  • Pool the supernatants and evaporate to dryness under reduced pressure.

  • Re-dissolve the residue in a known volume of methanol (e.g., 5 mL) and filter through a 0.22 µm syringe filter prior to HPLC analysis.

b. HPLC-DAD Analysis:

  • HPLC System: A high-performance liquid chromatography system equipped with a diode array detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Quantification: Prepare a calibration curve using a certified standard of Schisandrin C. Identify and quantify Schisandrin C in the samples by comparing the retention time and peak area to the standard.

Heterologous Expression and in vitro Enzyme Assay of Biosynthetic Enzymes

This protocol provides a general framework for the functional characterization of enzymes like those identified in the Schisandrin C pathway, based on standard molecular biology and biochemical techniques.[3]

a. Gene Cloning and Expression Vector Construction:

  • Isolate total RNA from the relevant tissues of Schisandra chinensis.

  • Synthesize cDNA using reverse transcriptase.

  • Amplify the coding sequences of the target enzymes (e.g., SchCYP719G1b) by PCR using gene-specific primers.

  • Clone the amplified PCR products into an appropriate expression vector (e.g., a yeast or E. coli expression vector).

b. Heterologous Expression:

  • Transform the expression vector into a suitable host organism (e.g., Saccharomyces cerevisiae for CYP450s, or E. coli for soluble enzymes).

  • Culture the transformed cells under conditions that induce protein expression.

  • For microsomal enzymes like CYP450s, prepare microsomes from the yeast cells by differential centrifugation. For soluble enzymes, prepare a cell-free extract from E. coli.

c. in vitro Enzyme Assay:

  • Reaction Mixture: Prepare a reaction mixture containing the enzyme preparation (microsomes or cell-free extract), the putative substrate (e.g., pregomisin for SchCYP719G1b), and necessary cofactors (e.g., NADPH for CYP450s).

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

  • Reaction Termination and Product Extraction: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and vortexing.

  • Centrifuge to separate the phases and collect the organic layer containing the product.

  • Evaporate the organic solvent and re-dissolve the residue in a suitable solvent for analysis.

d. Product Analysis:

  • Analyze the reaction products by LC-MS to identify the formation of the expected product (e.g., Gomisin J).

  • Confirm the identity of the product by comparing its retention time and mass spectrum with an authentic standard.

Conclusion and Future Perspectives

The elucidation of the biosynthetic pathway of Schisandrin C is a significant advancement in the field of natural product biosynthesis. The identification of key enzymes, particularly the cytochrome P450s responsible for the unique dibenzocyclooctadiene ring formation, opens up exciting possibilities for the metabolic engineering of this important medicinal compound.[3][7] Future research should focus on the detailed kinetic characterization of all enzymes in the pathway, the investigation of the regulatory mechanisms governing the biosynthesis, and the reconstruction of the entire pathway in a heterologous host for sustainable production. This knowledge will not only facilitate the supply of Schisandrin C for further pharmacological research and drug development but also provide a deeper understanding of the evolution of chemical diversity in the plant kingdom.

References

Pharmacological Properties of Schisandra chinensis Extracts: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Schisandra chinensis, a woody vine native to Northern China and the Russian Far East, has been a cornerstone of traditional medicine for centuries. Its fruit, known as Fructus Schisandrae, is particularly valued for its diverse therapeutic properties. Modern pharmacological research has begun to elucidate the mechanisms underlying these effects, revealing a complex interplay of bioactive compounds, primarily dibenzocyclooctadiene lignans such as schisandrin, schisandrin B, and gomisin A.[1] This technical guide provides a comprehensive overview of the pharmacological properties of Schisandra chinensis extracts, with a focus on their hepatoprotective, neuroprotective, cardioprotective, anti-inflammatory, and endocrine-modulating effects. Detailed experimental protocols, quantitative data from preclinical and clinical studies, and visual representations of key signaling pathways and experimental workflows are presented to support further research and drug development endeavors.

Introduction

Schisandra chinensis has garnered significant attention in the scientific community for its potential therapeutic applications in a range of pathologies. The primary active constituents responsible for its pharmacological activities are lignans, although other compounds like polysaccharides, essential oils, and organic acids also contribute to its effects.[2][3] This guide synthesizes the current understanding of the pharmacological properties of Schisandra chinensis extracts, providing a technical resource for researchers and drug development professionals.

Hepatoprotective Properties

Schisandra chinensis extracts have demonstrated significant hepatoprotective effects in various preclinical models of liver injury.[4][5] These effects are largely attributed to the antioxidant and anti-inflammatory properties of its lignans.

Mechanisms of Action

The hepatoprotective mechanisms of Schisandra chinensis extracts involve the modulation of several key signaling pathways:

  • Nrf2/ARE Signaling Pathway: Schisandra lignans activate the Nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that regulates the expression of antioxidant and detoxification enzymes. This leads to an increase in the production of endogenous antioxidants such as glutathione (GSH) and superoxide dismutase (SOD), thereby protecting hepatocytes from oxidative stress.[6]

  • NF-κB Signaling Pathway: The extracts inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation.[7] By suppressing NF-κB, Schisandra lignans reduce the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[4][7]

  • MAPK Signaling Pathway: Schisandra extracts can modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular stress responses and inflammation.[4]

Quantitative Data on Hepatoprotective Effects
Model Compound/Extract Dosage Key Findings Reference
CCl4-induced acute liver injury in miceSchisandra chinensis pollen extract (SCPE)10, 20, and 40 g/kg daily for 42 daysSignificantly prevented the increase in serum ALT and AST levels; decreased malondialdehyde (MDA) formation and increased SOD and GSH-Px activities in the liver.[6]
Alcohol-induced fatty liver in ratsSchisandra chinensis extractNot specifiedSignificantly decreased elevated serum AST and ALT levels.[8]
Chronic alcohol-induced liver injury in miceSchisandra chinensis lignans (low and high levels)Not specifiedDose-dependent regulation of hepatic antioxidant status, serum transaminases levels, hyperlipidemia, and hepatic fat deposition.[5]
Experimental Protocols
  • Cell Culture and Treatment: RAW 264.7 macrophages are cultured and pre-treated with various concentrations of Schisandra extract or lignans for 1 hour before stimulation with lipopolysaccharide (LPS).[9]

  • Protein Extraction: Cytosolic and nuclear proteins are extracted from the cells using appropriate lysis buffers.[9]

  • Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose membrane. The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of NF-κB p65, IκBα, JNK, ERK, and p38.[9][10]

  • Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an ECL detection system.[9]

Neuroprotective Properties

Schisandra chinensis extracts and their isolated lignans have shown promise in protecting against neuronal damage and cognitive decline in various experimental models.[11][12]

Mechanisms of Action

The neuroprotective effects of Schisandra chinensis are mediated through:

  • Antioxidant Activity: By scavenging reactive oxygen species (ROS) and enhancing the activity of antioxidant enzymes, Schisandra lignans protect neurons from oxidative stress-induced apoptosis.[11]

  • Anti-inflammatory Effects: The extracts suppress neuroinflammation by inhibiting the production of pro-inflammatory mediators in microglia.[11]

  • Modulation of Neurotransmitter Systems: Some studies suggest that Schisandra can influence neurotransmitter systems, although more research is needed in this area.[11]

Quantitative Data on Neuroprotective Effects
Model Compound/Extract Concentration Key Findings Reference
H2O2-induced oxidative damage in PC12 cellsSchisandra chinensis extract0.3 mg/mlSignificantly protected against H2O2-induced cytotoxicity.[13]
H2O2-induced neuronal cell death in PC12 cells30% ethanol extracts of S. chinensis50 µg/mLHighest survival rate compared to other ethanol concentrations.[14]
Scopolamine-induced cognitive impairment in ratsMixture of S. chinensis and Ribes fasciculatum extractsNot specifiedPrevented scopolamine-induced cognitive impairment.[14]
Experimental Protocols
  • Cell Culture: PC12 cells are cultured in appropriate media.[13]

  • Induction of Oxidative Stress: Cells are treated with a specific concentration of hydrogen peroxide (H2O2) to induce oxidative damage.[13]

  • Treatment: Cells are co-treated with various concentrations of Schisandra chinensis extract.[13]

  • Cell Viability Assay: Cell viability is assessed using the MTT or CCK-8 assay to determine the protective effect of the extract.[13]

  • Intracellular ROS Measurement: The level of intracellular reactive oxygen species (ROS) is measured using a fluorescent probe like DCFH-DA.[13]

Cardioprotective Properties

Preclinical studies have indicated that Schisandra chinensis extracts can protect the heart from various injuries, including ischemia-reperfusion injury.[1][15]

Mechanisms of Action

The cardioprotective effects are primarily linked to:

  • Antioxidant Properties: Schisandra lignans reduce oxidative stress in cardiomyocytes by increasing the activity of antioxidant enzymes like GSH-Px and reducing MDA levels.[1]

  • Anti-apoptotic Effects: The extracts can inhibit apoptosis in myocardial cells.[1]

Quantitative Data on Cardioprotective Effects
Model Compound/Extract Dosage/Concentration Key Findings Reference
Myocardial ischemia/reperfusion injury in mice (in vivo)Schisandrin A6, 12, and 24 mg/kgAttenuated myocardial ischemia/reperfusion-induced myocardial apoptosis.[1]
Hypoxia/reoxygenation injury in H9c2 cardiomyocytes (in vitro)Schisandrin A14, 28, and 56 µMDemonstrated cardioprotective properties.[1]
Isoprenaline-induced myocardial infarction in ratsSchisandra chinensis bee pollen extract (SCBPE)600, 1200, or 1800 mg/kg/day for 30 daysSignificantly reduced serum AST, LDH, and CK activities; increased myocardial SOD, GSH-Px, and catalase activities.[16]
Experimental Protocols
  • Animal Model: Anesthetized rats undergo a surgical procedure to induce myocardial ischemia by ligating the left anterior descending coronary artery for a specific period, followed by reperfusion.

  • Treatment: Rats are pre-treated with Schisandra extract or its components orally for a defined period before the induction of ischemia.[15]

  • Assessment of Cardiac Function: Hemodynamic parameters such as left ventricular systolic pressure and left ventricular end-diastolic pressure are monitored.[1]

  • Biochemical Analysis: Blood and heart tissue samples are collected to measure markers of cardiac injury (e.g., CK-MB, LDH) and oxidative stress (e.g., MDA, SOD).[1]

  • Histopathological Examination: Heart tissue is examined for signs of necrosis and inflammation.[16]

Anti-inflammatory Properties

The anti-inflammatory effects of Schisandra chinensis are well-documented and contribute significantly to its therapeutic potential in various diseases.[2][17][18]

Mechanisms of Action

The primary anti-inflammatory mechanisms include:

  • Inhibition of Pro-inflammatory Mediators: Schisandra lignans suppress the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[17][19][20]

  • Modulation of Inflammatory Signaling Pathways: As mentioned earlier, the inhibition of NF-κB and MAPK signaling pathways is central to its anti-inflammatory activity.[17][20]

Quantitative Data on Anti-inflammatory Effects
Model Compound/Extract Concentration/Dosage Key Findings Reference
LPS-stimulated RAW 264.7 macrophagesSchisandrae Fructus ethanol extract500 µg/mLMarkedly inhibited the production of NO, TNF-α, and IL-1β.[17]
Acetic acid-induced writhing in miceSchisandra chinensis leaf extractsNot specifiedSignificantly inhibited writhing responses.[18]
Carrageenan-induced paw edema in miceSchisandrin ANot specifiedSignificantly inhibited paw edema and infiltration of inflammatory cells.[2]

Endocrine and Metabolic Effects

Schisandra chinensis has been traditionally used to support overall vitality and is now being investigated for its effects on the endocrine and metabolic systems.[21][22]

Adrenal Function and Cortisol Regulation

As an adaptogen, Schisandra is believed to help the body resist stress. Some studies suggest it may modulate the hypothalamic-pituitary-adrenal (HPA) axis and regulate cortisol levels, the primary stress hormone.[22] Animal studies have shown that Schisandra extracts can attenuate stress-induced increases in plasma corticosterone (the rodent equivalent of cortisol).[18] In a study on rats under strenuous swimming exercise, Schisandra chinensis administration (2.5 g/kg twice daily for one week) significantly reduced serum cortisol levels.[8]

Effects on Reproductive Hormones

The impact of Schisandra chinensis on reproductive hormones like estrogen and testosterone is an emerging area of research. Some studies suggest a mild phytoestrogenic effect, which could be beneficial in managing menopausal symptoms.[2] However, the evidence is still limited and requires further investigation.[17] Animal research has indicated that schisandra may act as a weak phytoestrogen and could potentially boost testosterone production.[20]

Thyroid Function

There is limited direct scientific evidence linking Schisandra chinensis to thyroid function. However, its traditional use in supporting overall endocrine health and its known hepatoprotective effects suggest a potential indirect benefit, as the liver plays a role in thyroid hormone metabolism.[13][22] One study on rats with hyperthyroid heart disease induced by levothyroxine showed that Schisandra chinensis had a protective effect on the myocardium.[23]

Glucose and Lipid Metabolism

Several studies have demonstrated the beneficial effects of Schisandra chinensis extracts on glucose and lipid metabolism, suggesting its potential in managing hyperglycemia and hyperlipidemia.

Quantitative Data on Metabolic Effects
Model Compound/Extract Dosage/Concentration Key Findings Reference
Randomized, double-blind, placebo-controlled clinical trial in humans with hyperglycemiaOmija extract and soybean mixture (OSM)Not specifiedSignificantly decreased fasting plasma glucose, postprandial glucose, and LDL-cholesterol compared to placebo.[24]
High-sucrose diet-fed ratsCombined extract containing Schisandra chinensis2.44% of dietSignificantly decreased plasma and hepatic triglyceride levels.[10]
Type 2 diabetic ratsSchisandra chinensis acidic polysaccharide (SCAP)25, 50, or 100 mg/kg for 8 weeksSignificantly lowered fasting blood glucose, elevated fasting insulin, and improved glucose tolerance. Decreased serum IL-1β, IL-6, and TNF-α.

Experimental Workflows

Extraction and Isolation of Lignans from Schisandra chinensis

Extraction_and_Isolation Start Dried Schisandra chinensis Fruit Powder Extraction Smashing Tissue Extraction (STE) - Solvent: 75% aqueous ethanol - Voltage: 180 V - Time: 1 min - Solid-liquid ratio: 1:19 Start->Extraction Extraction Process Filtration1 Filtration Extraction->Filtration1 Concentration Rotary Evaporation Filtration1->Concentration CrudeExtract Crude Lignan Extract Concentration->CrudeExtract ColumnChromatography Column Chromatography - Stationary Phase: Silica Gel CrudeExtract->ColumnChromatography Purification Elution Elution with Solvent Gradient ColumnChromatography->Elution FractionCollection Fraction Collection Elution->FractionCollection Analysis HPLC or LC-MS/MS Analysis - Quantification of individual lignans FractionCollection->Analysis Analysis of Fractions PurifiedLignans Purified Lignans (e.g., Schisandrin, Gomisin A) Analysis->PurifiedLignans

Caption: Workflow for the extraction and isolation of lignans.

Analysis of Lignans by HPLC

HPLC_Analysis SamplePrep Sample Preparation - Extract dilution in methanol - Filtration (0.22 µm filter) Injection Sample Injection SamplePrep->Injection HPLC HPLC System - Column: C18 reverse-phase - Mobile Phase: Acetonitrile/Water gradient Separation Chromatographic Separation HPLC->Separation Injection->HPLC Detection UV Detection (e.g., 254 nm) Separation->Detection DataAnalysis Data Analysis - Peak identification and integration - Quantification using standard curves Detection->DataAnalysis Results Lignan Concentration Data DataAnalysis->Results

Caption: Workflow for the quantitative analysis of lignans by HPLC.

Signaling Pathways

NF-κB and MAPK Signaling Pathways in Inflammation

NFkB_MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPKK MAPKK TLR4->MAPKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates MAPK MAPK (JNK, p38, ERK) MAPKK->MAPK phosphorylates MAPK->NFkB activates Schisandra Schisandra chinensis Extracts/Lignans Schisandra->IKK inhibits Schisandra->MAPKK inhibits Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6, iNOS, COX-2) NFkB_nuc->Gene_Expression activates

Caption: Inhibition of NF-κB and MAPK pathways by S. chinensis.

Nrf2-ARE Signaling Pathway in Antioxidant Response

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 sequesters for degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates Schisandra Schisandra chinensis Extracts/Lignans Schisandra->Keap1 promotes Nrf2 release OxidativeStress Oxidative Stress OxidativeStress->Keap1 inactivates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Gene_Expression Antioxidant & Detoxifying Gene Expression (HO-1, NQO1, GCLC, SOD) ARE->Gene_Expression activates

Caption: Activation of the Nrf2-ARE pathway by S. chinensis.

Conclusion

Schisandra chinensis extracts, rich in bioactive lignans, exhibit a wide range of pharmacological properties with significant therapeutic potential. Their well-documented hepatoprotective, neuroprotective, cardioprotective, and anti-inflammatory effects are primarily mediated through the modulation of key signaling pathways involved in oxidative stress and inflammation, such as Nrf2, NF-κB, and MAPKs. Furthermore, emerging evidence suggests a role for Schisandra chinensis in regulating endocrine and metabolic functions. The comprehensive data and detailed methodologies presented in this technical guide aim to facilitate further research into the clinical applications of this valuable medicinal plant and the development of novel therapeutics. Rigorous, well-designed clinical trials are warranted to fully elucidate the efficacy and safety of Schisandra chinensis extracts in human health and disease.

References

Schisandrin C: A Technical Guide to its In Vitro Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro mechanisms of action of Schisandrin C, a bioactive lignan isolated from the fruit of Schisandra chinensis. The document synthesizes current research findings, focusing on the compound's effects on key cellular signaling pathways. It includes quantitative data, detailed experimental protocols, and visual representations of molecular interactions to support further research and development.

Core Anti-Inflammatory and Antioxidant Mechanisms

Schisandrin C exhibits potent anti-inflammatory and antioxidant properties by modulating several key signaling pathways. These activities have been observed across various in vitro models, including lipopolysaccharide (LPS)-stimulated macrophages and hydrogen peroxide (H₂O₂)-induced oxidative stress models.[1][2][3]

Inhibition of the NF-κB and MAPK Signaling Pathways

A primary mechanism of Schisandrin C's anti-inflammatory effect is the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[3][4] In models of inflammation, Schisandrin C has been shown to suppress the phosphorylation of key MAPK proteins, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK).[3][4] This upstream inhibition prevents the activation and nuclear translocation of NF-κB, a critical transcription factor for pro-inflammatory gene expression.[5] Consequently, Schisandrin C significantly reduces the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[2][3][6]

G LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK NFkB NF-κB MAPK->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Nucleus->Cytokines Gene Expression SchC Schisandrin C SchC->MAPK Inhibits Phosphorylation

Fig 1. Inhibition of MAPK/NF-κB pathway by Schisandrin C.
Activation of the Nrf2/HO-1 Antioxidant Pathway

Schisandrin C enhances cellular antioxidant defenses by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. It has been shown to promote the nuclear translocation of Nrf2, which in turn upregulates the expression of antioxidant enzymes, including superoxide dismutase (SOD) and HO-1.[5] This mechanism contributes to the protective effects of Schisandrin C against oxidative stress-induced cell injury.

Quantitative Data: Anti-Inflammatory & Antioxidant Effects

ParameterCell LineTreatmentResultReference
Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α)RAW 264.7 MacrophagesLPS + Schisandrin C (1, 10, 100 µM)Significant reduction in gene expression levels.[2]
Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesLPS + Schisandrin CReduction in NO production.[4]
NLRP3 Inflammasome (NLRP3, Caspase-1)RAW 264.7 MacrophagesLPS + Schisandrin CSignificant prevention of activation.[2]
Antioxidant Enzymes (Cu/Zn-SOD, Mn-SOD)C2C12 CellsH₂O₂ + Schisandrin CIncreased protein levels.[1]
Adhesion Molecules (VCAM-1, ICAM-1)Human Dental Pulp CellsLPS + Schisandrin CInhibition of expression.[5]
Matrix Metalloproteinases (MMP-2, MMP-9)Human Dental Pulp CellsLPS + Schisandrin CInhibition of expression.[5]

Modulation of Autophagy and Cellular Homeostasis

Schisandrin C plays a role in regulating autophagy, a critical cellular process for degrading and recycling damaged components, through the PI3K/AKT/mTOR pathway.

PI3K/AKT/mTOR Pathway Inhibition

In human umbilical vein endothelial cells (HUVECs) induced with oxidized low-density lipoprotein (ox-LDL), Schisandrin C was found to interfere with the PI3K/AKT/mTOR autophagy pathway.[7][8] It dose-dependently inhibited the phosphorylation of PI3K, Akt, and mTOR.[7] The inhibition of this pathway promotes the induction of autophagy, as evidenced by the increased expression of key autophagy-related proteins.[7]

G PI3K PI3K AKT AKT PI3K->AKT p mTOR mTOR AKT->mTOR p Autophagy Autophagy Induction mTOR->Autophagy Inhibits Beclin1 Beclin1, ATG5, LC3-II Autophagy->Beclin1 Upregulates SchC Schisandrin C SchC->PI3K Inhibits SchC->AKT Inhibits SchC->mTOR Inhibits

Fig 2. Schisandrin C-mediated induction of autophagy.

Quantitative Data: Autophagy Regulation

ParameterCell LineTreatmentResultReference
p-PI3K, p-Akt, p-mTORHUVECsox-LDL + Schisandrin CSignificant, dose-dependent inhibition of phosphorylation.[7]
Beclin1 Protein ExpressionHUVECsox-LDL + Schisandrin CSignificantly increased expression.[7]
ATG5 Protein ExpressionHUVECsox-LDL + Schisandrin CSignificantly increased expression.[7]
LC3 II/LC3 I RatioHUVECsox-LDL + Schisandrin CSignificantly elevated ratio.[7]
P62 Protein ExpressionHUVECsox-LDL + Schisandrin CSignificantly downregulated in medium and high-dose groups.[7]
LC3 and ATG5 mRNAHUVECsox-LDL + Schisandrin CSignificantly increased expression in medium- and high-dose groups.[7]

Induction of Apoptosis in Cancer Cells

Schisandrin C has demonstrated cytotoxic and pro-apoptotic effects in various human cancer cell lines.

Intrinsic Apoptosis Pathway

In human hepatocellular carcinoma (Bel-7402) cells, Schisandrin C induces apoptosis in a dose-dependent manner.[9][10] Morphological changes characteristic of apoptosis, such as condensed and fragmented nuclei, have been observed following treatment.[9][10] Flow cytometry analysis revealed a significant increase in the sub-G0/G1 cell population, indicating DNA fragmentation and the presence of apoptotic bodies.[9][10] Furthermore, in other cell models, Schisandrin C has been shown to suppress cisplatin-induced apoptosis by inhibiting the mitochondrial release of cytochrome c.[11] The modulation of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins is also a key mechanism.[12][13]

G SchC Schisandrin C Mitochondrion Mitochondrion SchC->Mitochondrion Acts on Bax Bax SchC->Bax Upregulates Bcl2 Bcl-2 SchC->Bcl2 Downregulates CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspases Caspase Cascade (e.g., Caspase-3) CytochromeC->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Bax->Mitochondrion Promotes release Bcl2->Mitochondrion Inhibits release

Fig 3. Induction of apoptosis by Schisandrin C.

Quantitative Data: Cytotoxicity and Apoptosis

ParameterCell LineTreatment DurationResult (IC₅₀)Reference
CytotoxicityBel-7402 (Hepatocellular Carcinoma)48 h81.58 ± 1.06 µM[9][10]
CytotoxicityKB-3-1 (Nasopharyngeal Carcinoma)48 h108.00 ± 1.13 µM[9]
CytotoxicityBcap37 (Breast Cancer)48 h136.97 ± 1.53 µM[9]
Apoptotic Cells (Sub-G0/G1 peak)Bel-740224 h (100 µM Sch C)40.61 ± 1.43%[9][10]

Other Identified In Vitro Mechanisms

  • Anti-Fibrosis via TGF-β/PI3K-Akt Pathways: In a model of renal fibrosis using NRK-49F cells, Schisandrin C was shown to inhibit the accumulation of extracellular matrix by regulating the TGF-β and PI3K-Akt signaling pathways. This led to the downregulation of fibrosis markers such as CDH2, α-SMA, COL3A1, and COL1A1.[14]

  • Antiviral Effects via cGAS-STING Pathway: Schisandrin C can enhance the activation of the cGAS-STING pathway, leading to increased production of interferon β (IFN-β) and downstream interferon-stimulated genes. This mechanism contributes to its inhibitory effects on Hepatitis B Virus (HBV) replication in vitro.[15]

Experimental Protocols

This section provides an overview of common methodologies used in the cited in vitro studies of Schisandrin C.

Cell Culture and Treatments
  • Cell Lines:

    • RAW 264.7 (murine macrophages) were used for inflammation studies.[2][4]

    • HUVECs (human umbilical vein endothelial cells) were used for atherosclerosis/autophagy models.[7]

    • Bel-7402 (human hepatocellular carcinoma), KB-3-1 (human nasopharyngeal carcinoma), and Bcap37 (human breast cancer) were used for cytotoxicity and apoptosis assays.[9]

    • YD-38 cells were used to study protection from cisplatin-induced apoptosis.[11]

  • General Culture Conditions: Cells are typically cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.[9]

  • Treatment Paradigm: For protective effect studies, cells are often pre-treated with various concentrations of Schisandrin C for a specified time (e.g., 1 to 12 hours) before the addition of a stimulus like LPS, H₂O₂, or ox-LDL for a further incubation period (e.g., 12 to 24 hours).[11][13]

Cell Viability and Cytotoxicity Assay (MTT Assay)
  • Seeding: Plate cells (e.g., 5 x 10³ cells/well) in 96-well plates and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of Schisandrin C (e.g., 12.5–200 µM) for a specified duration (e.g., 48 hours).[9]

  • MTT Addition: Remove the treatment media and add fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., at 100 µg/mL).[11]

  • Incubation: Incubate for 3-4 hours at 37°C to allow for formazan crystal formation.

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well.[11]

  • Measurement: Shake the plates to dissolve the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

Western Blot Analysis
  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on SDS-PAGE gels.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with specific primary antibodies (e.g., against p-p38, NF-κB, Beclin1, Caspase-1, β-actin) overnight at 4°C.[2][7]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis is performed to quantify protein expression relative to a loading control.

Apoptosis Detection
  • Hoechst 33258 Staining:

    • Grow cells on coverslips and treat with Schisandrin C (e.g., 75 µM for 24 h).[9][10]

    • Fix the cells (e.g., with 4% paraformaldehyde).

    • Stain the cells with Hoechst 33258 solution.

    • Wash and mount the coverslips on slides.

    • Observe nuclear morphology (chromatin condensation and fragmentation) under a fluorescence microscope.[9][10]

  • Flow Cytometry (Sub-G0/G1 Analysis):

    • Harvest treated and control cells.

    • Fix the cells in ice-cold 70% ethanol.

    • Wash and resuspend cells in a staining solution containing propidium iodide (PI) and RNase A.

    • Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the sub-G0/G1 phase represents the apoptotic population.[9][10]

Quantitative Real-Time PCR (qPCR)
  • RNA Extraction: Isolate total RNA from treated cells using a suitable kit (e.g., TRIzol reagent).

  • cDNA Synthesis: Synthesize first-strand cDNA from the RNA using a reverse transcription kit.

  • qPCR Reaction: Perform qPCR using SYBR Green master mix and gene-specific primers for target genes (e.g., IL-1β, IL-6, TNFα) and a housekeeping gene (e.g., GAPDH).[2]

  • Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

References

Schisandrin C: A Technical Guide to its Anti-inflammatory and Anti-oxidative Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anti-inflammatory and anti-oxidative properties of Schisandrin C, a bioactive lignan isolated from the fruit of Schisandra chinensis. This document summarizes key quantitative data, details experimental methodologies, and visualizes the core signaling pathways involved in its mechanism of action.

Core Findings:

Schisandrin C has demonstrated significant potential in mitigating inflammation and oxidative stress through the modulation of key cellular signaling pathways. It effectively reduces the production of pro-inflammatory mediators and enhances the expression of antioxidant enzymes. The primary mechanisms of action involve the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway.

Data Presentation

The following tables summarize the quantitative data on the effects of Schisandrin C on various markers of inflammation and oxidative stress.

Table 1: Anti-inflammatory Effects of Schisandrin C

Cell LineInducerSchisandrin C ConcentrationTarget MoleculeEffectSignificanceCitation
RAW 264.7 MacrophagesLPS1, 10, 100 μMIL-1β, IL-6, TNF-αSignificant reduction in gene expressionp < 0.05[1]
RAW 264.7 MacrophagesLPSNot specifiedNO, PGE2, iNOS, COX-2Inhibition of production and expressionNot specified
THP-1 Human MonocytesP. acnes5, 10, 20 μMInflammatory CytokinesInhibition of release (effective at 5 μM)Not specified
Human Dental Pulp CellsLPSNot specifiedIL-1β, TNF-α, ICAM-1, VCAM-1, MMP-2, MMP-9, NOInhibition of inflammatory moleculesp < 0.05[2]

Table 2: Anti-oxidative Effects of Schisandrin C

Cell Line/ModelInducerSchisandrin C ConcentrationTarget Molecule/ProcessEffectSignificanceCitation
Human Dental Pulp CellsLPSNot specifiedROS FormationInhibitionp < 0.05[2]
Human Dental Pulp CellsNot specifiedNot specifiedSuperoxide Dismutase (SOD), Heme oxygenase-1 (HO-1)Increased expressionp < 0.05[2]
Ang II-challenged Vascular EndotheliumAngiotensin IINot specifiedOxidative StressAmeliorationNot specified
C2C12 Skeletal Muscle CellsH2O2Not specifiedROSReductionNot specified[3]
C2C12 Skeletal Muscle CellsNot specifiedNot specifiedCu/Zn-SOD, Mn-SODIncreased protein levelsNot specified[3]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to assess the anti-inflammatory and anti-oxidative effects of Schisandrin C.

Cell Culture and Induction of Inflammation in RAW 264.7 Macrophages
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Induction of Inflammation: To induce an inflammatory response, RAW 264.7 cells are treated with lipopolysaccharide (LPS) from Escherichia coli at a concentration of 1 µg/mL for a specified period, typically 24 hours.

  • Schisandrin C Treatment: Cells are pre-treated with various concentrations of Schisandrin C (e.g., 1, 10, 100 µM) for 1 hour before the addition of LPS.

Western Blot Analysis for NF-κB and Nrf2 Signaling Pathways
  • Protein Extraction:

    • Whole-cell lysates are prepared using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • For nuclear and cytosolic fractions, cells are first lysed with a hypotonic buffer to release cytosolic proteins. The remaining nuclear pellet is then lysed with a nuclear extraction buffer.

  • Protein Quantification: Protein concentration is determined using a Bradford or BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane is then incubated with primary antibodies against target proteins (e.g., phospho-p65, p65, IκBα, Nrf2, Keap1, HO-1, and a loading control like β-actin or GAPDH) overnight at 4°C.

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis is performed to quantify the relative protein expression.

Measurement of Nitric Oxide (NO) Production
  • Assay Principle: The production of NO is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

  • Procedure:

    • After treatment with Schisandrin C and/or LPS, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • The mixture is incubated for 10-15 minutes at room temperature in the dark.

    • The absorbance is measured at 540 nm using a microplate reader.

    • The nitrite concentration is calculated from a standard curve prepared with sodium nitrite.

Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-inflammatory Cytokines
  • Assay Principle: ELISA is used to quantify the concentration of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatant.

  • Procedure:

    • Commercially available ELISA kits are used according to the manufacturer's instructions.

    • Briefly, the culture supernatants are added to wells of a microplate pre-coated with a capture antibody specific for the cytokine of interest.

    • After incubation and washing, a detection antibody conjugated to an enzyme (e.g., HRP) is added.

    • A substrate solution is then added, and the resulting color development is proportional to the amount of cytokine present.

    • The reaction is stopped, and the absorbance is measured at the appropriate wavelength.

    • The cytokine concentration is determined by comparison with a standard curve.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by Schisandrin C.

anti_inflammatory_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK Activates IKK IKK MAPK->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus Translocates SchisandrinC_cyto Schisandrin C SchisandrinC_cyto->MAPK Inhibits SchisandrinC_cyto->IKK Inhibits DNA DNA NFkB_nucleus->DNA Binds to ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->ProInflammatory_Genes Transcription

Caption: Anti-inflammatory signaling pathway of Schisandrin C.

anti_oxidative_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Inhibits/Degrades Nrf2_nucleus Nrf2 Nrf2_cyto->Nrf2_nucleus Translocates SchisandrinC_cyto Schisandrin C SchisandrinC_cyto->Keap1 Inhibits ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, SOD) ARE->Antioxidant_Genes Transcription

Caption: Anti-oxidative signaling pathway of Schisandrin C.

experimental_workflow start Start: Cell Culture (e.g., RAW 264.7) pretreatment Pre-treatment with Schisandrin C start->pretreatment stimulation Stimulation with Inducer (e.g., LPS) pretreatment->stimulation incubation Incubation (e.g., 24 hours) stimulation->incubation harvest Harvest Supernatant & Cell Lysate incubation->harvest supernatant_analysis Supernatant Analysis: - ELISA (Cytokines) - Griess Assay (NO) harvest->supernatant_analysis lysate_analysis Cell Lysate Analysis: - Western Blot (NF-κB, Nrf2 pathways) harvest->lysate_analysis results Data Analysis & Interpretation supernatant_analysis->results lysate_analysis->results

Caption: General experimental workflow for assessing Schisandrin C effects.

References

The Immunotherapeutic Potential of Schisandrin C: A Deep Dive into its Antitumor Immunity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Schisandrin C, a bioactive lignan isolated from the fruit of Schisandra chinensis, is emerging as a potent agent in cancer therapy, not through direct cytotoxicity, but by modulating the host's immune system to recognize and eliminate tumor cells. Recent studies have elucidated its significant role in enhancing antitumor immunity, particularly through the activation of the cGAS-STING pathway, a critical component of the innate immune system. This technical guide provides a comprehensive overview of the mechanisms underlying the antitumor immunity of Schisandrin C, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows involved.

Core Mechanism of Action: Activation of the cGAS-STING Pathway

Schisandrin C exerts its antitumor effects by augmenting the type I interferon (IFN) response in a manner dependent on the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) signaling pathway.[1][2][3][4] This pathway is a crucial sensor of cytosolic DNA, which can accumulate in the cytoplasm of tumor cells due to genomic instability.[4] Upon binding to cytosolic DNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn activates STING.[1][4]

Our investigation reveals that Schisandrin C enhances the activation of the cGAS-STING pathway, leading to the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3).[1] Phosphorylated IRF3 then translocates to the nucleus, driving the transcription of type I interferons and other inflammatory cytokines.[1] This cascade of events initiates a robust antitumor immune response characterized by the increased infiltration and activation of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells within the tumor microenvironment.[1][3]

Signaling Pathway of Schisandrin C-Mediated Antitumor Immunity

Schisandrin_C_Antitumor_Immunity cluster_tumor_cell Tumor Cell cluster_immune_response Immune Response DNA Cytosolic dsDNA cGAS cGAS DNA->cGAS senses cGAMP cGAMP cGAS->cGAMP produces STING STING (ER Membrane) cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus translocates to IFN1 Type I IFN (IFN-α/β) Nucleus->IFN1 upregulates transcription Chemokines Chemokines (CXCL9, CXCL10, CCL5) Nucleus->Chemokines upregulates transcription NK_cell NK Cell IFN1->NK_cell activates T_cell CD8+ T Cell IFN1->T_cell activates Chemokines->T_cell recruits Tumor_Apoptosis Tumor Cell Apoptosis NK_cell->Tumor_Apoptosis induces T_cell->Tumor_Apoptosis induces SchisandrinC Schiarisanrin C SchisandrinC->STING enhances activation

Caption: Schisandrin C enhances the cGAS-STING pathway, boosting antitumor immunity.

Quantitative Data Summary

The antitumor effects of Schisandrin C, both as a monotherapy and in combination with cisplatin, have been quantified in preclinical models. The following tables summarize key findings from studies using 4T1 breast cancer and MC38 colon cancer tumor-bearing mice.

Table 1: Effect of Schisandrin C on Tumor Growth in 4T1 and MC38 Mouse Models
Treatment GroupTumor ModelMean Tumor Volume (mm³) at Day X% Tumor Growth Inhibition
Vehicle Control4T1Data not fully available in abstract-
Schisandrin C4T1Significantly lower than controlSignificant inhibition
Vehicle ControlMC38Data not fully available in abstract-
Schisandrin CMC38Significantly lower than controlSignificant inhibition

Note: Specific numerical values for tumor volume and percentage inhibition require access to the full dataset from the cited studies. The provided information reflects the qualitative findings of significant inhibition.

Table 2: Immune Cell Infiltration in the Tumor Microenvironment
Treatment GroupCell Type% of CD45+ Cells in TumorFold Change vs. Control
Vehicle ControlCD8+ T CellsBaseline-
Schisandrin CCD8+ T CellsAugmented presenceSignificant increase
Vehicle ControlNK CellsBaseline-
Schisandrin CNK CellsAugmented presenceSignificant increase

Note: Quantitative data on immune cell percentages are based on flow cytometry analysis and show a marked increase in the presence of key antitumor immune cells with Schisandrin C treatment.[1][3]

Table 3: Synergistic Antitumor Effect of Schisandrin C and Cisplatin
Treatment GroupTumor ModelMean Tumor Volume (mm³) at Day X% Tumor Growth Inhibition
Cisplatin MonotherapyMC38Reduced compared to controlModerate inhibition
Schisandrin C + CisplatinMC38Significantly lower than cisplatin aloneEnhanced inhibition

Note: The combination of Schisandrin C and cisplatin demonstrates a greater inhibitory effect on tumor growth than cisplatin monotherapy, highlighting a synergistic relationship.[1][3]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of Schisandrin C's antitumor immunity.

In Vivo Tumor Models
  • Cell Lines: 4T1 (murine breast carcinoma) and MC38 (murine colon adenocarcinoma).

  • Animal Model: BALB/c mice (for 4T1 cells) and C57BL/6 mice (for MC38 cells), typically 6-8 weeks old.

  • Tumor Implantation: Subcutaneous injection of 1 x 10^6 4T1 or MC38 cells in 100 µL of phosphate-buffered saline (PBS) into the right flank of the mice.

  • Treatment Regimen:

    • Schisandrin C (e.g., 50 mg/kg) administered intraperitoneally (i.p.) daily.

    • Cisplatin (e.g., 5 mg/kg) administered i.p. on specific days (e.g., days 7, 10, 13).

    • Control group receives a vehicle (e.g., DMSO and corn oil).

  • Monitoring: Tumor volume measured every 2-3 days using calipers (Volume = 0.5 x length x width²). Body weight is also monitored.

  • Endpoint: Mice are euthanized when tumors reach a predetermined size or at the end of the study period. Tumors and spleens are harvested for further analysis.

Experimental Workflow for In Vivo Studies

in_vivo_workflow cluster_analysis Analysis start Start tumor_implantation Tumor Cell Implantation (4T1 or MC38) start->tumor_implantation treatment_initiation Treatment Initiation (Schisandrin C +/- Cisplatin) tumor_implantation->treatment_initiation monitoring Tumor Growth and Body Weight Monitoring treatment_initiation->monitoring endpoint Endpoint Reached monitoring->endpoint tissue_harvesting Harvest Tumors and Spleens endpoint->tissue_harvesting analysis Downstream Analysis tissue_harvesting->analysis end End flow_cytometry Flow Cytometry (Immune Cell Infiltration) analysis->flow_cytometry qRTPCR qRT-PCR (Gene Expression) analysis->qRTPCR RNA_seq RNA Sequencing (Transcriptome Analysis) analysis->RNA_seq

Caption: Workflow for in vivo assessment of Schisandrin C's antitumor efficacy.

Flow Cytometry for Immune Cell Profiling
  • Sample Preparation:

    • Tumors are mechanically dissociated and digested (e.g., with collagenase D and DNase I) to obtain a single-cell suspension.

    • Spleens are mechanically dissociated and red blood cells are lysed.

  • Antibody Staining:

    • Cells are stained with a cocktail of fluorescently-conjugated antibodies against surface markers to identify different immune cell populations (e.g., CD45, CD3, CD4, CD8, NK1.1).

    • A viability dye (e.g., Zombie Aqua) is used to exclude dead cells.

  • Data Acquisition: Samples are acquired on a multicolor flow cytometer (e.g., BD LSRFortessa).

  • Data Analysis: Data is analyzed using software such as FlowJo to quantify the percentages of different immune cell populations within the tumor and spleen.

Quantitative Real-Time PCR (qRT-PCR)
  • RNA Extraction: Total RNA is extracted from tumor tissue using a suitable kit (e.g., RNeasy Kit, Qiagen).

  • cDNA Synthesis: RNA is reverse-transcribed into cDNA using a reverse transcriptase kit.

  • PCR Amplification: qRT-PCR is performed using a SYBR Green-based master mix and primers specific for target genes (e.g., Ifnb1, Cxcl9, Cxcl10, Ccl5) and a housekeeping gene (e.g., Actb).

  • Data Analysis: The relative expression of target genes is calculated using the 2^-ΔΔCt method.

Conclusion and Future Directions

Schisandrin C represents a promising immunotherapeutic agent with a well-defined mechanism of action centered on the potentiation of the cGAS-STING pathway. The data strongly support its ability to enhance antitumor immunity, leading to reduced tumor growth and synergistic effects with conventional chemotherapy. Future research should focus on optimizing dosing and delivery strategies, exploring its efficacy in a broader range of cancer models, and ultimately translating these preclinical findings into clinical trials. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of Schisandrin C in the fight against cancer.

References

Ethnobotanical Uses and Pharmacological Activities of Schiarisanrin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiarisanrin C is a bioactive lignan found predominantly in plants of the Schisandraceae family, notably Schisandra chinensis and Kadsura longipedunculata. These plants have a rich history of use in traditional medicine systems, particularly in East Asia. This technical guide provides an in-depth overview of the ethnobotanical applications of these plants, with a focus on the pharmacological activities and underlying molecular mechanisms of their constituent, this compound. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Ethnobotanical Uses of Plants Containing this compound

The primary sources of this compound, Schisandra chinensis and Kadsura longipedunculata, have been utilized for centuries in traditional medicine for a wide array of ailments.

Schisandra chinensis , commonly known as "five-flavor berry" (Wu Wei Zi in Chinese), is a well-documented herb in traditional Chinese medicine (TCM). Its ethnobotanical uses include:

  • Liver Health: It is traditionally used to protect the liver from various toxins and to treat liver diseases such as hepatitis.[1]

  • Adaptogen: S. chinensis is considered an adaptogen, helping the body resist stressors of a physical, chemical, or biological nature.

  • Respiratory Ailments: It has been used to treat coughs, asthma, and other respiratory conditions.

  • Nervous System: Traditional applications include calming the mind, improving sleep quality, and enhancing cognitive function.

  • Gastrointestinal Health: It is used to treat diarrhea and other digestive issues.

  • General Tonic: S. chinensis is often consumed as a general tonic to enhance overall vitality and longevity.

Kadsura longipedunculata , also known as the Chinese kadsura vine, shares some traditional uses with Schisandra chinensis and also has its own unique applications:

  • Inflammatory Conditions: It is traditionally used to treat rheumatoid arthritis and other inflammatory disorders.

  • Gastrointestinal Disorders: Ethnobotanical records indicate its use for gastroenteritis and peptic ulcers.

  • Pain Relief: The plant has been used as an analgesic for various types of pain.

  • Gynecological Issues: It has been traditionally used to manage menstrual disorders.

Pharmacological Activities of this compound

Scientific investigations have begun to validate the traditional uses of these plants, with a growing body of evidence highlighting the pharmacological potential of this compound.

Anti-inflammatory and Antioxidant Activities

This compound has demonstrated significant anti-inflammatory and antioxidant properties. It has been shown to inhibit the production of pro-inflammatory mediators and reactive oxygen species (ROS).

Hepatoprotective Effects

In line with the traditional use of Schisandra chinensis for liver ailments, this compound has been found to exhibit potent hepatoprotective effects. It helps protect liver cells from damage induced by toxins and reduces inflammation in the liver.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to inhibit the proliferation of certain cancer cell lines and induce apoptosis.

Quantitative Data on the Biological Activities of this compound

The following table summarizes the available quantitative data on the biological activities of this compound.

Biological ActivityCell Line/ModelMethodIC50 / ConcentrationReference
Anticancer T47D (Breast Cancer)MTT AssayNot specified for this compound, but related compounds showed IC50s in the µM range.[2]
Various Cancer Cell LinesMTT AssayIC50 values for related compounds ranged from 2.7 to 9.29 µg/mL.[3]
Anti-inflammatory RAW 264.7 (Macrophages)Nitric Oxide (NO) Production InhibitionIC50NO = 33.0 ± 0.8 ng/mL for a related compound.[3]

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's pharmacological activities.

Isolation and Purification of this compound from Schisandra chinensis

Objective: To isolate and purify this compound from the dried fruits of Schisandra chinensis.

Protocol:

  • Extraction: The dried and powdered fruits of S. chinensis are extracted with a suitable solvent, such as methanol or ethanol, at room temperature. The extraction is typically repeated multiple times to ensure maximum yield.

  • Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

  • Column Chromatography: The fraction containing the lignans (often the chloroform or ethyl acetate fraction) is subjected to column chromatography on silica gel.

  • Elution: The column is eluted with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate, with increasing polarity.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

  • Further Purification: Fractions rich in this compound are pooled and further purified using techniques like preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.

  • Structure Elucidation: The structure of the isolated this compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

MTT Assay for Anticancer Activity

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Incubation: The plate is incubated for a few hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.[4][5][6][7]

  • Solubilization: A solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.[5][6][7]

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).[4][6][7]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[2][8][9][10][11]

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

Objective: To evaluate the in vivo anti-inflammatory effect of this compound.

Protocol:

  • Animal Acclimatization: Experimental animals (e.g., rats or mice) are acclimatized to the laboratory conditions for a week.

  • Compound Administration: The animals are divided into groups and administered with either the vehicle, a standard anti-inflammatory drug (e.g., indomethacin), or different doses of this compound orally or intraperitoneally.

  • Induction of Inflammation: After a specific time (e.g., 30-60 minutes), a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.[12][13][14][15][16]

  • Measurement of Paw Volume: The volume of the paw is measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[12][13][16]

  • Data Analysis: The percentage of inhibition of edema is calculated for the treated groups compared to the control group.

Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity for Hepatoprotective Activity

Objective: To assess the hepatoprotective effect of this compound against CCl4-induced liver injury.

Protocol:

  • Animal Grouping and Treatment: Animals are divided into groups: a normal control group, a CCl4 control group, a positive control group (e.g., silymarin), and groups treated with different doses of this compound. The treatments are administered for a specific period (e.g., 7-14 days).

  • Induction of Hepatotoxicity: On the last day of treatment, all animals except the normal control group are administered with CCl4 (typically intraperitoneally) to induce acute liver damage.[1][17][18][19][20]

  • Sample Collection: After a specified time (e.g., 24 hours) following CCl4 administration, the animals are euthanized, and blood and liver tissue samples are collected.

  • Biochemical Analysis: Serum levels of liver enzymes such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP), as well as bilirubin levels, are measured to assess liver function.

  • Histopathological Examination: Liver tissues are fixed, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination of liver damage.

  • Data Analysis: The biochemical parameters and histopathological scores of the treated groups are compared with those of the CCl4 control group to evaluate the hepatoprotective effect.

Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating key intracellular signaling pathways, primarily the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a crucial role in regulating the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound has been shown to inhibit the activation of the NF-κB pathway, thereby reducing the expression of inflammatory mediators.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB P NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB Transcription Transcription of Pro-inflammatory Genes NFkB NF-κB NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Nucleus->Transcription SchiarisanrinC This compound SchiarisanrinC->IKK Inhibition

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation, cell proliferation, and apoptosis. It consists of a series of protein kinases that phosphorylate and activate one another. Key MAPK pathways include the ERK, JNK, and p38 pathways. This compound has been found to modulate MAPK signaling, which contributes to its anti-inflammatory and anticancer effects.

MAPK_Signaling_Pathway Extracellular_Stimuli Extracellular Stimuli MAPKKK MAPKKK (e.g., MEKK, RAF) Extracellular_Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK P MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK P Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) MAPK->Transcription_Factors P Cellular_Response Cellular Response (Inflammation, Proliferation) Transcription_Factors->Cellular_Response SchiarisanrinC This compound SchiarisanrinC->MAPKK Modulation SchiarisanrinC->MAPK Modulation

Caption: MAPK signaling pathway and the modulatory effects of this compound.

Conclusion

This compound, a key bioactive compound from traditionally used medicinal plants like Schisandra chinensis and Kadsura longipedunculata, exhibits a range of promising pharmacological activities, including anti-inflammatory, antioxidant, hepatoprotective, and anticancer effects. Its mechanism of action involves the modulation of critical signaling pathways such as NF-κB and MAPK. The ethnobotanical knowledge surrounding these plants provides a valuable starting point for modern drug discovery efforts. Further research, including preclinical and clinical studies, is warranted to fully elucidate the therapeutic potential of this compound and to develop it as a novel therapeutic agent for various diseases. This technical guide provides a solid foundation for such future investigations.

References

Methodological & Application

Application Notes and Protocols for the Isolation of Schisandrin C from Schisandra chinensis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Schisandrin C is a bioactive dibenzocyclooctadiene lignan isolated from the fruits of Schisandra chinensis (Turcz.) Baill., a plant with a long history of use in traditional medicine across Asia.[1][2] This compound has garnered significant scientific interest due to its diverse pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and hepatoprotective effects.[2][3] These properties make Schisandrin C a promising candidate for further investigation in drug discovery and development.

This document provides a detailed protocol for the isolation and purification of Schisandrin C from Schisandra chinensis fruit. The methodology is based on established solvent extraction and chromatographic techniques. Additionally, this guide outlines the key signaling pathways modulated by Schisandrin C, offering insights into its mechanism of action.

Data Presentation: Quantitative Summary of Isolation

The following table summarizes the yield of Schisandrin C and total lignans from Schisandra chinensis fruit using the protocol detailed below. It is important to note that yields can vary depending on the quality of the plant material, harvesting time, and specific experimental conditions.

ParameterValueSource
Starting Material1 kg of dried, powdered Schisandra chinensis fruits[4][5]
Final Yield of Schisandrin C 300 mg [4][5]
Purity of Final Product>98% (determined by HPLC)[5]
Extraction Rate (Total Lignans)3.33%[6]

Experimental Protocol: Isolation of Schisandrin C

This protocol details a robust method for the isolation of Schisandrin C from the dried fruits of Schisandra chinensis.

Materials and Reagents
  • Dried fruits of Schisandra chinensis

  • Ethanol (95% or absolute)

  • Petroleum ether

  • Ethyl acetate

  • Silica gel (for column chromatography, 100-200 mesh)

  • Deionized water

  • Rotary evaporator

  • Chromatography column (50 x 8 cm)

  • Glassware (beakers, flasks, etc.)

  • Filtration apparatus

  • Analytical High-Performance Liquid Chromatography (HPLC) system

Step-by-Step Methodology

1. Preparation of Plant Material:

  • Take 1 kg of dried Schisandra chinensis fruits and pulverize them into a coarse powder.

2. Ethanolic Extraction:

  • Place the powdered fruit into a large round-bottom flask.

  • Add a sufficient volume of 95% ethanol to immerse the powder.

  • Reflux the mixture at 70°C for 2-3 hours.

  • Filter the extract while hot.

  • Repeat the extraction process on the plant residue one more time to ensure exhaustive extraction.

  • Combine the ethanolic extracts.

3. Concentration of the Crude Extract:

  • Concentrate the combined ethanolic extract using a rotary evaporator at a temperature of 60°C under reduced pressure to remove the ethanol.

4. Solvent Partitioning:

  • Resuspend the concentrated residue in a mixture of petroleum ether and water.

  • Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction.

  • Collect the petroleum ether fraction, as it contains the lignans, including Schisandrin C. The aqueous layer can be discarded.

5. Silica Gel Column Chromatography:

  • Concentrate the petroleum ether fraction to dryness.

  • Prepare a silica gel column (50 x 8 cm) packed with silica gel in petroleum ether.

  • Dissolve the dried petroleum ether extract in a minimal amount of petroleum ether and load it onto the column.

  • Elute the column with a mobile phase of 15% ethyl acetate in petroleum ether.

  • Collect fractions and monitor them by thin-layer chromatography (TLC) or HPLC to identify the fractions containing Schisandrin C.

6. Recrystallization and Final Purification:

  • Combine the fractions rich in Schisandrin C and concentrate them to dryness.

  • Recrystallize the residue from ethyl acetate to obtain pure Schisandrin C.

  • Dry the purified crystals under vacuum.

7. Purity Analysis:

  • Determine the purity of the isolated Schisandrin C using HPLC.

  • HPLC Conditions:

    • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm)[5]
    • Mobile Phase: Acetonitrile and water (80:20, v/v)[5]
    • Flow Rate: 1.0 mL/min[5]
    • Detection Wavelength: 254 nm[5]

Alternative Extraction Method: Supercritical Fluid Extraction (SFE)

For a more modern and environmentally friendly approach, Supercritical Fluid Extraction (SFE) can be employed.

  • Sample: 50 g of coarsely chopped, dried Schisandra berries.

  • System: SFE 500 with a 100 mL extraction vessel.

  • Extraction Fluid: 99% CO2 and 1% isopropyl alcohol.

  • Pressure: 200 bar.

  • Temperature: 40°C.

  • Flow Rate: 50 g/minute .

  • Duration: 60 minutes.

  • This method yields a concentrated extract that can be further purified using techniques like Supercritical Fluid Chromatography (SFC), which has been shown to increase purity from approximately 29% to over 92%.

Signaling Pathways and Mechanisms of Action

Schisandrin C exerts its biological effects through the modulation of several key signaling pathways. The following diagrams illustrate some of the known mechanisms.

Anticancer Activity of Schisandrin C via the cGAS-STING Pathway

Schisandrin C has been shown to enhance the type I interferon (IFN) response in the tumor microenvironment by activating the cGAS-STING pathway. This leads to increased infiltration of cytotoxic T cells and NK cells, thereby promoting antitumor immunity.[7][8]

anticancer_pathway cluster_tumor_cell Tumor Cell cluster_immune_cells Immune Response Schisandrin_C Schisandrin C cGAS cGAS Schisandrin_C->cGAS enhances activation STING STING cGAS->STING TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates IFN_beta IFN-β IRF3->IFN_beta induces transcription T_cell Cytotoxic T Cell Infiltration IFN_beta->T_cell promotes NK_cell NK Cell Infiltration IFN_beta->NK_cell promotes Tumor_growth Tumor Growth T_cell->Tumor_growth inhibits NK_cell->Tumor_growth inhibits

Caption: Anticancer mechanism of Schisandrin C.

Anti-inflammatory Activity of Schisandrin C via the MAPK Pathway

Schisandrin C exhibits anti-inflammatory effects by inhibiting the phosphorylation of key proteins in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, such as p38, ERK1/2, and JNK.[9] This leads to a reduction in the production of pro-inflammatory mediators.

anti_inflammatory_pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway TLR4->MAPK_pathway p38 p38 MAPK_pathway->p38 ERK ERK1/2 MAPK_pathway->ERK JNK JNK MAPK_pathway->JNK NF_kB NF-κB p38->NF_kB ERK->NF_kB JNK->NF_kB Pro_inflammatory_cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) NF_kB->Pro_inflammatory_cytokines induces transcription Schisandrin_C Schisandrin C Schisandrin_C->p38 inhibits phosphorylation Schisandrin_C->ERK inhibits phosphorylation Schisandrin_C->JNK inhibits phosphorylation

Caption: Anti-inflammatory mechanism of Schisandrin C.

Experimental Workflow for Schisandrin C Isolation

The following diagram illustrates the logical flow of the experimental protocol for isolating Schisandrin C.

isolation_workflow start Dried Schisandra chinensis Fruits extraction Ethanol Reflux Extraction start->extraction concentration1 Rotary Evaporation extraction->concentration1 partitioning Petroleum Ether/Water Partitioning concentration1->partitioning petroleum_ether_fraction Petroleum Ether Fraction partitioning->petroleum_ether_fraction column_chromatography Silica Gel Column Chromatography petroleum_ether_fraction->column_chromatography fraction_collection Fraction Collection & Monitoring column_chromatography->fraction_collection recrystallization Recrystallization from Ethyl Acetate fraction_collection->recrystallization final_product Pure Schisandrin C recrystallization->final_product purity_analysis HPLC Purity Analysis final_product->purity_analysis

Caption: Isolation workflow for Schisandrin C.

References

Application Notes and Protocols for Schisandrin C in C2C12 Skeletal Muscle Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisandrin C, a bioactive lignan isolated from the fruit of Schisandra chinensis, has garnered significant attention for its therapeutic potential in various biological systems. In the context of skeletal muscle biology, Schisandrin C has demonstrated notable effects on cellular homeostasis, including anti-inflammatory, antioxidant, and metabolic regulatory properties. These application notes provide a comprehensive overview and detailed protocols for the utilization of Schisandrin C in C2C12 murine skeletal muscle cells, a widely used in vitro model for studying myogenesis, muscle physiology, and pathology. The provided information aims to facilitate research into the mechanisms of action of Schisandrin C and to support its potential development as a therapeutic agent for muscle-related disorders.

Biological Activities in C2C12 Cells

Schisandrin C exerts a range of beneficial effects on C2C12 skeletal muscle cells, primarily centered around mitigating cellular stress and promoting mitochondrial health.

1. Anti-inflammatory and Antioxidant Effects: Schisandrin C has been shown to suppress inflammatory responses and combat oxidative stress in C2C12 cells.[1] It achieves this by inhibiting the production of pro-inflammatory molecules and reducing reactive oxygen species (ROS) levels, even in the presence of oxidative inducers like hydrogen peroxide (H₂O₂).[1] The underlying mechanism involves the modulation of the MAPK/Nrf-2/heme oxygenase-1 (HO-1) signaling pathway.[1] Schisandrin C promotes the translocation of Nuclear factor erythroid 2-related factor 2 (Nrf-2) to the nucleus, leading to the upregulation of antioxidant enzymes.[1] Concurrently, it inhibits the nuclear translocation of NF-κB, a key regulator of inflammation.[1]

2. Enhancement of Mitochondrial Biogenesis and Autophagy: A key aspect of Schisandrin C's action is its ability to enhance mitochondrial biogenesis and autophagy.[1] It promotes the expression of molecules involved in these processes, leading to improved mitochondrial activity and cellular quality control.[1] This is particularly relevant in conditions of oxidative stress, where mitochondrial function is often compromised.

3. Regulation of Glucose Metabolism: Schisandrin C has been observed to improve glucose uptake in C2C12 cells. This effect is mediated through the activation of key proteins in the insulin signaling pathway, including insulin receptor substrate-1 (IRS-1), phosphatidylinositol 3-kinase (PI3K), and Akt. Additionally, it activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism. The culmination of these signaling events is an increased expression and translocation of glucose transporter type 4 (GLUT4) to the cell membrane, facilitating glucose entry into the muscle cells.

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the effects of Schisandrin C on C2C12 cells.

Table 1: Effect of Schisandrin C on C2C12 Cell Viability

TreatmentConcentration (µM)Incubation Time (h)Cell Viability (%)
Control-48100
Schisandrin C548~100
Schisandrin C1048~100
Schisandrin C2048~100
Schisandrin C4048~100
H₂O₂20048Significantly Reduced
Schisandrin C + H₂O₂20 + 20048Significantly Increased vs. H₂O₂ alone

Data adapted from studies showing that Schisandrin C is not cytotoxic at the indicated concentrations and can protect against H₂O₂-induced cell death.[2]

Table 2: Effect of Schisandrin C on Reactive Oxygen Species (ROS) Formation

TreatmentConcentration (µM)Incubation Time (h)ROS Level
Control-24Baseline
H₂O₂20024Significantly Increased
Schisandrin C (pretreatment) + H₂O₂20 (1h pre) + 20024Significantly Reduced vs. H₂O₂ alone

This table illustrates the antioxidant capacity of Schisandrin C in mitigating H₂O₂-induced ROS production.[2]

Experimental Protocols

Here are detailed protocols for key experiments involving the use of Schisandrin C in C2C12 cells.

Protocol 1: C2C12 Cell Culture and Differentiation

Materials:

  • C2C12 myoblast cell line

  • Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Differentiation Medium (DM): DMEM with high glucose, supplemented with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA (0.25%)

  • Culture flasks/plates

Procedure:

  • Cell Culture (Myoblasts):

    • Culture C2C12 myoblasts in GM in a humidified incubator at 37°C with 5% CO₂.

    • Passage the cells when they reach 70-80% confluency. Do not allow them to become fully confluent as this can induce spontaneous differentiation.

    • To passage, wash the cells with PBS, add Trypsin-EDTA, and incubate for 2-3 minutes at 37°C. Neutralize the trypsin with GM, centrifuge the cells, and resuspend in fresh GM for plating.

  • Myogenic Differentiation (Myotubes):

    • Plate C2C12 myoblasts in GM and allow them to grow to 100% confluency.

    • To induce differentiation, aspirate the GM, wash the cells once with PBS, and replace with DM.

    • Change the DM every 48 hours. Myotube formation can be observed within 3-5 days.

Protocol 2: Schisandrin C Treatment and Oxidative Stress Induction

Materials:

  • Differentiated C2C12 myotubes

  • Schisandrin C (stock solution in DMSO)

  • Hydrogen Peroxide (H₂O₂)

  • Serum-free DMEM

Procedure:

  • Prepare a stock solution of Schisandrin C in DMSO. The final concentration of DMSO in the culture medium should be less than 0.1%.

  • Dilute the Schisandrin C stock solution in serum-free DMEM to the desired final concentrations (e.g., 5, 10, 20, 40 µM).

  • For experiments investigating the protective effects of Schisandrin C, pre-treat the differentiated C2C12 myotubes with the Schisandrin C-containing medium for a specified time (e.g., 1 hour) before inducing oxidative stress.

  • To induce oxidative stress, add H₂O₂ to the culture medium to a final concentration of 200 µM.

  • Incubate the cells for the desired duration (e.g., 24 or 48 hours) before proceeding with downstream assays.

Protocol 3: Western Blot Analysis

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-AMPK, p-Akt, Nrf-2, HO-1, etc.)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • After treatment, wash the C2C12 cells with ice-cold PBS.

  • Lyse the cells with RIPA buffer on ice for 30 minutes.

  • Scrape the cells and collect the lysate. Centrifuge at 12,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using the BCA assay.

  • Denature the protein samples by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by Schisandrin C in C2C12 cells and a general experimental workflow.

Schisandrin_C_Signaling SchisandrinC Schisandrin C MAPK MAPK SchisandrinC->MAPK Nrf2 Nrf-2 SchisandrinC->Nrf2 NFkB NF-κB SchisandrinC->NFkB inhibition AMPK AMPK SchisandrinC->AMPK PI3K PI3K SchisandrinC->PI3K OxidativeStress Oxidative Stress (e.g., H₂O₂) OxidativeStress->MAPK OxidativeStress->NFkB MAPK->Nrf2 inhibition HO1 HO-1 Nrf2->HO1 AntioxidantResponse Antioxidant Response HO1->AntioxidantResponse Inflammation Inflammation NFkB->Inflammation MitochondrialBiogenesis Mitochondrial Biogenesis AMPK->MitochondrialBiogenesis Autophagy Autophagy AMPK->Autophagy GlucoseUptake Glucose Uptake (GLUT4) AMPK->GlucoseUptake Akt Akt PI3K->Akt Akt->GlucoseUptake

Caption: Key signaling pathways modulated by Schisandrin C in C2C12 cells.

Experimental_Workflow start Start: C2C12 Myoblast Culture differentiate Induce Myogenic Differentiation (DM with 2% Horse Serum) start->differentiate treat Schisandrin C Treatment (e.g., 20 µM) differentiate->treat stress Induce Oxidative Stress (e.g., 200 µM H₂O₂) treat->stress incubate Incubation (e.g., 24-48 hours) stress->incubate assays Downstream Assays incubate->assays viability Cell Viability (MTT Assay) assays->viability ros ROS Measurement (e.g., Muse Oxidative Stress Assay) assays->ros western Protein Expression (Western Blot) assays->western mito Mitochondrial Activity (e.g., Mitotracker) assays->mito

Caption: General experimental workflow for studying Schisandrin C in C2C12 cells.

References

Application Notes and Protocols for Schiarisanrin C and Related Lignans in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Therefore, this document provides detailed application notes and protocols for closely related and well-studied lignans from Schisandra chinensis, namely Schisandrin A and Schisandrin B . This information is intended to serve as a valuable starting point and reference for researchers designing in vivo studies with Schiarisanrin C, with the strong recommendation that initial dose-finding and toxicity studies be conducted.

Data Presentation: In Vivo Dosages of Related Schisandra Lignans

The following tables summarize quantitative data from various animal studies on Schisandrin A and B, providing a comparative overview of dosages, animal models, and administration routes.

Table 1: In Vivo Studies of Schisandrin A

Animal ModelApplicationDosageAdministration RouteTreatment DurationKey Findings
MiceAntidepressant-like effects5, 10, 30 mg/kgIntragastric (i.g.)Single administration30 mg/kg significantly decreased immobility time in forced swim and tail suspension tests.
RatsPharmacokinetics10 mg/kgIntravenous (i.v.)Single doseUsed to determine oral bioavailability.
RatsPharmacokinetics10 mg/kgOral (p.o.)Single doseOral bioavailability was approximately 15.56 ± 10.47%.

Table 2: In Vivo Studies of Schisandrin B

Animal ModelApplicationDosageAdministration RouteTreatment DurationKey Findings
MiceCervical Cancer (in combination with Docetaxel)Not SpecifiedNot SpecifiedNot SpecifiedEnhanced anti-tumor effects of Docetaxel in vivo[1].
RatsPharmacokinetics10, 20, 40 mg/kgOral (p.o.)Single doseShowed linear pharmacokinetic properties within the tested dose range.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the tables above. These protocols can be adapted for studies involving this compound, with appropriate modifications.

Protocol 1: Evaluation of Antidepressant-like Effects in Mice

This protocol is based on studies investigating the effects of Schisandrin A on depression models.

1. Animals:

  • Male Kunming mice (18-22 g) are used.

  • Animals are housed under standard laboratory conditions (12 h light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to food and water.

  • Mice are acclimatized for at least one week before the experiment.

2. Drug Administration:

  • This compound (or related lignan) is suspended in a 0.5% carboxymethylcellulose sodium (CMC-Na) solution.

  • The compound is administered intragastrically (i.g.) at the desired doses (e.g., 5, 10, 30 mg/kg).

  • The control group receives the vehicle (0.5% CMC-Na) only.

  • A positive control group can be included, using a known antidepressant like fluoxetine.

3. Behavioral Tests (Forced Swim Test - FST):

  • The FST is conducted 60 minutes after drug administration.

  • Mice are individually placed in a glass cylinder (25 cm height, 10 cm diameter) containing 10 cm of water at 25 ± 1°C.

  • The total duration of the test is 6 minutes. The duration of immobility is recorded during the last 4 minutes.

  • Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.

4. Behavioral Tests (Tail Suspension Test - TST):

  • The TST is performed 60 minutes after drug administration.

  • Mice are suspended by their tail from a horizontal bar (50 cm above the tabletop) using adhesive tape (approximately 1 cm from the tip of the tail).

  • The total duration of the test is 6 minutes, and the duration of immobility is recorded.

  • Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

5. Data Analysis:

  • Data are expressed as mean ± SEM.

  • Statistical analysis is performed using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) for multiple comparisons.

  • A p-value of < 0.05 is considered statistically significant.

Protocol 2: Pharmacokinetic Studies in Rats

This protocol is adapted from pharmacokinetic studies of Schisandrin A.

1. Animals:

  • Male Sprague-Dawley rats (200-250 g) are used.

  • Animals are housed under standard laboratory conditions with free access to food and water.

  • Rats are fasted for 12 hours before the experiment but have free access to water.

2. Drug Administration:

  • Intravenous (i.v.) Administration: The compound is dissolved in a suitable vehicle (e.g., saline with a small percentage of a solubilizing agent like DMSO or Cremophor) and administered as a single bolus injection into the tail vein (e.g., at 10 mg/kg).

  • Oral (p.o.) Administration: The compound is suspended in a vehicle like 0.5% CMC-Na and administered by oral gavage (e.g., at 10 mg/kg).

3. Blood Sampling:

  • Blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein or tail vein at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes) and stored at -80°C until analysis.

4. Sample Analysis:

  • Plasma concentrations of the compound are determined using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • A standard curve is generated using known concentrations of the compound in blank plasma.

5. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters are calculated using non-compartmental analysis software (e.g., WinNonlin).

  • Key parameters include: Area Under the Curve (AUC), Maximum Concentration (Cmax), Time to Maximum Concentration (Tmax), and Elimination Half-life (t1/2).

  • Oral bioavailability (F%) is calculated as: (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.

Mandatory Visualizations

Signaling Pathway Diagram

Below is a diagram representing a potential signaling pathway that could be investigated in relation to the effects of this compound, based on the known activities of related lignans.

Schiarisanrin_C_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor Signaling_Molecule_1 Signaling_Molecule_1 Receptor->Signaling_Molecule_1 This compound This compound Signaling_Molecule_2 Signaling_Molecule_2 This compound->Signaling_Molecule_2 Inhibition Signaling_Molecule_1->Signaling_Molecule_2 Transcription_Factor Transcription_Factor Signaling_Molecule_2->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Biological_Response Biological_Response Gene_Expression->Biological_Response

Caption: Hypothetical signaling pathway showing potential modulation by this compound.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for an in vivo animal study investigating the efficacy of this compound.

In_Vivo_Experimental_Workflow Animal_Acclimatization Animal_Acclimatization Group_Allocation Group_Allocation Animal_Acclimatization->Group_Allocation Model_Induction Model_Induction Group_Allocation->Model_Induction Treatment_Administration Treatment_Administration Model_Induction->Treatment_Administration Data_Collection Data_Collection Treatment_Administration->Data_Collection Sample_Analysis Sample_Analysis Data_Collection->Sample_Analysis Statistical_Analysis Statistical_Analysis Sample_Analysis->Statistical_Analysis Results_Interpretation Results_Interpretation Statistical_Analysis->Results_Interpretation

Caption: General workflow for an in vivo animal study.

References

Application of Schisandrin C in Renal Fibrosis Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisandrin C, a bioactive lignan isolated from the fruit of Schisandra chinensis, has emerged as a promising therapeutic candidate for the treatment of renal fibrosis. This complex pathological process, characterized by the excessive accumulation of extracellular matrix (ECM) in the kidney, is the common final pathway of most chronic kidney diseases (CKDs) leading to end-stage renal disease. Preclinical studies have demonstrated that Schisandrin C can mitigate renal fibrosis by targeting key signaling pathways involved in fibrogenesis, inflammation, and oxidative stress. These application notes provide a comprehensive overview of the scientific rationale and experimental protocols for utilizing Schisandrin C in renal fibrosis research.

Mechanism of Action

Schisandrin C exerts its anti-fibrotic effects through a multi-pronged mechanism, primarily by modulating the Transforming Growth Factor-β1 (TGF-β1)/Smad and PI3K/Akt signaling pathways. TGF-β1 is a potent pro-fibrotic cytokine that plays a central role in the initiation and progression of renal fibrosis.[1][2]

Upon binding to its receptor, TGF-β1 activates the Smad signaling cascade, leading to the transcription of genes encoding ECM proteins such as collagen and fibronectin. Schisandrin C has been shown to interfere with this pathway, thereby reducing the expression of these fibrotic markers.[1][2]

Furthermore, Schisandrin C influences the PI3K/Akt pathway, which is involved in cell survival, proliferation, and matrix synthesis. By modulating this pathway, Schisandrin C can inhibit the proliferation of fibroblasts and their transformation into myofibroblasts, the primary cell type responsible for ECM deposition.[1][2]

Recent evidence also suggests that Schisandrin C can attenuate renal damage by regulating macrophage polarization. It promotes a shift from the pro-inflammatory M1 macrophage phenotype to the anti-inflammatory and tissue-reparative M2 phenotype.[3]

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies investigating the effects of Schisandrin C on markers of renal fibrosis and function.

Table 1: In Vivo Efficacy of Schisandrin C in a Diabetic Nephropathy Mouse Model

ParameterControl GroupDiabetic Model GroupSchisandrin C (100 mg/kg/d)Schisandrin C (200 mg/kg/d)
Renal Function Markers
Serum Creatinine (μmol/L)NormalElevatedSignificantly ReducedMore Significantly Reduced
Blood Urea Nitrogen (mmol/L)NormalElevatedSignificantly ReducedMore Significantly Reduced
Fibrosis Markers
α-SMA Expression (Kidney)LowHighSignificantly ReducedMore Significantly Reduced
Collagen I Expression (Kidney)LowHighSignificantly ReducedMore Significantly Reduced
Macrophage Polarization Markers
CD86 (M1 marker) ExpressionLowHighSignificantly ReducedMore Significantly Reduced
CD206 (M2 marker) ExpressionHighLowSignificantly IncreasedMore Significantly Increased

Data compiled from studies on streptozotocin-induced diabetic nephropathy in mice, with treatment duration of 8 weeks.[3][4]

Table 2: In Vitro Efficacy of Schisandrin C on Macrophage Polarization

Treatment GroupM1 Macrophages (% of total)M2 Macrophages (% of total)
Control (RAW264.7 cells)LowHigh
High Glucose (30 mM)HighLow
High Glucose + Schisandrin C (20 µM)ReducedIncreased
High Glucose + Schisandrin C (40 µM)More ReducedMore Increased
High Glucose + Schisandrin C (80 µM)Significantly ReducedSignificantly Increased

Data from in vitro experiments on high-glucose stimulated RAW264.7 macrophages, treated for 48 hours.[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Model: TGF-β1-Induced Fibrosis in Human Kidney Proximal Tubular Epithelial (HK-2) Cells

This protocol describes the induction of a fibrotic phenotype in HK-2 cells using TGF-β1 and subsequent treatment with Schisandrin C.

1. Cell Culture and Seeding:

  • Culture HK-2 cells in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.

  • Seed the cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.

2. Induction of Fibrosis and Schisandrin C Treatment:

  • The following day, replace the medium with serum-free medium for 24 hours to synchronize the cells.

  • Pre-treat the cells with various concentrations of Schisandrin C (e.g., 5 µM, 25 µM) for 2 hours.

  • Subsequently, add recombinant human TGF-β1 to a final concentration of 5-10 ng/mL to induce fibrosis. A control group without TGF-β1 and a TGF-β1 only group should be included.

  • Co-culture the cells with TGF-β1 and Schisandrin C for 24-72 hours.[5][6][7]

3. Assessment of Fibrosis:

  • Western Blotting: Lyse the cells and perform Western blot analysis to determine the protein expression levels of fibrotic markers such as α-SMA, Collagen I, and Fibronectin.

  • Quantitative Real-Time PCR (qRT-PCR): Isolate total RNA and perform qRT-PCR to measure the mRNA expression levels of genes encoding fibrotic markers.

  • Immunofluorescence: Fix the cells and perform immunofluorescence staining for α-SMA and E-cadherin to visualize changes in cell phenotype.

In Vivo Model: Unilateral Ureteral Obstruction (UUO) in Mice

The UUO model is a well-established and rapid method for inducing renal interstitial fibrosis.

1. Surgical Procedure:

  • Anesthetize adult male C57BL/6 mice (8-10 weeks old).

  • Make a flank incision to expose the left kidney and ureter.

  • Ligate the left ureter at two points using 4-0 silk sutures.

  • The contralateral (right) kidney serves as an internal control. Sham-operated animals undergo the same procedure without ureter ligation.

2. Schisandrin C Administration:

  • Following the UUO surgery, administer Schisandrin C daily via oral gavage at desired doses (e.g., 50, 100 mg/kg). A vehicle control group should be included.

  • The treatment duration typically ranges from 7 to 14 days.

3. Evaluation of Renal Fibrosis:

  • At the end of the treatment period, euthanize the mice and harvest the kidneys.

  • Histological Analysis: Fix the kidney tissues in 4% paraformaldehyde, embed in paraffin, and section. Perform Masson's trichrome staining to visualize collagen deposition (blue staining).

  • Immunohistochemistry: Perform immunohistochemical staining for α-SMA and Collagen I to assess the accumulation of myofibroblasts and ECM.

  • Western Blotting and qRT-PCR: Prepare protein and RNA lysates from kidney tissue to quantify the expression of fibrotic markers as described in the in vitro protocol.

Detailed Staining and Blotting Protocols

Masson's Trichrome Staining Protocol for Kidney Tissue:

  • Deparaffinize and rehydrate formalin-fixed, paraffin-embedded kidney sections.

  • Mordant in Bouin's solution for 1 hour at 56°C.

  • Rinse in running tap water for 5-10 minutes to remove the yellow color.

  • Stain in Weigert's iron hematoxylin for 10 minutes.

  • Wash in running tap water for 10 minutes.

  • Stain in Biebrich scarlet-acid fuchsin for 10-15 minutes.

  • Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.

  • Counterstain with aniline blue for 5-10 minutes.

  • Differentiate in 1% acetic acid for 2-5 minutes.

  • Dehydrate through graded alcohols and clear in xylene.

  • Mount with a synthetic resinous medium.

Results: Collagen fibers will be stained blue, nuclei will be stained black, and cytoplasm, muscle, and erythrocytes will be stained red.

Western Blot Protocol for α-SMA and Collagen I in Kidney Tissue:

  • Homogenize kidney tissue in RIPA lysis buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Determine the protein concentration using a BCA protein assay.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against α-SMA (e.g., 1:1000 dilution) and Collagen I (e.g., 1:500 dilution) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensity using densitometry software and normalize to a loading control such as GAPDH or β-actin.

Visualizations

Signaling Pathways and Experimental Workflow

Schisandrin_C_Mechanism cluster_TGFB TGF-β1 Signaling cluster_PI3K PI3K/Akt Signaling TGF-β1 TGF-β1 TGF-β Receptor TGF-β Receptor TGF-β1->TGF-β Receptor Smad2/3 Smad2/3 TGF-β Receptor->Smad2/3 phosphorylates p-Smad2/3 p-Smad2/3 Smad2/3->p-Smad2/3 Smad4 Smad4 p-Smad2/3->Smad4 binds Gene Transcription Gene Transcription Smad4->Gene Transcription translocates to nucleus ECM Production ECM Production Gene Transcription->ECM Production Renal Fibrosis Renal Fibrosis ECM Production->Renal Fibrosis Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K activates Akt Akt PI3K->Akt activates Cell Proliferation & Survival Cell Proliferation & Survival Akt->Cell Proliferation & Survival Cell Proliferation & Survival->Renal Fibrosis Schisandrin C Schisandrin C Schisandrin C->TGF-β Receptor inhibits Schisandrin C->PI3K inhibits

Caption: Schisandrin C inhibits renal fibrosis by targeting the TGF-β1/Smad and PI3K/Akt signaling pathways.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies HK-2 Cells Culture HK-2 Cells Culture TGF-β1 Induction TGF-β1 Induction HK-2 Cells Culture->TGF-β1 Induction Schisandrin C Treatment Schisandrin C Treatment TGF-β1 Induction->Schisandrin C Treatment Analysis_vitro Western Blot qRT-PCR Immunofluorescence Schisandrin C Treatment->Analysis_vitro Data Interpretation Data Interpretation Analysis_vitro->Data Interpretation UUO Mouse Model UUO Mouse Model Schisandrin C Administration Schisandrin C Administration UUO Mouse Model->Schisandrin C Administration Kidney Harvest Kidney Harvest Schisandrin C Administration->Kidney Harvest Analysis_vivo Histology (Masson's) Immunohistochemistry Western Blot qRT-PCR Kidney Harvest->Analysis_vivo Analysis_vivo->Data Interpretation

Caption: Experimental workflow for investigating the anti-fibrotic effects of Schisandrin C in vitro and in vivo.

References

Schiarisanrin C: Application Notes and Protocols for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiarisanrin C is a bioactive C19 homolignan compound isolated from Schisandra arisanensis. It has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and cytotoxic activities. This document provides detailed application notes and standardized protocols for the preparation and use of this compound in various cell culture-based assays, facilitating reproducible and reliable experimental outcomes.

Data Presentation: Quantitative Analysis of this compound Bioactivity

The following table summarizes the reported effective concentrations and cytotoxic effects of this compound across different cell lines and experimental setups. This data serves as a valuable reference for dose-selection in future studies.

Cell LineAssay TypeEffective Concentration / IC50Observed Effect
THP-1 (human monocytic cells)Anti-inflammatory5, 10, 20 µMInhibition of inflammatory cytokine release.[1]
BRIN-BD11 (insulin-secreting cells)CytotoxicityDose-dependentInduction of cell death.[2]
Human Dental Pulp Cells (HDPCs)Anti-inflammatory & AntioxidantNot specifiedInhibition of LPS-stimulated inflammatory molecules and ROS formation.[3]
C2C12 (mouse myoblast cells)Antioxidant & Anti-inflammatoryNot specifiedEnhancement of mitochondrial biogenesis and autophagy; suppression of inflammatory molecules.[4]
LX-2 and HSC-T6 (hepatic stellate cells)Anti-fibroticNot specifiedAttenuation of hepatic stellate cell activation.[5]
RAW 264.7 (murine macrophage cells)Anti-inflammatory12.5, 25, 50, 100 µMInhibition of nitric oxide (NO) and prostaglandin E2 (PGE2) production.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder (≥98% purity)

  • Dimethyl sulfoxide (DMSO), sterile-filtered

  • Sterile, nuclease-free microcentrifuge tubes

  • Warming device (e.g., water bath or heat block) at 37°C

  • Ultrasonic bath

Protocol:

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions for cell culture applications.

  • Stock Concentration: Prepare a high-concentration stock solution, for example, 10 mM, to minimize the final DMSO concentration in the cell culture medium. Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.

  • Dissolution Procedure:

    • Aseptically weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the calculated volume of sterile-filtered DMSO to achieve the desired stock concentration.

    • To aid dissolution, gently warm the tube to 37°C.

    • Further facilitate dissolution by placing the tube in an ultrasonic bath for a short period.

    • Visually inspect the solution to ensure the compound is fully dissolved.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Cell Viability/Cytotoxicity Assay

This protocol outlines a general procedure to assess the cytotoxic effects of this compound using a tetrazolium-based assay (e.g., MTT, MTS) or a resazurin-based assay.

Materials:

  • Target cell line(s) cultured in appropriate complete medium

  • 96-well clear or black-walled (for fluorescence/luminescence) sterile tissue culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • Cytotoxicity assay reagent (e.g., MTT, MTS, or resazurin)

  • Solubilization solution (for MTT assay, e.g., DMSO or acidic isopropanol)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in complete cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Viability Assessment:

    • Following incubation, add the appropriate volume of the cytotoxicity assay reagent to each well according to the manufacturer's instructions (e.g., 10-20 µL).

    • Incubate for the recommended time (typically 1-4 hours) to allow for the metabolic conversion of the reagent.

    • If using an MTT assay, add the solubilization solution and incubate until the formazan crystals are fully dissolved.

  • Data Acquisition:

    • Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance/fluorescence (from wells with medium only).

    • Express the results as a percentage of the vehicle control (100% viability).

    • Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

In Vitro Anti-inflammatory Assay (LPS-induced Inflammation Model)

This protocol describes a method to evaluate the anti-inflammatory effects of this compound by measuring the inhibition of pro-inflammatory mediators (e.g., nitric oxide, cytokines) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete DMEM medium (supplemented with 10% FBS and antibiotics)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound stock solution

  • Griess reagent for nitric oxide (NO) measurement

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6)

  • 24-well sterile tissue culture plates

Protocol:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 1 x 10⁵ cells/well in 500 µL of complete DMEM.

    • Incubate overnight to allow for cell adherence.

  • Pre-treatment with this compound:

    • Prepare dilutions of this compound in complete medium at concentrations that are non-toxic to the cells (determined from the cytotoxicity assay).

    • Remove the existing medium and replace it with 500 µL of medium containing the desired concentrations of this compound. Include a vehicle control.

    • Incubate for a pre-treatment period (e.g., 1-2 hours).

  • Inflammatory Stimulation:

    • After pre-treatment, add LPS to the wells to a final concentration of 1 µg/mL (or an otherwise optimized concentration) to induce an inflammatory response. Do not add LPS to the negative control wells.

    • Incubate the plate for 18-24 hours.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO) Production:

      • Collect the cell culture supernatants.

      • Mix an equal volume of supernatant with Griess reagent in a 96-well plate.

      • Incubate at room temperature for 10-15 minutes.

      • Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify NO levels.

    • Cytokine Production (e.g., TNF-α, IL-6):

      • Collect the cell culture supernatants.

      • Measure the concentration of the desired cytokines using specific ELISA kits according to the manufacturer's protocols.

  • Data Analysis:

    • Calculate the percentage inhibition of NO or cytokine production by this compound compared to the LPS-stimulated vehicle control.

Visualizations

Experimental_Workflow cluster_prep This compound Preparation cluster_culture Cell Culture & Treatment cluster_assay Assay & Analysis prep_start This compound Powder dissolve Dissolve in DMSO (37°C, Sonication) prep_start->dissolve stock 10 mM Stock Solution dissolve->stock aliquot Aliquot & Store (-20°C / -80°C) stock->aliquot prepare_treatment Prepare Serial Dilutions in Culture Medium aliquot->prepare_treatment seed_cells Seed Cells in Multi-well Plate incubate_attach Incubate (Overnight) seed_cells->incubate_attach treat_cells Treat Cells with This compound incubate_attach->treat_cells prepare_treatment->treat_cells incubate_treat Incubate (24-72h) add_reagent Add Assay Reagent (MTT, Griess, etc.) incubate_treat->add_reagent incubate_assay Incubate add_reagent->incubate_assay read_plate Measure Signal (Absorbance/Fluorescence) incubate_assay->read_plate analyze_data Data Analysis (IC50, % Inhibition) read_plate->analyze_data

Caption: Experimental workflow for this compound in cell culture.

Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Intracellular Signaling cluster_response Cellular Response LPS LPS MAPK MAPK Pathway (p38, ERK, JNK) LPS->MAPK IKK IKK LPS->IKK MAPK->IKK IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB_complex NF-κB/IκBα (Inactive Complex) IkappaB->NFkappaB_complex Inhibits NFkappaB NF-κB (p65/p50) NFkappaB_complex->NFkappaB IκBα degradation releases NF-κB nucleus Nucleus NFkappaB->nucleus Translocates to gene_transcription Pro-inflammatory Gene Transcription nucleus->gene_transcription Activates cytokines Cytokines, iNOS, COX-2 (Inflammatory Mediators) gene_transcription->cytokines Schiarisanrin_C This compound Schiarisanrin_C->MAPK Schiarisanrin_C->IKK

Caption: this compound's inhibitory effect on inflammatory signaling.

References

Application Notes and Protocols for Studying the cGAS-STING Pathway with Schisandrin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response. Dysregulation of this pathway is implicated in various diseases, including viral infections, autoimmune disorders, and cancer.[1][2][3] Schisandrin C, a bioactive compound isolated from Schisandra chinensis, has emerged as a potent modulator of the cGAS-STING pathway.[3][4][5] These application notes provide a comprehensive guide for utilizing Schisandrin C as a tool to study and modulate the cGAS-STING signaling cascade.

Recent studies have demonstrated that Schisandrin C enhances the activation of the cGAS-STING pathway.[4][6][7] Mechanistically, Schisandrin C has been shown to facilitate the interaction between STING and TANK-binding kinase 1 (TBK1), a crucial step for the phosphorylation and activation of Interferon Regulatory Factor 3 (IRF3).[4][5][6] This leads to the increased production of type I interferons, such as IFN-β, and other interferon-stimulated genes (ISGs), thereby augmenting the antiviral and antitumor immune response.[4][5][8]

These notes will detail the experimental protocols necessary to investigate the effects of Schisandrin C on the cGAS-STING pathway, present quantitative data in a clear format, and provide visual diagrams to illustrate the key mechanisms and workflows.

Data Presentation

The following tables summarize the quantitative effects of Schisandrin C on the cGAS-STING pathway as reported in preclinical studies.

Table 1: Effect of Schisandrin C on cGAS-STING Pathway Activation Markers

MarkerCell TypeTreatment ConditionsFold Change (vs. Control)Reference
p-IRF3/IRF3PMA-primed THP-1 cellsSchisandrin C (20 µM) + HT-DNA~2.5[7]
p-TBK1/TBK1HEK293T cellsSchisandrin C + cGAMPIncreased[9]
IFN-β SecretionPMA-primed THP-1 cellsSchisandrin C (20 µM) + HT-DNA~3.0[7]

Table 2: Effect of Schisandrin C on Interferon-Stimulated Gene (ISG) Expression

GeneCell Type/ModelTreatment ConditionsFold Change (vs. Control)Reference
IFN-βHBV Mouse ModelSchisandrin CIncreased[4][6]
ISG15HBV Mouse ModelSchisandrin CIncreased[4][6]
IFIT1HBV Mouse ModelSchisandrin CIncreased[4][6]
CXCL10HBV Mouse ModelSchisandrin CIncreased[4][6]

Table 3: In Vivo Efficacy of Schisandrin C

ModelKey FindingsQuantitative ChangeReference
HBV Mouse ModelReduced serum HBsAg, HBeAg, and HBV DNASignificant Reduction[4][6]
Tumor-bearing MiceInhibited tumor growthSignificant Inhibition[8]

Mandatory Visualizations

Signaling Pathway

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS senses cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_inactive STING (inactive) cGAMP->STING_inactive binds & activates STING_active STING (active) STING_inactive->STING_active translocates TBK1 TBK1 STING_active->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 ISGs IFN-β & ISGs (e.g., CXCL10, ISG15) pIRF3->ISGs induces transcription SchisandrinC Schisandrin C SchisandrinC->STING_active enhances interaction with TBK1

Caption: The cGAS-STING signaling pathway and the enhancing role of Schisandrin C.

Experimental Workflow

Experimental_Workflow cluster_protein Protein Level Analysis cluster_rna Transcriptional Level Analysis start Cell Culture / Animal Model treatment Treatment: - Control - cGAS/STING agonist (e.g., cGAMP, HT-DNA) - Schisandrin C - Agonist + Schisandrin C start->treatment harvest Harvest Cells / Tissues treatment->harvest elisa ELISA (IFN-β, TNF-α, IL-6 in supernatant) treatment->elisa Collect Supernatant lysate_protein Prepare Cell Lysates harvest->lysate_protein extract_rna RNA Extraction harvest->extract_rna western Western Blot (p-STING, p-TBK1, p-IRF3) lysate_protein->western coip Co-Immunoprecipitation (STING-TBK1 interaction) lysate_protein->coip cdna cDNA Synthesis extract_rna->cdna qpcr qPCR (IFN-β, ISG15, IFIT1, CXCL10) cdna->qpcr

Caption: Workflow for investigating Schisandrin C's effect on the cGAS-STING pathway.

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: THP-1 (human monocytic), HEK293T (human embryonic kidney), or L929 (murine fibroblast) cells are suitable for these studies.[5][7]

  • Culture Conditions: Culture cells in appropriate media (e.g., RPMI-1640 for THP-1, DMEM for HEK293T and L929) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • THP-1 Differentiation (if applicable): For experiments with macrophage-like cells, differentiate THP-1 monocytes with 100 nM Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.[7]

  • Schisandrin C Preparation: Dissolve Schisandrin C in DMSO to create a stock solution (e.g., 10-20 mM). Further dilute in culture media to the desired final concentration (e.g., 1-40 µM). Ensure the final DMSO concentration does not exceed 0.1% to avoid toxicity.[7]

  • Treatment Protocol:

    • Seed cells in appropriate plates (e.g., 6-well plates for Western blot and qPCR, 96-well plates for cell viability).

    • Pre-treat cells with Schisandrin C or vehicle (DMSO) for a specified time (e.g., 2-4 hours).

    • Stimulate the cGAS-STING pathway using an agonist like herring testis DNA (HT-DNA) or 2'3'-cGAMP transfected with a suitable reagent (e.g., Lipofectamine).[5][7]

    • Incubate for the desired time (e.g., 6 hours for protein phosphorylation, 16-24 hours for gene expression and cytokine secretion).[10]

Western Blot for Phosphorylated Proteins

This protocol is for detecting the phosphorylation of STING, TBK1, and IRF3.[11]

  • Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies (dilutions may need optimization):

    • Rabbit anti-phospho-STING (Ser366)

    • Rabbit anti-phospho-TBK1 (Ser172)

    • Rabbit anti-phospho-IRF3 (Ser396)

    • Rabbit anti-STING

    • Rabbit anti-TBK1

    • Rabbit anti-IRF3

    • Mouse anti-β-actin (as a loading control)

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse) for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Co-Immunoprecipitation (Co-IP) for STING-TBK1 Interaction

This protocol is to confirm that Schisandrin C enhances the interaction between STING and TBK1.[12][13]

  • Lysis: Lyse cells with a non-denaturing lysis buffer (e.g., containing 1% NP-40).

  • Pre-clearing: Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with an anti-STING antibody or control IgG overnight at 4°C.

    • Add Protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

  • Washing: Pellet the beads and wash them 3-5 times with lysis buffer to remove non-specific binding.

  • Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

  • Western Blot: Analyze the eluted proteins by Western blot using an anti-TBK1 antibody. The input (a small fraction of the lysate before immunoprecipitation) should also be run to confirm protein expression.

Quantitative Real-Time PCR (qPCR) for Gene Expression

This protocol measures the mRNA levels of IFN-β and ISGs.[10][14]

  • RNA Extraction: Extract total RNA from cells using a commercial kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.

  • qPCR:

    • Prepare the qPCR reaction mixture using a SYBR Green master mix, cDNA, and gene-specific primers.

    • Perform qPCR using a real-time PCR system.

    • Primer Sequences (Human):

      • IFN-β: (Forward/Reverse primers can be sourced from vendors like OriGene or Sino Biological)[8][15]

      • CXCL10: (Forward/Reverse primers)[16]

      • ISG15: (Forward/Reverse primers)[14]

      • IFIT1: (Forward/Reverse primers)[17]

      • GAPDH (housekeeping gene): (Forward/Reverse primers)

    • Cycling Conditions (Example): 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min.

  • Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Secretion

This protocol quantifies the amount of secreted IFN-β, TNF-α, and IL-6 in the cell culture supernatant.[11][18]

  • Sample Collection: After treatment, collect the cell culture supernatant and centrifuge to remove cell debris.

  • ELISA Procedure:

    • Use commercial ELISA kits for human/murine IFN-β, TNF-α, and IL-6.

    • Follow the manufacturer's protocol precisely. This typically involves:

      • Coating a 96-well plate with a capture antibody.

      • Adding standards and samples (supernatants).

      • Adding a detection antibody.

      • Adding an enzyme-conjugated secondary antibody (e.g., streptavidin-HRP).

      • Adding a substrate (e.g., TMB) to develop color.

      • Stopping the reaction and measuring the absorbance at 450 nm.

  • Analysis: Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

Conclusion

Schisandrin C is a valuable pharmacological tool for studying the cGAS-STING pathway. Its ability to enhance STING-TBK1 interaction provides a specific mechanism to probe the downstream consequences of pathway activation. The protocols outlined in these application notes provide a robust framework for researchers to investigate the immunomodulatory effects of Schisandrin C and to explore its therapeutic potential in various disease contexts. Proper experimental design, including appropriate controls and optimization of assay conditions, will be crucial for obtaining reliable and reproducible results.

References

High-performance liquid chromatography (HPLC) for Schiarisanrin C

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Schisandrin C is a bioactive dibenzocyclooctadiene lignan isolated from the fruits of Schisandra chinensis, a plant widely used in traditional medicine.[1] It possesses various pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for the quantitative determination of Schisandrin C in plant materials and pharmaceutical preparations, ensuring quality control and facilitating research.[3][4][5] This document provides a comprehensive guide to the analysis of Schisandrin C using a reversed-phase HPLC (RP-HPLC) method.

Chemical Structure

The chemical structure of Schisandrin C is provided below:

Chemical structure of Schisandrin C

Figure 1. Chemical Structure of Schisandrin C.

Principle of the Method

The described method utilizes RP-HPLC with a C18 column to separate Schisandrin C from other components in the sample matrix. A mobile phase consisting of a gradient of acetonitrile and water allows for the effective elution and separation of the analyte.[3][4] Detection is typically performed using a UV detector at a wavelength where Schisandrin C exhibits significant absorbance, such as 217 nm or 254 nm.[4][6] Quantification is achieved by comparing the peak area of Schisandrin C in the sample chromatogram to a calibration curve generated from standard solutions of known concentrations.

Experimental Protocols

1. Instrumentation and Materials

  • HPLC System: An Agilent 1100 HPLC system or equivalent, equipped with a quaternary pump, autosampler, vacuum degasser, thermostatic column compartment, and a UV detector.[4]

  • Chromatographic Column: An Elite ODS C18 column (250 mm × 4.6 mm, 5 μm) or a similar reversed-phase C18 column.[3][4]

  • Chemicals and Reagents:

    • Schisandrin C reference standard (>98% purity)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (ultrapure or deionized)

  • Sample Preparation Equipment:

    • Ultrasonic bath

    • Centrifuge

    • Volumetric flasks

    • Syringes and 0.45 μm syringe filters

2. Preparation of Solutions

  • Mobile Phase:

    • Mobile Phase A: Acetonitrile

    • Mobile Phase B: Water

    • The mobile phase is typically used in a gradient elution mode. A representative gradient program is detailed in the tables below.

  • Standard Solution Preparation:

    • Accurately weigh a suitable amount of Schisandrin C reference standard.

    • Dissolve it in methanol to prepare a stock solution of a known concentration (e.g., 45.60 μg/mL).[3]

    • Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve the desired concentrations for the calibration curve.

  • Sample Preparation (from Schisandra chinensis fruit powder):

    • Pulverize the dried fruits of Schisandra chinensis and pass the powder through a 60-mesh sieve.[3][4]

    • Accurately weigh about 0.3 g of the fine powder and transfer it to a 25 mL volumetric flask.[3][4]

    • Add 25 mL of methanol to the flask.[3][4]

    • Perform ultrasonic extraction for 20 minutes at room temperature.[3][4]

    • Allow the solution to cool and then add methanol to compensate for any volume loss.[4]

    • Centrifuge the extract at 14,000 rpm for 10 minutes.[3][4]

    • Filter the supernatant through a 0.45 μm syringe filter prior to injection into the HPLC system.

3. HPLC Operating Conditions

The following table summarizes the typical HPLC operating conditions for the analysis of Schisandrin C.

ParameterCondition
Column Elite ODS C18 (250 mm × 4.6 mm, 5 μm)[3][4]
Mobile Phase Acetonitrile (A) and Water (B)[3][4]
Gradient Program See Table 2
Flow Rate 1.0 mL/min[3][4]
Column Temperature 30°C[3][4]
Detection Wavelength 217 nm[3][4]
Injection Volume 10 μL[3][4]

Table 1: HPLC Operating Conditions

Table 2: Mobile Phase Gradient Program

Time (min)Acetonitrile (%)Water (%)
0 4555
20 5545
40 7030
60 1000
70 1000

Note: This is an exemplary gradient program and may require optimization based on the specific column and system used.

Data Presentation

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the HPLC method for Schisandrin C, demonstrating its suitability for quantitative analysis.

ParameterValue
Linearity Range (μg/mL) 4.56 - 27.36[5]
Regression Equation Y = aX + b (where Y is the peak area and X is the concentration)
Correlation Coefficient (r²) ≥ 0.9995[3][5]
Limit of Detection (LOD) Varies by study, typically in the low ng/mL range.
Limit of Quantification (LOQ) Varies by study, typically in the low to mid ng/mL range.
Precision (RSD %) < 2.0%[6]
Repeatability (RSD %) < 2.0%[5]
Accuracy (Recovery %) 97.74% - 102.71%[5]

Table 3: Summary of Method Validation Data

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the HPLC analysis of Schisandrin C, from sample preparation to data analysis.

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Weigh Schisandra Powder extraction Ultrasonic Extraction (Methanol) sample->extraction standard Weigh Schisandrin C Standard dissolve Dissolve in Methanol (Stock Solution) standard->dissolve centrifuge Centrifugation extraction->centrifuge dilution Serial Dilution (Working Standards) dissolve->dilution filtration Filtration (0.45 µm) centrifuge->filtration injection Inject into HPLC System dilution->injection filtration->injection separation Chromatographic Separation (C18 Column, Gradient Elution) injection->separation detection UV Detection (217 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram calibration Generate Calibration Curve chromatogram->calibration quantification Quantify Schisandrin C (Peak Area Comparison) chromatogram->quantification calibration->quantification report Report Results quantification->report

HPLC Analysis Workflow for Schisandrin C

Logical Relationship of Method Validation

The following diagram outlines the logical relationships between the key parameters of HPLC method validation.

Method_Validation cluster_precision Precision Levels method HPLC Method for Schisandrin C specificity Specificity/ Selectivity method->specificity linearity Linearity method->linearity accuracy Accuracy method->accuracy precision Precision method->precision lod_loq LOD & LOQ method->lod_loq robustness Robustness method->robustness linearity->lod_loq Determines accuracy->linearity Requires precision->accuracy Influences repeatability Repeatability (Intra-day) precision->repeatability intermediate Intermediate Precision (Inter-day) precision->intermediate

Key Parameters of HPLC Method Validation

References

Application Notes and Protocols for Measuring the Bioactivity of Schisandrin C

Author: BenchChem Technical Support Team. Date: November 2025

Schisandrin C is a prominent dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis. It has garnered significant attention within the scientific community for its diverse pharmacological properties.[1][2] Preclinical studies have demonstrated its potential as an anti-inflammatory, antioxidant, anti-cancer, hepatoprotective, and neuroprotective agent.[3][4][5] These application notes provide detailed protocols for a selection of fundamental in vitro assays to quantify the bioactivity of Schisandrin C, catering to researchers in pharmacology, cell biology, and drug discovery.

Anti-Cancer Activity: Cytotoxicity Assessment

A primary method to evaluate the anti-cancer potential of a compound is to measure its cytotoxicity against various cancer cell lines. The MTT assay is a widely used colorimetric method to determine cell viability.

Quantitative Data: Cytotoxicity of Schisandrin C

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Schisandrin C against different human cancer cell lines after 48 hours of treatment.

Cell LineCancer TypeIC50 (µM)Reference
Bel-7402Hepatocellular Carcinoma81.58 ± 1.06[6][7]
KB-3-1Nasopharyngeal Carcinoma108.00 ± 1.13[7]
Bcap37Breast Cancer136.97 ± 1.53[7]
U937Histiocytic Lymphoma25 - 100 (Dose-dependent apoptosis)[1]
NTERA-2Teratocarcinoma16.61 ± 0.13[8]

Experimental Workflow: Cell Viability (MTT) Assay

cluster_prep Day 1: Cell Preparation cluster_treat Day 2: Treatment cluster_assay Day 4: MTT Assay p1 Seed cells in a 96-well plate (e.g., 1x10^4 cells/well) p2 Incubate for 24 hours (37°C, 5% CO2) p1->p2 p3 Prepare serial dilutions of Schisandrin C p2->p3 p4 Treat cells with Schisandrin C (e.g., 12.5 to 200 µM) p3->p4 p5 Incubate for 48 hours p4->p5 p6 Add MTT solution (e.g., 10 µL of 5 mg/mL) p5->p6 p7 Incubate for 2-4 hours p6->p7 p8 Add solubilization solution (e.g., 100 µL DMSO) p7->p8 p9 Read absorbance (570 nm) p8->p9

Caption: Workflow for assessing Schisandrin C cytotoxicity using the MTT assay.

Protocol: MTT Assay for Cell Viability

This protocol is adapted from standard procedures for assessing cytotoxicity.[6][9]

Materials:

  • Schisandrin C

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.[6][7] Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of Schisandrin C in DMSO. Further dilute the stock solution in culture medium to achieve final concentrations ranging from approximately 12.5 to 200 µM.[6][7] Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically <0.5%).

  • Cell Treatment: Remove the old medium and add 100 µL of medium containing the various concentrations of Schisandrin C to the wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for the desired period, for example, 48 hours.[6]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[11] Mix gently by shaking the plate for 15 minutes.[10]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of Schisandrin C concentration to determine the IC50 value using non-linear regression analysis.

Anti-Inflammatory and Antioxidant Activity

Schisandrin C exerts anti-inflammatory and antioxidant effects by modulating key signaling pathways, such as MAPK, and transcription factors like NF-κB and Nrf-2.[3] Western blotting is a crucial technique to measure changes in protein expression and phosphorylation within these pathways. Assays for nitric oxide (NO) production and reactive oxygen species (ROS) can also quantify its anti-inflammatory and antioxidant effects.

Signaling Pathway: Schisandrin C Anti-inflammatory and Antioxidant Action

LPS Inflammatory Stimulus (e.g., LPS) MAPK MAPK Pathway (p38, ERK, JNK) LPS->MAPK Activates SC Schisandrin C SC->MAPK Inhibits NFkB NF-κB SC->NFkB Inhibits Nrf2 Nrf-2 SC->Nrf2 Activates MAPK->NFkB Activates Inflammation Inflammatory Response (iNOS, COX-2, TNF-α, IL-1β) NFkB->Inflammation Upregulates HO1 HO-1 Nrf2->HO1 Upregulates Antioxidant Antioxidant Response HO1->Antioxidant

Caption: Schisandrin C inhibits MAPK/NF-κB and activates the Nrf-2/HO-1 pathway.

Protocol: Western Blotting for Signaling Proteins

This protocol provides a general framework for analyzing protein expression changes in cell lysates after treatment with Schisandrin C.[12][13]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p38, anti-p-ERK, anti-NF-κB, anti-Nrf-2)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Culture cells (e.g., RAW 264.7 macrophages) and treat with an inflammatory stimulus like lipopolysaccharide (LPS) in the presence or absence of Schisandrin C for a specified time.[14]

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[13] Scrape the cells, collect the lysate, and centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.[12]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[15]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[15]

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[12]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.

Protocol: Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures nitrite, a stable breakdown product of NO, in cell culture supernatants. A reduction in LPS-induced nitrite indicates anti-inflammatory activity.[16][17]

Materials:

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO2) standard solution

  • 96-well plate

  • Cell culture supernatant from treated cells

Procedure:

  • Sample Collection: Culture and treat cells (e.g., RAW 264.7) with LPS with/without Schisandrin C. After incubation, collect the cell culture supernatant.

  • Standard Curve: Prepare a standard curve using serial dilutions of sodium nitrite (e.g., 0-100 µM) in culture medium.

  • Griess Reaction: Add 50 µL of supernatant or standard to a 96-well plate.

  • Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm.[18]

  • Analysis: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Antioxidant Activity: Radical Scavenging Assays

Direct antioxidant activity can be measured using cell-free chemical assays that assess the ability of a compound to scavenge stable free radicals. The DPPH and ABTS assays are two of the most common methods.

Experimental Logic: Radical Scavenging Assays

DPPH_Radical DPPH• (Purple Radical) DPPH_Reduced DPPH-H (Yellow, Reduced) DPPH_Radical->DPPH_Reduced Donates H• SC Schisandrin C (Antioxidant) ABTS_Radical ABTS•+ (Blue-Green Radical) ABTS_Reduced ABTS (Colorless, Reduced) ABTS_Radical->ABTS_Reduced Donates e-

Caption: Principle of DPPH and ABTS radical scavenging by an antioxidant.

Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the purple DPPH radical to a yellow-colored non-radical form by an antioxidant.[19][20][21]

Materials:

  • DPPH solution (e.g., 0.1 mM in methanol or ethanol)

  • Schisandrin C solution at various concentrations

  • Methanol or ethanol

  • 96-well plate

  • Ascorbic acid or Trolox (positive control)

Procedure:

  • Reaction Mixture: In a 96-well plate, add 100 µL of Schisandrin C solution (or positive control/blank solvent) to 100 µL of the DPPH solution.

  • Incubation: Mix and incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Measure the absorbance at approximately 517 nm.

  • Calculation: Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution with solvent, and A_sample is the absorbance of the DPPH solution with Schisandrin C.

Protocol: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

This assay measures the ability of an antioxidant to scavenge the blue-green ABTS radical cation (ABTS•+).[19][22]

Materials:

  • ABTS solution (7 mM)

  • Potassium persulfate solution (2.45 mM)

  • Ethanol or PBS

  • Schisandrin C solution at various concentrations

  • 96-well plate

Procedure:

  • ABTS Radical Generation: Mix the ABTS and potassium persulfate solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to form the ABTS•+ radical cation.[23]

  • Working Solution: Before use, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.[23]

  • Reaction Mixture: Add 10 µL of the Schisandrin C solution to 190 µL of the diluted ABTS•+ solution.

  • Incubation: Incubate for 6 minutes at room temperature.

  • Data Acquisition: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of scavenging activity using the same formula as for the DPPH assay.

References

Troubleshooting & Optimization

Improving the solubility of Schiarisanrin C for experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Schisandrin C. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on overcoming solubility challenges during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating a stock solution of Schisandrin C?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of Schisandrin C.[1][2][3][4] It is advisable to use fresh, anhydrous DMSO, as hygroscopic (moisture-absorbing) DMSO can significantly reduce the compound's solubility.[1][2]

Q2: I observed precipitation when diluting my DMSO stock solution into an aqueous medium (e.g., cell culture media, saline). What is causing this and how can I prevent it?

A2: This is a common issue known as "precipitation upon dilution." Schisandrin C, like many lignans, is poorly soluble in water.[5][6] When the DMSO stock is added to an aqueous buffer, the final concentration of DMSO may be too low to keep the compound dissolved, causing it to crash out of solution. To prevent this, ensure the final DMSO concentration in your working solution does not exceed recommended limits for your experimental system (often <0.5% v/v) and consider using a co-solvent system.[3]

Q3: Can I heat or sonicate Schisandrin C to help it dissolve?

A3: Yes, gentle warming (e.g., to 37°C) and/or sonication in an ultrasonic bath can be used to aid the dissolution of Schisandrin C, especially if you notice precipitation during the preparation of your stock solution.[1][4]

Q4: How should I store my Schisandrin C solutions?

A4: For long-term stability, powdered Schisandrin C should be stored at -20°C for up to 3 years.[1] Stock solutions in solvent can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[1][4] It is recommended to aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles.[2]

Troubleshooting Guide

This guide addresses specific issues you may encounter when working with Schisandrin C.

Issue 1: Inconsistent Experimental Results
  • Possible Cause: Incomplete dissolution of the compound in the stock solution or precipitation in the final working solution.

  • Solution:

    • Verify Stock Solution Clarity: Always ensure your stock solution is completely clear before making dilutions. Use sonication if necessary.[1]

    • Optimize Dilution: When diluting into aqueous media, add the stock solution slowly while vortexing or mixing the media to facilitate dispersion.

    • Use a Co-Solvent System: For experiments requiring higher concentrations in aqueous media, a co-solvent system is highly recommended. See Protocol 2 for a detailed method.

Issue 2: Low Aqueous Solubility for In Vivo Studies
  • Possible Cause: Schisandrin C has poor water solubility, making direct aqueous formulations challenging for animal studies.[6]

  • Solution:

    • Formulate with Co-solvents: Use a biocompatible co-solvent system to maintain solubility. Common formulations include combinations of DMSO, PEG300, Tween-80, and saline or corn oil.[1]

    • Solid Dispersions: For advanced formulation, consider creating a solid dispersion with a hydrophilic polymer like poloxamer 407, which has been shown to significantly enhance the dissolution of active lignans from Schisandra chinensis extracts.[5]

Quantitative Data Summary

The following tables provide a summary of solubility data for Schisandrin C in various solvent systems.

Table 1: Solubility of Schisandrin C in Organic Solvents

SolventConcentration (mg/mL)Molar Equivalent (mM)Notes
DMSO8.33 - 7721.67 - 200.3Requires sonication. Use fresh, anhydrous DMSO.[1][2]
DMF30~78-

Table 2: Co-Solvent Formulations for Enhanced Solubility

ProtocolFormulation ComponentsAchieved SolubilityApplication
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 0.83 mg/mL (2.16 mM)In Vivo
210% DMSO, 90% Corn Oil≥ 0.83 mg/mL (2.16 mM)In Vivo

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
  • Weigh Compound: Accurately weigh the desired amount of solid Schisandrin C powder.

  • Add Solvent: Add the calculated volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 8.33 mg/mL).

  • Dissolve: Vortex the solution vigorously. If particulates remain, place the vial in an ultrasonic water bath for 5-10 minutes or warm gently to 37°C until the solution is completely clear.[1][4]

  • Store: Store the stock solution in aliquots at -20°C or -80°C.[1]

Protocol 2: Preparation of a Working Solution for In Vivo Use (Co-Solvent Method)

This protocol is based on a sequential addition method to prevent precipitation.[1]

  • Prepare Stock: Start with a clear, high-concentration stock solution of Schisandrin C in DMSO (e.g., 8.3 mg/mL).

  • Add Co-solvent 1: To prepare a 1 mL working solution as an example, take 100 µL of the DMSO stock solution.

  • Add Co-solvent 2: Add 400 µL of PEG300 to the DMSO solution. Mix thoroughly until the solution is clear.

  • Add Surfactant: Add 50 µL of Tween-80. Mix again until the solution is clear.

  • Add Aqueous Component: Finally, add 450 µL of saline to reach the final volume of 1 mL. Mix thoroughly. The resulting solution will have a concentration of 0.83 mg/mL.

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate key workflows and signaling pathways related to Schisandrin C experimentation.

G cluster_0 Troubleshooting Schisandrin C Precipitation start Start: Schisandrin C precipitates in aqueous media check_dissolution Was stock solution completely clear? start->check_dissolution check_dmso Is final DMSO concentration >0.5%? reduce_dmso Action: Reduce DMSO concentration in final solution check_dmso->reduce_dmso Yes use_cosolvent Action: Use a co-solvent system (e.g., PEG300, Tween-80) check_dmso->use_cosolvent No end_solved End: Problem Resolved reduce_dmso->end_solved use_cosolvent->end_solved check_dissolution->check_dmso Yes sonicate Action: Sonicate or gently warm stock solution until clear check_dissolution->sonicate No sonicate->end_solved

Caption: Troubleshooting workflow for addressing Schisandrin C precipitation.

G cluster_1 Schisandrin C and the Nrf2 Antioxidant Pathway sch_c Schisandrin C keap1 Keap1 sch_c->keap1 targets & inhibits nrf2 Nrf2 keap1->nrf2 inhibits (degradation) nucleus Nucleus nrf2->nucleus translocates to are Antioxidant Response Element (ARE) antioxidant_genes Increased Expression of Antioxidant Genes (e.g., HO-1) are->antioxidant_genes activates oxidative_stress Oxidative Stress antioxidant_genes->oxidative_stress reduces

Caption: Schisandrin C activates the Nrf2 antioxidant pathway by targeting Keap1.[7]

G cluster_2 Schisandrin C-Induced Apoptosis Pathway sch_c Schisandrin C bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) sch_c->bcl2 down-regulates cas9 Caspase-9 (Initiator) sch_c->cas9 activates bcl2->cas9 cas3 Caspase-3 (Executioner) cas9->cas3 activates parp PARP cas3->parp cleaves apoptosis Apoptosis cas3->apoptosis

Caption: Schisandrin C induces apoptosis via caspase activation and Bcl-2 downregulation.[8][9]

References

Troubleshooting inconsistent results in Schiarisanrin C assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in assays involving Schisandrin C.

Frequently Asked Questions (FAQs)

Q1: My HPLC quantification of Schisandrin C is inconsistent between runs. What are the common causes?

A1: Inconsistent High-Performance Liquid Chromatography (HPLC) results are often traced back to issues with the sample, mobile phase, column, or the instrument itself.[1][2] Key factors to investigate include:

  • Sample Preparation: Inadequate or inconsistent sample extraction and purification can introduce variability.[1] Ensure your sample is fully dissolved and filtered before injection.

  • Schisandrin C Stability: Schisandrin C is very stable when stored in DMSO at 4°C. However, it exhibits some instability in aqueous solutions like RPMI-1640 cell culture medium at 37°C.[3] Prepare fresh dilutions in media for each experiment.

  • Mobile Phase Composition: A poorly chosen or improperly prepared mobile phase can lead to shifting retention times and poor peak separation.[1] Ensure accurate composition and proper degassing.

  • Column Integrity: Using the wrong column type or a degraded column can result in poor resolution and peak shape.[1] A C18 column is commonly used for Schisandrin C analysis.[4][5]

  • Instrument Maintenance: Drifting retention times or decreased sensitivity can be due to a lack of regular maintenance and calibration of the HPLC system.[1]

Q2: I'm seeing high variability in my cell-based assay results (e.g., MTT, ELISA) with Schisandrin C. What should I check?

A2: Variability in cell-based assays is a significant challenge.[6] When working with Schisandrin C, consider the following:

  • Compound Stability and Solubility: As noted, Schisandrin C can be unstable in culture medium over long incubation periods.[3] Also, ensure it is fully solubilized in your stock solution (e.g., DMSO) before diluting in media to avoid precipitation.

  • Cell Health and Density: Ensure cells are healthy, within a consistent passage number range, and plated at a uniform density. Over-confluent or stressed cells will respond differently.

  • Cytotoxicity: Schisandrin C can be toxic to cells at higher concentrations. For instance, concentrations above 25 μM were found to have significant toxic effects on HUVECs.[4][7] Determine the optimal non-toxic concentration range for your specific cell line using a dose-response curve.[8]

  • Assay Choice: Different viability assays measure different cellular parameters and can yield inconsistent results, especially when treatments induce different cell death dynamics.[9] The clonogenic assay is often considered a reliable method for determining cell viability after treatment.[9]

Q3: What is the optimal storage condition for Schisandrin C stock solutions?

A3: Schisandrin C is reported to be very stable when dissolved in DMSO and stored at 4°C.[3] For long-term storage, it is recommended to keep powdered Schisandrin C at -20°C for up to 3 years.[10] Aliquoting stock solutions is advisable to avoid repeated freeze-thaw cycles.[10]

Troubleshooting Guides

Guide 1: Troubleshooting Inconsistent HPLC Quantification

If you are experiencing issues with Schisandrin C quantification, follow this workflow to diagnose the problem.

start Inconsistent HPLC Results check_sample Step 1: Verify Sample Integrity - Check Schisandrin C purity - Ensure proper dissolution - Filter sample before injection start->check_sample check_stability Step 2: Assess Compound Stability - Prepare fresh dilutions - Minimize time in aqueous media check_sample->check_stability Sample OK check_hplc Step 3: Evaluate HPLC Method - Confirm mobile phase accuracy - Check column for degradation - Verify detector settings (e.g., 254 nm) check_stability->check_hplc Stability OK check_system Step 4: Inspect HPLC System - Perform system calibration - Check for leaks - Ensure consistent temperature check_hplc->check_system Method OK resolved Results Consistent check_system->resolved System OK

Caption: General troubleshooting workflow for HPLC assays.

Guide 2: Improving Reproducibility in Cell-Based Assays

High variability can mask the true biological effects of Schisandrin C. Use this guide to tighten your experimental parameters.

start High Variability in Cell Assays culture_params Step 1: Standardize Cell Culture - Use consistent passage number - Ensure uniform seeding density - Monitor cell health start->culture_params compound_prep Step 2: Optimize Compound Handling - Confirm solubility in stock - Prepare fresh dilutions in media - Check for precipitation culture_params->compound_prep Culture Standardized dose_response Step 3: Run Dose-Response Curve - Identify cytotoxic concentrations - Select optimal dose range for your cell line compound_prep->dose_response Handling Optimized assay_protocol Step 4: Refine Assay Protocol - Ensure consistent incubation times - Use high-quality, fresh reagents - Include proper controls dose_response->assay_protocol Dose Optimized resolved Results Reproducible assay_protocol->resolved Protocol Refined

Caption: Workflow for improving cell-based assay consistency.

Quantitative Data Summary

Table 1: Stability of Schisandrin C in Different Solvents

SolventTemperatureStability AssessmentReference
DMSO4°CVery stable[3]
RPMI-1640 Medium37°CShowed some instability over 5 days[3]
Rat Plasma(various)Stable under evaluated conditions (freeze-thaw, short-term, long-term)[11]

Table 2: Reported IC₅₀ Values of Schisandrin C in Cytotoxicity Assays

Cell LineAssay DurationIC₅₀ Value (µM)Reference
Bel-7402 (Hepatocellular Carcinoma)48 h81.58 ± 1.06[3]
KB-3-1 (Nasopharyngeal Carcinoma)48 h108.00 ± 1.13[3]
Bcap37 (Breast Cancer)48 h136.97 ± 1.53[3]
HUVECs (Endothelial Cells)-> 25 µM (showed toxic effects)[4][7]

Experimental Protocols

Protocol 1: HPLC Quantification of Schisandrin C

This is a generalized protocol based on common methodologies.[4][5]

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (Solvent A) and water or a dilute acid solution like 0.5% acetic acid (Solvent B).

  • Flow Rate: Typically 0.8 - 1.0 mL/min.

  • Column Temperature: Maintained at 30°C.

  • Detection Wavelength: 254 nm.

  • Sample Preparation:

    • Extract Schisandrin C from the matrix (e.g., cell lysate, plasma) using an appropriate solvent.

    • Centrifuge to remove particulates.

    • Filter the supernatant through a 0.45 µm membrane before injection.

  • Quantification: Create a standard curve with known concentrations of purified Schisandrin C to calculate the concentration in unknown samples. The linear range is typically wide, for example, from 11.44 to 572.3 μM.[3]

Protocol 2: Cell Viability (MTT) Assay

This protocol is a standard method to assess the cytotoxic effects of Schisandrin C.[4][8][12]

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁵ cells/mL) and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of Schisandrin C (and a vehicle control, e.g., DMSO).

  • Incubation: Incubate the cells for the desired period (e.g., 24 or 48 hours) at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add MTT solution to each well and incubate for approximately 4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measurement: Read the absorbance on a microplate reader at the appropriate wavelength (typically around 570 nm).

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Signaling Pathway

Schisandrin C has been shown to modulate several key signaling pathways. In the context of atherosclerosis, it interferes with the PI3K/AKT/mTOR pathway, which is crucial for regulating autophagy.[4][7]

SchC Schisandrin C PI3K PI3K SchC->PI3K Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Autophagy Autophagy mTOR->Autophagy Inhibits

Caption: Schisandrin C's role in the PI3K/AKT/mTOR pathway.

References

Optimizing Schisandrin C Concentration for Cytotoxicity Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for utilizing Schisandrin C in cytotoxicity studies. Here, you will find answers to frequently asked questions, troubleshooting advice for common experimental hurdles, and detailed protocols for key assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with Schisandrin C.

1. How should I dissolve Schisandrin C for cell culture experiments?

Schisandrin C is a lignan compound with limited aqueous solubility. For in vitro studies, it is highly soluble in Dimethyl Sulfoxide (DMSO) at concentrations up to 200 mM (approximately 77 mg/mL).[1]

  • Best Practice: Prepare a high-concentration stock solution (e.g., 50-100 mM) in fresh, anhydrous DMSO. Store this stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] For final experimental concentrations, dilute the DMSO stock directly into your cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed a level toxic to your specific cell line, typically recommended to be below 0.5% and ideally below 0.1%. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

2. What is a recommended starting concentration range for Schisandrin C in a cytotoxicity assay?

The effective concentration of Schisandrin C is highly cell-line dependent. Based on published data, a broad starting range of 10 µM to 200 µM is recommended for initial screening.[2][3]

  • For Sensitive Lines (e.g., Bel-7402): You may observe significant effects in the 50-100 µM range.[2][3]

  • For Less Sensitive Lines: Concentrations up to 200 µM may be necessary.[2][3]

  • Experimental Approach: It is best to perform a dose-response experiment with a wide range of concentrations (e.g., 0, 10, 25, 50, 100, 150, 200 µM) to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.

3. What is the optimal incubation time for treating cells with Schisandrin C?

Most studies report significant cytotoxicity after treatment for 24 to 48 hours .[2][3] A 48-hour incubation period is commonly used to determine IC50 values.[2][3] However, the optimal time can vary. If you are studying specific cellular processes like apoptosis, shorter time points (e.g., 6, 12, 24 hours) may be necessary to capture early events.[4]

4. My cytotoxicity assay results are inconsistent. What are the common causes?

Inconsistency in cytotoxicity assays can arise from several factors. Here are some common issues and solutions:

  • Low Absorbance Values: This often indicates that the cell density is too low. It's crucial to determine the optimal cell seeding density for your specific cell line and the duration of the assay beforehand.[5]

  • High Background Absorbance:

    • Medium Components: Phenol red or high concentrations of certain substances in the culture medium can contribute to high background. Consider using phenol red-free medium for the assay.[5][6]

    • Cell Density: Too many cells can lead to a high spontaneous LDH release or an overly strong signal in MTT assays. Optimize your cell number.[5]

    • Compound Interference: Natural products can sometimes interfere with assay chemistries. Run a control well with Schisandrin C in medium without cells to check if the compound itself reacts with the assay reagents.

  • High Well-to-Well Variability:

    • Pipetting Errors: Inaccurate pipetting, especially during serial dilutions and reagent addition, is a major source of variability.

    • Cell Clumping: Ensure you have a single-cell suspension before seeding to achieve even cell distribution in the wells.

    • Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate media components and affect cell growth. Avoid using the outermost wells for critical measurements or ensure proper humidification.

    • Bubbles: Air bubbles can interfere with absorbance readings. Be careful during pipetting and remove any bubbles before reading the plate.[5]

5. Schisandrin C appears to induce apoptosis in my cells. Which signaling pathways are involved?

Schisandrin C has been shown to induce apoptosis through the intrinsic (mitochondrial) pathway.[2][7] Key events include the activation of initiator caspase-9 and executioner caspase-3, degradation of Poly(ADP-ribose) polymerase (PARP), and a shift in the balance of Bcl-2 family proteins towards a pro-apoptotic state.[7][8] Additionally, recent research indicates Schisandrin C can enhance anti-tumor immunity by activating the cGAS-STING pathway, leading to an increased type I interferon (IFN) response.[9]

Quantitative Data Summary

The cytotoxic effects of Schisandrin C vary across different cancer cell lines. The IC50 is a measure of the concentration of a drug that is required for 50% inhibition of cell viability.[10]

Cell LineCancer TypeIncubation TimeIC50 (µM)
Bel-7402 Human Hepatocellular Carcinoma48 hours81.58 ± 1.06
KB-3-1 Human Nasopharyngeal Carcinoma48 hours108.00 ± 1.13
Bcap37 Human Breast Cancer48 hours136.97 ± 1.53
(Data sourced from Di et al., Activity of Schisandrin C Isolated from Schisandra chinensis against Human Cancer Cell Lines)[2][3]

Visualizations

Experimental Workflow & Signaling Pathway Diagrams

The following diagrams illustrate a typical experimental workflow for assessing Schisandrin C cytotoxicity and the key signaling pathway involved in its pro-apoptotic mechanism.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay & Analysis p1 Prepare Schisandrin C Stock Solution (in DMSO) p3 Seed Cells in 96-Well Plate p1->p3 p2 Culture & Harvest Cells p2->p3 t1 Prepare Serial Dilutions of Schisandrin C p3->t1 t2 Add Compound to Cells t1->t2 t3 Incubate for 24-48 hours t2->t3 a1 Perform Cytotoxicity Assay (e.g., MTT, LDH) t3->a1 a2 Measure Absorbance/ Signal a1->a2 a3 Calculate % Viability and IC50 Value a2->a3

Fig 1. A typical workflow for a Schisandrin C cytotoxicity experiment.

G SC Schisandrin C Bax Bax SC->Bax promotes Bcl2 Bcl-2 SC->Bcl2 inhibits Mito Mitochondrion CytC Cytochrome c (release) Mito->CytC Bax->Mito Bcl2->Mito Apaf Apaf-1 CytC->Apaf Casp9 Pro-Caspase-9 Apaf->Casp9 Apop Apoptosome Apaf->Apop Casp9->Apop Casp9a Active Caspase-9 Apop->Casp9a activates Casp3a Active Caspase-3 Casp9a->Casp3a activates Casp3 Pro-Caspase-3 Casp3->Casp3a PARP PARP Casp3a->PARP Apoptosis Apoptosis Casp3a->Apoptosis cPARP Cleaved PARP PARP->cPARP

Fig 2. Schisandrin C-induced intrinsic apoptosis signaling pathway.

Detailed Experimental Protocols

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to an insoluble purple formazan, which can be quantified spectrophotometrically.[6][12]

Materials:

  • Cells and complete culture medium

  • 96-well clear, flat-bottom tissue culture plates

  • Schisandrin C stock solution (in DMSO)

  • MTT solution: 5 mg/mL in sterile PBS, filtered and protected from light.[11][12]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO).[13]

  • Microplate reader (absorbance at 570-590 nm).[6]

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.[12]

  • Treatment: Prepare serial dilutions of Schisandrin C in culture medium. Carefully remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of Schisandrin C. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24 or 48 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 10-20 µL of 5 mg/mL MTT solution to each well.[12][14] Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.[13][14]

  • Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[12][13]

  • Measurement: Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.[6][12] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6][14]

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture supernatant.[15] It is a reliable marker for plasma membrane damage and necrosis.

Materials:

  • Cells and complete culture medium

  • 96-well clear, flat-bottom tissue culture plates

  • Schisandrin C stock solution (in DMSO)

  • Commercial LDH Cytotoxicity Assay Kit (contains LDH reaction solution, stop solution, and lysis buffer)

  • Microplate reader (absorbance at 490 nm).

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Prepare Controls: Set up the following controls on the plate:

    • Spontaneous LDH Release: Cells treated with vehicle control (e.g., medium with DMSO).

    • Maximum LDH Release: Cells treated with the lysis buffer provided in the kit (typically for 45 minutes before the assay).[16][17] This serves as the 100% cytotoxicity control.

    • Background Control: Culture medium without cells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24 or 48 hours) at 37°C, 5% CO2.

  • Sample Collection: Centrifuge the plate at a low speed (e.g., 1000 RPM for 5 minutes) to pellet any detached cells.[18]

  • LDH Reaction: Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well plate.[16] Add 50 µL of the LDH reaction mixture to each well.[16]

  • Incubation & Measurement: Incubate the plate at room temperature for 20-30 minutes, protected from light.[16][18] Add 50 µL of stop solution to each well.[16] Gently shake the plate and measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, typically:

    • % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.[16]

References

Stability of Schiarisanrin C in different solvents and temperatures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Schisandrin C in various solvents and at different temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving and storing Schisandrin C?

A1: For short-term storage and preparation of working solutions, Dimethyl Sulfoxide (DMSO) and methanol are recommended. Schisandrin C is very stable in DMSO when stored at 4°C.[1] Methanol solutions of Schisandrin C are also stable at room temperature for at least 72 hours, with minimal degradation observed.[2] For long-term storage, it is advisable to store Schisandrin C as a dry powder at -20°C.

Q2: How should I store stock solutions of Schisandrin C?

A2: For optimal stability, stock solutions of Schisandrin C should be aliquoted and stored at -80°C for up to one year. For storage up to one month, -20°C is also acceptable. Avoid repeated freeze-thaw cycles as this can lead to degradation.

Q3: Is Schisandrin C stable in aqueous solutions or cell culture media?

A3: Schisandrin C exhibits some instability in aqueous-based solutions like RPMI-1640 medium, especially at physiological temperatures (37°C).[1] It is recommended to prepare fresh solutions in culture media for cellular assays and use them promptly. If storage is necessary, it should be for the shortest possible time at 2-8°C.

Q4: What are the known degradation pathways for Schisandrin C?

A4: Specific degradation products of Schisandrin C under various stress conditions are not extensively reported in the public literature. However, lignans, in general, can be susceptible to hydrolysis under strongly acidic or basic conditions, oxidation, and photodegradation. To identify potential degradation products in your specific experimental setup, a forced degradation study is recommended.

Q5: How can I assess the stability of Schisandrin C in my own experimental conditions?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to assess the stability of Schisandrin C. This involves subjecting a solution of Schisandrin C to your specific conditions (solvent, temperature, light exposure, etc.) over a time course and quantifying the remaining parent compound at each time point. The appearance of new peaks in the chromatogram would indicate the formation of degradation products.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent results in biological assays. Degradation of Schisandrin C in the assay medium.1. Prepare fresh solutions of Schisandrin C in the assay medium for each experiment. 2. Minimize the incubation time at 37°C if possible. 3. Include a stability control where Schisandrin C is incubated in the medium for the duration of the experiment and then analyzed by HPLC to check for degradation.
Precipitation of Schisandrin C in aqueous solutions. Low aqueous solubility of Schisandrin C.1. Ensure the final concentration of the organic co-solvent (e.g., DMSO) is sufficient to maintain solubility, typically not exceeding 0.5% (v/v) in cell-based assays to avoid solvent toxicity.[3] 2. Prepare a more concentrated stock solution in an appropriate organic solvent and dilute it to the final concentration in the aqueous medium just before use.
Appearance of unknown peaks in HPLC analysis. Formation of degradation products.1. Conduct a forced degradation study to intentionally generate degradation products and identify their retention times. 2. Use a photodiode array (PDA) detector to compare the UV spectra of the unknown peaks with that of Schisandrin C. 3. If possible, use LC-MS to obtain mass information on the unknown peaks to aid in their identification.
Loss of Schisandrin C potency over time. Improper storage of stock solutions.1. Review storage conditions. Ensure stock solutions are stored at -80°C for long-term storage. 2. Avoid repeated freeze-thaw cycles by preparing smaller aliquots. 3. Periodically check the concentration of your stock solution by HPLC.

Data on Stability of Schisandrin C

Table 1: Stability of Schisandrin C in Different Solvents and Temperatures

SolventTemperatureStabilityReference
DMSO4°CVery stable[1]
MethanolRoom TemperatureStable for at least 72 hours (RSD < 1.89%)[2]
RPMI-1640 Medium37°CShows some instability over 5 days[1]
EthanolNot specifiedNo quantitative data available in the literature.
AcetonitrileNot specifiedNo quantitative data available in the literature.
Ethyl AcetateNot specifiedUsed for re-crystallization, suggesting short-term stability.[1]

Table 2: Recommended Storage Conditions for Schisandrin C

FormatStorage TemperatureDuration
Dry Powder-20°CUp to 3 years
Stock Solution in Solvent-80°CUp to 1 year
Stock Solution in Solvent-20°CUp to 1 month

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study of Schisandrin C

This protocol outlines a general procedure to assess the intrinsic stability of Schisandrin C under various stress conditions as recommended by the International Conference on Harmonisation (ICH) guidelines.

1. Preparation of Stock Solution:

  • Prepare a stock solution of Schisandrin C in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M HCl.

    • Incubate at 60°C for a specified time (e.g., 2, 4, 8, 12, 24 hours).

    • Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Basic Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Incubate at 60°C for a specified time.

    • Neutralize with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for a specified time.

  • Thermal Degradation:

    • Store the stock solution at an elevated temperature (e.g., 70°C) for a specified time.

    • For solid-state thermal degradation, store the Schisandrin C powder at 70°C.

  • Photolytic Degradation:

    • Expose the stock solution to a calibrated light source (e.g., UV-A and visible light) according to ICH Q1B guidelines.

    • A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At each time point, withdraw a sample, dilute it to a suitable concentration with the mobile phase, and analyze it using a stability-indicating HPLC method.

  • Monitor the decrease in the peak area of Schisandrin C and the appearance of new peaks corresponding to degradation products.

Protocol 2: Stability-Indicating HPLC Method for Schisandrin C

This method can be used as a starting point and should be validated for its stability-indicating properties.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[2][4]

  • Mobile Phase: A gradient of acetonitrile and water is commonly used. A starting point could be a linear gradient from 50% acetonitrile in water to 90% acetonitrile over 20 minutes.[4]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection Wavelength: 225 nm or 254 nm.[3][5]

  • Column Temperature: 30°C.[4]

  • Injection Volume: 10-20 µL.

Method Validation: To ensure the method is stability-indicating, the stressed samples from the forced degradation study should be analyzed. The method should be able to resolve the Schisandrin C peak from all degradation product peaks.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution Prepare Schisandrin C Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock_Solution->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock_Solution->Base Oxidation Oxidation (3% H₂O₂, RT) Stock_Solution->Oxidation Thermal Thermal (70°C) Stock_Solution->Thermal Photo Photolytic (UV/Vis light) Stock_Solution->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation: - Quantify Schisandrin C - Identify Degradation Products HPLC->Data

Caption: Forced degradation experimental workflow.

troubleshooting_logic Start Inconsistent Biological Assay Results? Check_Stability Is Schisandrin C degrading in the assay medium? Start->Check_Stability Fresh_Solution Prepare fresh solutions for each experiment. Check_Stability->Fresh_Solution Yes HPLC_Control Run HPLC stability control. Check_Stability->HPLC_Control Unsure Check_Solubility Is precipitation observed? Check_Stability->Check_Solubility No Adjust_Solvent Optimize co-solvent concentration. Check_Solubility->Adjust_Solvent Yes Check_Storage Review stock solution storage conditions. Check_Solubility->Check_Storage No

Caption: Troubleshooting logic for inconsistent results.

signaling_pathway Schisandrin_C Schisandrin C PI3K PI3K Schisandrin_C->PI3K AMPK AMPK Schisandrin_C->AMPK activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Autophagy Autophagy mTOR->Autophagy inhibits Adipogenesis Adipogenesis / Lipolysis AMPK->Adipogenesis

Caption: Simplified signaling pathways of Schisandrin C.[6][7]

References

Technical Support Center: Minimizing Off-Target Effects of Schiarisanrin C

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize and understand the off-target effects of Schiarisanrin C in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a bioactive C19 homolignan isolated from the plant Schizandra arisanensis.[1] It is known to possess anti-tumor and anti-inflammatory properties.[2] Its anti-inflammatory effects are partly mediated through the inhibition of the NF-κB and p38/ERK MAPK signaling pathways. This compound has also demonstrated cytotoxic activity against various cancer cell lines.[2]

Q2: What are off-target effects and why are they a concern with natural products like this compound?

A2: Off-target effects are unintended interactions of a compound with cellular components other than its primary biological target. These interactions can lead to misleading experimental results, cellular toxicity, or unexpected pharmacological outcomes.[3] Natural products, due to their often complex structures, can interact with multiple proteins, a phenomenon known as polypharmacology. This makes it crucial to validate that the observed biological effects of this compound are indeed due to its interaction with the intended target.

Q3: What are the common causes of off-target effects for small molecules?

A3: Off-target effects can stem from several factors:

  • Structural Similarity: A compound might bind to conserved domains in proteins. For instance, the ATP-binding pocket is structurally similar across many kinases, making it a frequent source of off-target binding for kinase inhibitors.[3]

  • Compound Promiscuity: Certain chemical structures are inherently more likely to interact with a wide range of proteins.

  • High Compound Concentration: Using concentrations significantly higher than the compound's binding affinity for its intended target increases the probability of binding to lower-affinity off-target proteins.[3]

  • Cellular Context: The relative expression levels of on-target and potential off-target proteins in your specific cellular model can influence the observed effects.

Troubleshooting Guides

This section provides guidance for specific issues you might encounter during your experiments with this compound.

Issue 1: I'm observing a cellular phenotype that is inconsistent with the known function of this compound's proposed target.

  • Question: Have you confirmed that this compound is engaging its intended target in your cellular system at the concentration used?

    • Answer: It is critical to demonstrate target engagement. An effective method for this is the Cellular Thermal Shift Assay (CETSA), which assesses the thermal stabilization of a target protein upon ligand binding.[4][5]

  • Question: Have you performed a comprehensive dose-response analysis for the observed phenotype?

    • Answer: A detailed dose-response curve can help determine if the unexpected phenotype occurs at concentrations significantly higher than those required for the expected on-target activity, which would suggest an off-target effect.[5]

Issue 2: this compound shows significant cytotoxicity in my cell line at concentrations where I expect it to be specific.

  • Question: Have you evaluated the general health of the cells across a range of concentrations?

    • Answer: It's important to quantify cytotoxicity using assays for cell viability (e.g., MTT or trypan blue exclusion) and apoptosis (e.g., caspase activity assays). This will help you define a therapeutic window for your on-target effects.[5]

  • Question: Can the observed toxicity be rescued by modulating the on-target pathway?

    • Answer: If the toxicity is a consequence of the on-target activity, you might be able to rescue the phenotype by, for example, adding a downstream product of the inhibited pathway. If the toxicity persists despite this intervention, it is more likely an off-target effect.[5]

Data Presentation

Clear data presentation is crucial for interpreting the specificity of this compound. Below are examples of how to structure your quantitative data.

Table 1: Dose-Response of this compound on Target Inhibition and Cellular Phenotype

Concentration (µM)Target Inhibition (%)Phenotype A (%)Phenotype B (Unexpected) (%)Cell Viability (%)
0.115 ± 310 ± 22 ± 198 ± 2
0.545 ± 552 ± 65 ± 295 ± 3
1.085 ± 792 ± 815 ± 492 ± 4
5.095 ± 498 ± 565 ± 775 ± 6
10.098 ± 399 ± 495 ± 655 ± 8
IC50/EC50 (µM) 0.55 0.48 4.5 >10.0

This hypothetical data illustrates a scenario where the expected "Phenotype A" correlates well with target inhibition, while the unexpected "Phenotype B" occurs at a significantly higher concentration, suggesting it may be an off-target effect.

Table 2: Selectivity Profile of this compound Against a Panel of Kinases

Kinase TargetIC50 (nM) - On-TargetIC50 (nM) - Off-Target PanelSelectivity (Fold)
p38α (Target) 75 -
ERK1>10,000>133
JNK185011.3
AKT1>10,000>133
SRC1,20016

This hypothetical kinase selectivity profile suggests that while this compound is most potent against its intended target (p38α), it also shows some activity against JNK1 and SRC at higher concentrations.

Experimental Protocols

1. Dose-Response Analysis for On-Target vs. Off-Target Effects

  • Objective: To determine the concentration range at which this compound elicits its on-target effects versus potential off-target phenotypes.

  • Methodology:

    • Cell Plating: Seed cells in multi-well plates at a density that allows for logarithmic growth during the experiment.

    • Compound Preparation: Prepare a serial dilution of this compound in culture medium. A common range to start with is 0.01 to 100 µM. Include a vehicle control (e.g., DMSO).

    • Treatment: Replace the culture medium with the medium containing the different concentrations of this compound.

    • Incubation: Incubate the cells for a predetermined time, based on the kinetics of the biological process being studied.

    • Assays: Perform parallel assays to measure:

      • A marker of on-target activity (e.g., phosphorylation of a downstream substrate).

      • The cellular phenotype of interest.

      • Cell viability (e.g., MTT or CellTiter-Glo assay).

    • Data Analysis: Plot the results as a percentage of the maximal response versus the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 or IC50 for each parameter.

2. Cellular Thermal Shift Assay (CETSA) for Target Engagement

  • Objective: To confirm that this compound directly binds to its intended target in a cellular context.

  • Methodology:

    • Cell Treatment: Culture cells to the desired confluency and treat them with this compound or a vehicle control for a specific duration.

    • Harvesting: Harvest the cells and resuspend them in a suitable buffer.

    • Heating: Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes).

    • Lysis: Lyse the cells to release the proteins.

    • Separation: Centrifuge the samples to pellet the aggregated (denatured) proteins.

    • Detection: Analyze the amount of the target protein remaining in the soluble fraction (supernatant) for each temperature point using Western blotting or another protein detection method.

    • Analysis: In the vehicle-treated samples, the amount of soluble target protein will decrease as the temperature increases. In the this compound-treated samples, the target protein should be stabilized, resulting in more soluble protein at higher temperatures.

Visualizations

Below are diagrams illustrating key concepts and workflows related to the analysis of this compound's effects.

G cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathway Schiarisanrin_C This compound Target_Protein Intended Target (e.g., p38 MAPK) Schiarisanrin_C->Target_Protein Inhibition Off_Target_Protein Off-Target Protein (e.g., Kinase X) Schiarisanrin_C->Off_Target_Protein Unintended Inhibition Downstream_Effector_On Downstream Effector Target_Protein->Downstream_Effector_On Blocks Signal Biological_Response_On Desired Biological Response (e.g., Anti-inflammatory Effect) Downstream_Effector_On->Biological_Response_On Downstream_Effector_Off Downstream Effector Off_Target_Protein->Downstream_Effector_Off Alters Signal Biological_Response_Off Undesired Side Effect (e.g., Cytotoxicity) Downstream_Effector_Off->Biological_Response_Off

Caption: On-target vs. potential off-target effects of this compound.

G start Start: Unexpected Phenotype Observed dose_response Perform Dose-Response Analysis (On-Target vs. Phenotype) start->dose_response check_correlation Do EC50 values correlate? dose_response->check_correlation cetsa Confirm Target Engagement (e.g., CETSA) check_correlation->cetsa Yes off_target Conclusion: Phenotype is likely OFF-TARGET check_correlation->off_target No check_engagement Target Engagement Confirmed? cetsa->check_engagement secondary_inhibitor Use Structurally Different Inhibitor for the Same Target check_engagement->secondary_inhibitor Yes check_engagement->off_target No check_phenotype Same Phenotype Observed? secondary_inhibitor->check_phenotype on_target Conclusion: Phenotype is likely ON-TARGET check_phenotype->on_target Yes check_phenotype->off_target No profiling Further Investigation: Perform Off-Target Profiling (e.g., Kinase Panel) off_target->profiling

Caption: Troubleshooting workflow for unexpected phenotypes.

G cluster_NFkB NF-κB Pathway cluster_MAPK p38/ERK MAPK Pathway IKK IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus_NFkB NF-κB (in nucleus) NFkB->Nucleus_NFkB translocates to Gene_Expression_NFkB Pro-inflammatory Gene Expression Nucleus_NFkB->Gene_Expression_NFkB activates Schiarisanrin_C_NFkB This compound Schiarisanrin_C_NFkB->IKK Inhibits MAP3K MAP3K MAP2K MAP2K MAP3K->MAP2K activates p38_ERK p38 / ERK MAP2K->p38_ERK activates Transcription_Factors Transcription Factors (e.g., AP-1) p38_ERK->Transcription_Factors activates Gene_Expression_MAPK Inflammatory Response Transcription_Factors->Gene_Expression_MAPK regulates Schiarisanrin_C_MAPK This compound Schiarisanrin_C_MAPK->p38_ERK Inhibits Phosphorylation

Caption: Known signaling pathways modulated by this compound.

References

Technical Support Center: Large-Scale Synthesis of Schisantherin C

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the large-scale synthesis of Schisantherin C. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this complex dibenzocyclooctadiene lignan.

While a complete, step-by-step large-scale synthesis of Schisantherin C has not been extensively published, this guide is based on established synthetic strategies for structurally related compounds. The proposed synthetic approach and the associated challenges are compiled from analogous syntheses of dibenzocyclooctadiene lignans.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the large-scale synthesis of Schisantherin C?

A1: The main challenges in the large-scale synthesis of Schisantherin C and related dibenzocyclooctadiene lignans can be categorized as follows:

  • Stereochemical Control: Achieving the desired stereochemistry at multiple chiral centers on the cyclooctadiene ring is a significant hurdle. This includes both relative and absolute stereocontrol.

  • Atroposelective Biaryl Coupling: The construction of the sterically hindered biaryl bond with the correct axial chirality is often a low-yielding and technically challenging step.

  • Eight-Membered Ring Formation: Cyclization to form the medium-sized dibenzocyclooctadiene ring can be difficult due to entropic factors and the potential for competing side reactions.

  • Purification: The separation of diastereomers and atropisomers, along with the removal of structurally similar impurities, can be complex and require specialized chromatographic techniques that are challenging to scale up.

  • Reagent Cost and Availability: Some of the specialized reagents and catalysts used in stereoselective reactions can be expensive, impacting the cost-effectiveness of a large-scale synthesis.

Q2: Are there any known total syntheses of Schisantherin C to base our process on?

A2: As of the latest literature review, a specific and complete total synthesis of Schisantherin C has not been prominently detailed. However, the total syntheses of other structurally similar dibenzocyclooctadiene lignans, such as Schizandrin and Gomisin O, have been published. These established routes provide a strong foundation and a predictive framework for a plausible synthetic strategy for Schisantherin C, particularly concerning the construction of the core scaffold and control of stereochemistry.

Q3: What are the key strategic considerations for a plausible large-scale synthesis of Schisantherin C?

A3: A robust large-scale synthesis of Schisantherin C should prioritize:

  • Convergent Synthesis: A convergent approach, where key fragments are synthesized separately and then coupled, is generally more efficient for large-scale production than a linear synthesis.

  • Early Introduction of Chirality: Introducing key stereocenters early in the synthetic route using reliable and scalable methods is crucial.

  • Robust and Scalable Reactions: Preference should be given to reactions that are well-characterized, have a high tolerance for functional groups, and are known to be scalable with predictable outcomes.

  • Crystallization-Induced Resolution/Purification: Designing the synthesis to include intermediates that are crystalline can significantly simplify purification on a large scale, avoiding costly and time-consuming chromatography.

Troubleshooting Guides

This section addresses specific issues that may arise during key stages of a representative synthetic approach to Schisantherin C.

Atroposelective Biaryl Coupling

The formation of the biaryl bond is a critical step in the synthesis of the dibenzocyclooctadiene core. A common method is the intramolecular Ullmann coupling or a Suzuki-Miyaura cross-coupling reaction.

Problem: Low Yield of Biaryl Coupling Product

Potential Cause Troubleshooting Suggestion
Incomplete reaction - Increase reaction time and/or temperature. - Ensure all reagents are of high purity and anhydrous. - Use a higher loading of the palladium catalyst and ligand.
Decomposition of starting materials or product - Lower the reaction temperature and extend the reaction time. - Use a milder base. - Degas the solvent and reagents thoroughly to remove oxygen.
Poor solubility of reactants - Screen different solvents or solvent mixtures to improve solubility. - Consider using a phase-transfer catalyst for biphasic reactions.

Problem: Poor Atroposelectivity (Low Diastereomeric Ratio)

Potential Cause Troubleshooting Suggestion
Inadequate steric hindrance from chiral auxiliaries - If using a chiral auxiliary, consider one with greater steric bulk.
High reaction temperature - Lowering the reaction temperature can often improve diastereoselectivity.
Incorrect choice of ligand - For palladium-catalyzed couplings, screen a variety of chiral phosphine ligands.
Formation of the Dibenzocyclooctadiene Ring

The formation of the eight-membered ring is often achieved through an intramolecular cyclization reaction.

Problem: Low Yield of Cyclized Product

Potential Cause Troubleshooting Suggestion
High concentration leading to intermolecular side reactions - Perform the reaction under high-dilution conditions to favor intramolecular cyclization. This can be achieved by the slow addition of the substrate to the reaction mixture.
Ring strain of the transition state - Experiment with different catalysts or reaction conditions that may lower the activation energy of the desired cyclization pathway.
Unfavorable conformation of the acyclic precursor - Modify the structure of the precursor to favor a conformation that is pre-organized for cyclization.
Stereoselective Reactions

Controlling the stereochemistry of the substituents on the cyclooctadiene ring is crucial.

Problem: Poor Diastereoselectivity in a Reduction or Alkylation Step

Potential Cause Troubleshooting Suggestion
Insufficient facial bias from existing stereocenters - Use a bulkier reagent that will be more sensitive to the existing steric environment. - Introduce a temporary directing group to guide the incoming reagent.
Reaction temperature is too high - Lower the reaction temperature to enhance selectivity.
Incorrect choice of solvent - The polarity and coordinating ability of the solvent can influence the transition state geometry. Screen a range of solvents.

Experimental Protocols

The following are representative, detailed methodologies for key reactions that would likely be involved in the synthesis of Schisantherin C, based on syntheses of analogous compounds.

Protocol 1: Atroposelective Suzuki-Miyaura Coupling

This protocol describes a representative intramolecular Suzuki-Miyaura coupling to form the biaryl bond and establish axial chirality.

  • Preparation: To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the di-halo-biaryl precursor (1.0 eq), a suitable boronic acid or ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a ligand if necessary.

  • Solvent and Base Addition: Add freshly degassed solvent (e.g., toluene, dioxane, or DMF) and a degassed aqueous solution of a base (e.g., 2M Na₂CO₃ or K₃PO₄) (3.0 eq).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Quantitative Data for a Representative Suzuki-Miyaura Coupling

ParameterValue
Reactant A (Di-halo-biaryl) 10.0 g
Reactant B (Boronic acid) 1.2 equivalents
Catalyst (Pd(PPh₃)₄) 5 mol %
Base (2M Na₂CO₃) 3.0 equivalents
Solvent (Toluene/Ethanol/Water) 100 mL (4:1:1)
Temperature 90 °C
Reaction Time 12 hours
Typical Yield 65-75%

Visualizations

Logical Workflow for Troubleshooting Low Yield in Biaryl Coupling

G Troubleshooting Low Yield in Biaryl Coupling start Low Yield Observed check_purity Verify Purity and Anhydrous Conditions of Reagents start->check_purity increase_temp Increase Reaction Temperature/Time check_purity->increase_temp If purity is confirmed increase_catalyst Increase Catalyst/Ligand Loading increase_temp->increase_catalyst If no improvement outcome_improved Yield Improved increase_temp->outcome_improved If successful milder_base Use Milder Base increase_catalyst->milder_base If decomposition is suspected increase_catalyst->outcome_improved If successful degas Ensure Thorough Degassing milder_base->degas If no improvement milder_base->outcome_improved If successful solvent_screen Screen Solvents for Better Solubility degas->solvent_screen solvent_screen->outcome_improved If successful outcome_not_improved Yield Not Improved solvent_screen->outcome_not_improved If all fail

Caption: A flowchart for troubleshooting low yields in biaryl coupling reactions.

Proposed Convergent Synthetic Strategy for Schisantherin C

G Convergent Synthesis of Schisantherin C A Fragment A Synthesis coupling Fragment A + Fragment B Coupling A->coupling B Fragment B Synthesis B->coupling cyclization Intramolecular Cyclization coupling->cyclization functionalization Functional Group Interconversion cyclization->functionalization schisantherin_c Schisantherin C functionalization->schisantherin_c

Caption: A diagram illustrating a convergent synthetic approach to Schisantherin C.

Proper handling and storage of Schiarisanrin C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and experimental use of Schisantherin C.

Frequently Asked Questions (FAQs)

Q1: What is Schisantherin C?

Schisantherin C is a lignan isolated from the fruits of Schisandra sphenanthera Rehd. et Wils.[1][2] It is a natural compound investigated for various biological activities, including potential anti-inflammatory and antiviral effects.[3]

Q2: What are the primary safety precautions for handling Schisantherin C?

While Schisantherin C is not classified as a hazardous substance, standard laboratory safety practices should be followed.[4] This includes wearing personal protective equipment (PPE) such as gloves, safety goggles, and a lab coat.[5] Ensure adequate ventilation and avoid inhalation of dust or aerosols.[4] In case of contact with eyes or skin, rinse thoroughly with water.[4]

Q3: How should I store Schisantherin C powder?

For long-term storage, Schisantherin C powder should be kept in a tightly sealed container at -20°C for up to three years.[1][4] For short-term storage (days to weeks), it can be stored at 0-4°C.[1] It is important to protect it from direct sunlight and sources of ignition.[4]

Q4: How should I store Schisantherin C in a solvent?

Stock solutions of Schisantherin C should be aliquoted to avoid repeated freeze-thaw cycles.[6] For long-term storage, store aliquots at -80°C, where they are stable for up to 6 months.[4] For shorter periods, storage at -20°C for up to one month is acceptable.[4][6]

Troubleshooting Guide

Issue: Poor Solubility in Aqueous Buffers

  • Cause: Schisantherin C has low solubility in aqueous solutions. Direct dissolution in buffers like PBS is often challenging.

  • Solution: First, prepare a concentrated stock solution in an appropriate organic solvent, such as DMSO.[1][6] Then, dilute the stock solution with your aqueous experimental medium to the final desired concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system (typically <0.5% for cell-based assays).

Issue: Precipitation of the Compound in Cell Culture Media

  • Cause: This can occur if the final concentration of Schisantherin C exceeds its solubility limit in the culture medium or if the concentration of the organic solvent used for the stock solution is too high.

  • Troubleshooting Steps:

    • Verify Stock Concentration: Ensure your stock solution is not oversaturated.

    • Optimize Dilution: When diluting the stock solution into the medium, add it dropwise while vortexing or mixing to facilitate dissolution.

    • Reduce Final Concentration: If precipitation persists, you may need to work with a lower final concentration of Schisantherin C.

    • Check Solvent Percentage: Ensure the final percentage of DMSO or other organic solvent in your culture medium is low and non-toxic to your cells.

Issue: Inconsistent Experimental Results

  • Cause: Inconsistency can arise from degradation of the compound due to improper storage, repeated freeze-thaw cycles of the stock solution, or variations in experimental setup.

  • Solution:

    • Use Fresh Aliquots: Always use a fresh aliquot of your stock solution for each experiment to avoid degradation from repeated freeze-thaw cycles.[6]

    • Protect from Light: Minimize exposure of the compound and its solutions to light.

    • Consistent Protocols: Ensure all experimental parameters, including incubation times, cell densities, and compound concentrations, are kept consistent between experiments.

Data and Protocols

Physical and Chemical Properties
PropertyValueReference
CAS Number 64938-51-8[1][4]
Molecular Formula C28H34O9[1][4][7]
Molecular Weight 514.56 g/mol [4][7]
Appearance Solid[8]
Storage and Stability
FormStorage TemperatureStability DurationReference
Powder (Long-term) -20°C3 years[4]
Powder (Short-term) 4°C2 years[4]
In Solvent (Long-term) -80°C6 months[4]
In Solvent (Short-term) -20°C1 month[4]
Solubility Data
SolventSolubilityNotesReference
DMSO SolubleRecommended for stock solutions.[1][2]
Chloroform Soluble-[2]
Dichloromethane Soluble-[2]
Ethyl Acetate Soluble-[2]
Acetone Soluble-[2]

Experimental Protocols & Workflows

General Protocol for In Vitro Cell-Based Assays

This protocol provides a general workflow for treating cultured cells with Schisantherin C.

  • Stock Solution Preparation:

    • Aseptically prepare a high-concentration stock solution (e.g., 10-50 mM) of Schisantherin C in sterile DMSO.[1]

    • Dispense the stock solution into single-use aliquots and store at -80°C.[4]

  • Cell Seeding:

    • Seed your cells of interest in appropriate culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment.

    • Allow the cells to adhere and stabilize overnight.

  • Compound Treatment:

    • Thaw a fresh aliquot of the Schisantherin C stock solution.

    • Prepare serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations.

    • Important: Ensure the final DMSO concentration is consistent across all treatment groups, including the vehicle control, and remains at a non-toxic level (e.g., ≤0.5%).

    • Remove the old medium from the cells and replace it with the medium containing the various concentrations of Schisantherin C or the vehicle control.

  • Incubation:

    • Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Downstream Analysis:

    • Following incubation, proceed with your planned analysis, such as:

      • Cell viability assays (e.g., MTT, WST-1).

      • Protein analysis (e.g., Western Blot).

      • Gene expression analysis (e.g., qPCR).

      • Enzyme activity assays.

Visual Guides and Diagrams

experimental_workflow Experimental Workflow for Schisantherin C cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution (in DMSO) aliquot Aliquot & Store (-80°C) prep_stock->aliquot treat_cells Treat Cells with Schisantherin C Dilutions aliquot->treat_cells seed_cells Seed Cells in Plates seed_cells->treat_cells incubate Incubate for Desired Time treat_cells->incubate analysis Perform Downstream Assays (e.g., Viability, Western Blot) incubate->analysis troubleshooting_workflow Troubleshooting Solubility Issues action action start Precipitation Observed is_stock_clear Is stock solution clear? start->is_stock_clear use_fresh_dmso Re-dissolve in fresh, anhydrous DMSO. Consider gentle warming or vortexing. is_stock_clear->use_fresh_dmso No check_dilution Was dilution performed correctly? is_stock_clear->check_dilution Yes correct_dilution Add stock to medium slowly while mixing. Avoid adding medium to stock. check_dilution->correct_dilution No check_concentration Is final concentration too high? check_dilution->check_concentration Yes lower_concentration Reduce the final working concentration of the compound. check_concentration->lower_concentration Yes biological_activities Reported Biological Activities of Schisantherin C cluster_effects Biological Effects schis_c Schisantherin C anti_inflammatory Anti-inflammatory Activity schis_c->anti_inflammatory antiviral Antiviral Activity (e.g., against SARS-CoV-2 3CLpro) schis_c->antiviral antioxidant Antioxidant Activity schis_c->antioxidant

References

Technical Support Center: Refining Experimental Design for Schiarisanrin C Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing experiments involving Schiarisanrin C.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound exhibits multiple mechanisms of action. Primarily, it has been shown to regulate lipid metabolism and inflammation in liver fibrosis by inhibiting the NF-κB and p38/ERK MAPK signaling pathways.[1] Additionally, it enhances the type I interferon (IFN) response by activating the cGAS-STING signaling pathway, which has implications for its anti-tumor and anti-viral activities.[2][3]

Q2: What are the known signaling pathways affected by this compound?

A2: this compound is known to modulate the following signaling pathways:

  • NF-κB Signaling Pathway: It inhibits the phosphorylation of NF-κB p65, preventing its nuclear translocation and subsequent transcription of pro-inflammatory genes.[1]

  • p38/ERK MAPK Signaling Pathway: It reduces the phosphorylation of p38 and ERK, key kinases in a pathway associated with inflammation and cell proliferation.

  • cGAS-STING Signaling Pathway: It promotes the activation of the cGAS-STING pathway, leading to increased production of IFN-β and other interferon-stimulated genes.[2][3]

Q3: What are some starting concentrations for in vitro experiments with this compound?

A3: Based on published studies, effective concentrations of this compound in vitro can range from 1 µM to 50 µM, depending on the cell type and the specific endpoint being measured. For example, in studies on hepatic stellate cells, concentrations were used in a dose-dependent manner to assess the suppression of IL-6 mRNA levels.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guides

Cell Viability Assays (e.g., MTT, XTT, Resazurin)
Problem Possible Cause Troubleshooting Steps
Inconsistent or non-reproducible results 1. This compound precipitation: The compound may not be fully dissolved in the culture medium. 2. Cell seeding density: Uneven cell distribution or inappropriate cell number. 3. Incubation time: Suboptimal incubation time with the viability reagent.1. Ensure complete solubilization of this compound in a suitable solvent (e.g., DMSO) before diluting in culture medium. Visually inspect for any precipitate. 2. Optimize cell seeding density to ensure logarithmic growth during the experiment. Use a multichannel pipette for even cell distribution. 3. Titrate the incubation time for the specific viability reagent and cell line to ensure the signal is within the linear range of the assay.
High background signal 1. Media interference: Phenol red or other components in the culture medium can interfere with absorbance or fluorescence readings. 2. Reagent instability: The viability reagent may have degraded.1. Use phenol red-free medium for the assay. Include a "medium only" control to subtract background. 2. Prepare fresh reagent for each experiment and protect it from light.
Western Blot Analysis
Problem Possible Cause Troubleshooting Steps
Weak or no signal for phosphorylated proteins (e.g., p-NF-κB, p-ERK) 1. Suboptimal this compound treatment: Insufficient concentration or treatment time to induce a detectable change. 2. Protein degradation: Phosphatase activity during sample preparation. 3. Poor antibody quality: The primary antibody may not be specific or sensitive enough.1. Perform a time-course and dose-response experiment to determine the optimal conditions for observing changes in phosphorylation. 2. Use phosphatase inhibitors in your lysis buffer and keep samples on ice at all times. 3. Use a validated antibody for the specific phosphorylated target. Run positive and negative controls to verify antibody performance.
High background or non-specific bands 1. Inadequate blocking: The blocking agent is not effectively preventing non-specific antibody binding. 2. Primary antibody concentration too high: Leads to non-specific binding. 3. Insufficient washing: Residual unbound antibodies remain on the membrane.1. Increase the blocking time or try a different blocking agent (e.g., BSA instead of non-fat milk). 2. Titrate the primary antibody to the lowest concentration that provides a specific signal. 3. Increase the number and duration of wash steps with TBST.

Data Presentation

Table 1: Effect of this compound on Inflammatory Cytokine mRNA Levels in Hepatic Stellate Cells (LX-2 and HSC-T6)

TreatmentCell LineIL-6 mRNA Level (Fold Change vs. Control)
TGF-β1LX-2Increased
TGF-β1 + this compound (Low Conc.)LX-2Decreased
TGF-β1 + this compound (High Conc.)LX-2Further Decreased
TGF-β1HSC-T6Increased
TGF-β1 + this compound (Low Conc.)HSC-T6Decreased
TGF-β1 + this compound (High Conc.)HSC-T6Further Decreased

Data synthesized from descriptive information in a study by Chen et al. (2023).[1] Specific fold-change values were not provided in the source.

Table 2: Effect of this compound on cGAS-STING Pathway Activation

TreatmentParameter MeasuredResult
This compoundIFN-β ProductionIncreased
This compoundISG15 ExpressionIncreased
This compoundCXCL10 ExpressionIncreased
This compound + CisplatinIFN-β, CXCL10, ISG15, IFIT1 mRNASynergistically Enhanced

Data synthesized from studies by Zhao et al. (2023) and another recent 2024 publication.[2][3] These studies demonstrate a consistent enhancement of the type I IFN response.

Experimental Protocols

Western Blot for Phosphorylated NF-κB p65
  • Cell Lysis: After treating cells with this compound, wash with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and perform electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-NF-κB p65 (e.g., at a 1:1000 dilution) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total NF-κB p65 as a loading control.

Cell Viability (Resazurin Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

  • Treatment: After 24 hours, treat the cells with various concentrations of this compound. Include vehicle-treated and untreated controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add resazurin solution to each well to a final concentration of 10% of the well volume.

  • Incubation with Reagent: Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Measurement: Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Mandatory Visualization

Schiarisanrin_C_Signaling_Pathways cluster_NFKB NF-κB Pathway cluster_MAPK p38/ERK MAPK Pathway cluster_cGAS_STING cGAS-STING Pathway p65_IkB p65/IκB Complex p65_nuc p65 (nucleus) p65_IkB->p65_nuc Translocation IKK IKKβ p65_IkB->IKK Stimulus Inflammatory Genes Inflammatory Genes p65_nuc->Inflammatory Genes Transcription IKK->p65_IkB Phosphorylates IκB SchiarisanrinC This compound SchiarisanrinC->IKK Inhibits p38 p38 p_p38 p-p38 p38->p_p38 Phosphorylation ERK ERK p_ERK p-ERK ERK->p_ERK Phosphorylation SchiarisanrinC2 This compound SchiarisanrinC2->p_p38 Inhibits SchiarisanrinC2->p_ERK Inhibits cGAS cGAS STING STING cGAS->STING Activates TBK1 TBK1 STING->TBK1 Recruits IRF3 IRF3 TBK1->IRF3 Phosphorylates p_IRF3 p-IRF3 IFN IFN-β p_IRF3->IFN Transcription SchiarisanrinC3 This compound SchiarisanrinC3->STING Enhances Activation

Caption: Signaling pathways modulated by this compound.

Experimental_Workflow_Western_Blot start Cell Culture & Treatment with this compound lysis Cell Lysis start->lysis quant Protein Quantification (BCA) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer (PVDF) sds_page->transfer blocking Blocking (5% milk/BSA) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-p65) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: A typical experimental workflow for Western blot analysis.

References

Identifying and avoiding artifacts in Schiarisanrin C experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Schisandrin C. It addresses potential challenges and artifacts that may be encountered during experiments, offering troubleshooting strategies and detailed protocols to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is Schisandrin C and what is its primary mechanism of action?

Schisandrin C is a bioactive compound isolated from Schisandra chinensis.[1] It has been identified as a key active ingredient in the treatment of renal fibrosis.[1] Its mechanism of action involves the inhibition of the excessive accumulation of extracellular matrix (ECM) by regulating the TGF-β and PI3K-Akt signaling pathways.[1] Schisandrin C has been shown to have a stable binding affinity with Transforming Growth Factor Beta Receptor I (TGFBR1).[1]

Q2: I am not seeing the expected inhibitory effect of Schisandrin C on my cells. What are the possible reasons?

Several factors could contribute to a lack of efficacy in your cell-based assays:

  • Compound Integrity: Ensure the purity and stability of your Schisandrin C stock. Improper storage or multiple freeze-thaw cycles can degrade the compound.

  • Cell Line and Passage Number: The responsiveness of cells to treatment can vary between cell lines and even with the passage number of the same cell line. It is recommended to use cells at a consistent and low passage number.

  • Assay Conditions: The concentration of Schisandrin C, incubation time, and cell density can all influence the outcome. These parameters may need to be optimized for your specific cell model.

  • Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve Schisandrin C is not affecting cell viability or the signaling pathways under investigation. A vehicle control is essential.

Q3: My cell viability assay shows increased cell death at concentrations where Schisandrin C should be active, not cytotoxic. What could be the issue?

This could be an experimental artifact. Consider the following:

  • Compound Precipitation: Poorly soluble compounds can precipitate out of solution, especially at higher concentrations, and these precipitates can be cytotoxic or interfere with assay readouts.[2] Visually inspect your culture plates for any signs of precipitation.

  • Assay Interference: The assay chemistry itself might be incompatible with Schisandrin C. For example, in MTT or XTT assays, the compound might interfere with the formazan production or detection. Consider using an alternative viability assay, such as one based on ATP measurement (e.g., CellTiter-Glo®) or a dye exclusion method (e.g., Trypan Blue).

  • Contamination: Bacterial or mycoplasma contamination can affect cell health and response to treatment.[2] Regularly test your cell cultures for contamination.[2]

Troubleshooting Guides

Problem 1: Inconsistent Results in Western Blot Analysis for p-Akt/Akt or p-SMAD/SMAD

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Poor Antibody Quality Validate your primary antibodies using positive and negative controls. Ensure you are using the recommended antibody dilution and incubation conditions.
Suboptimal Protein Extraction Use appropriate lysis buffers containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status. Ensure complete cell lysis.
Issues with Gel Electrophoresis or Transfer Verify the integrity of your protein samples by running a loading control (e.g., GAPDH, β-actin). Optimize transfer conditions (time, voltage) for your specific proteins of interest.
Variability in Treatment Ensure consistent timing of treatment and cell harvesting. Small variations can lead to significant differences in the phosphorylation status of signaling proteins.
Problem 2: High Background Fluorescence in Immunocytochemistry (ICC)

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Non-specific Antibody Binding Increase the concentration and/or duration of the blocking step. Use a blocking buffer containing serum from the same species as the secondary antibody.
Autofluorescence Some cell types exhibit natural fluorescence. Use a mounting medium with an anti-fade reagent. If autofluorescence is a major issue, consider using spectrally distinct fluorophores or quenching with a reagent like Sudan Black B.
Inadequate Washing Increase the number and duration of wash steps between antibody incubations to remove unbound antibodies.
High Secondary Antibody Concentration Titrate your secondary antibody to determine the optimal concentration that provides a good signal without high background.

Experimental Protocols

Protocol 1: Western Blot for p-Akt (Ser473) and Total Akt
  • Cell Lysis: After treatment with Schisandrin C, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473) and total Akt overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 2: Cell Viability using a Luminescence-Based ATP Assay
  • Cell Seeding: Seed cells in a 96-well white-walled plate and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of Schisandrin C for the desired time period (e.g., 24, 48, 72 hours).

  • Assay Reagent Addition: Add a luminescent cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 10-15 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence using a plate reader.

Visualizations

SchisandrinC_Pathway SchisandrinC Schisandrin C TGFBR1 TGFBR1 SchisandrinC->TGFBR1 binds TGF_beta_pathway TGF-β Pathway SchisandrinC->TGF_beta_pathway inhibits PI3K_Akt_pathway PI3K-Akt Pathway SchisandrinC->PI3K_Akt_pathway inhibits TGFBR1->TGF_beta_pathway activates TGFBR1->PI3K_Akt_pathway activates ECM_accumulation ECM Accumulation TGF_beta_pathway->ECM_accumulation PI3K_Akt_pathway->ECM_accumulation Renal_Fibrosis Renal Fibrosis ECM_accumulation->Renal_Fibrosis

Caption: Schisandrin C signaling pathway.

Troubleshooting_Workflow Start Experiment Yields Unexpected Results Check_Reagents Verify Reagent Integrity (Compound, Antibodies, Media) Start->Check_Reagents Check_Cells Assess Cell Health (Viability, Passage #, Contamination) Start->Check_Cells Review_Protocol Review Experimental Protocol (Concentrations, Timings, Controls) Start->Review_Protocol Isolate_Variable Isolate and Test One Variable Check_Reagents->Isolate_Variable Check_Cells->Isolate_Variable Review_Protocol->Isolate_Variable Rerun_Experiment Re-run Experiment with Optimized Parameter Isolate_Variable->Rerun_Experiment  Change Identified Consult Consult Literature or Technical Support Isolate_Variable->Consult  No Obvious Change Analyze_Results Analyze New Results Rerun_Experiment->Analyze_Results Analyze_Results->Isolate_Variable  Unsuccessful Problem_Solved Problem Resolved Analyze_Results->Problem_Solved  Successful

Caption: General troubleshooting workflow for experiments.

References

How to control for variables in Schiarisanrin C research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Schiarisanrin C. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound primarily functions by regulating lipid metabolism and inflammation. It has been shown to ameliorate liver fibrosis by targeting the NF-κB and p38/ERK MAPK signaling pathways. By inhibiting these pathways, this compound can reduce the expression of pro-inflammatory cytokines and inhibit the activation of hepatic stellate cells, which are key drivers of fibrosis.[1]

Q2: What are the key signaling pathways affected by this compound?

A2: this compound has been demonstrated to inhibit the phosphorylation of p38 MAP kinase and extracellular signal-regulated protein kinase (ERK). It also suppresses the NF-κB signaling pathway by reducing the levels of IκB-Kinase-β and preventing the phosphorylation and nuclear translocation of NF-κB p65.

Q3: In which experimental models has this compound shown efficacy?

A3: this compound has demonstrated therapeutic effects in a carbon tetrachloride (CCl4)-induced mouse model of liver fibrosis.[2] In this model, it has been shown to reduce liver injury, decrease collagen accumulation, and improve liver function.[2] In vitro studies have utilized hepatic stellate cell lines such as LX-2 and HSC-T6 to investigate its anti-fibrotic mechanisms.

Troubleshooting Guides

In Vitro Cell-Based Assays

Q4: I am not observing a significant effect of this compound on my cells in a viability assay (e.g., MTT, XTT). What are the possible reasons?

A4: Several factors could contribute to a lack of observable effect. Consider the following troubleshooting steps:

  • Dosage and Treatment Duration: Ensure you are using an appropriate concentration range and treatment duration. A pilot dose-response and time-course experiment is recommended to determine the optimal conditions for your specific cell line and experimental endpoint.[3]

  • Cell Density: The initial seeding density of your cells can influence their response to treatment. Inconsistent cell numbers can lead to variability in results.[3]

  • Passage Number: Use cells with a consistent and low passage number, as cellular physiology and responsiveness can change with prolonged culturing.[3]

  • Compound Solubility: this compound, like many natural products, may have limited aqueous solubility. Ensure it is fully dissolved in your vehicle (e.g., DMSO) before adding it to the cell culture medium. Precipitates can lead to inaccurate dosing.

  • Vehicle Control: Always include a vehicle-only control to ensure that the solvent used to dissolve this compound is not affecting cell viability.

Q5: My Western blot results for phosphorylated proteins (e.g., p-p38, p-ERK) are weak or inconsistent after this compound treatment. How can I improve this?

A5: Detecting phosphorylated proteins requires specific precautions. Here are some key considerations:

  • Sample Preparation: Keep samples on ice at all times and use ice-cold buffers to minimize phosphatase activity. Include phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) in your lysis buffer.[4]

  • Blocking Buffers: Avoid using milk as a blocking agent, as it contains phosphoproteins that can lead to high background. Bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) is a recommended alternative.[5]

  • Antibody Selection: Use antibodies that are specifically validated for the detection of the phosphorylated form of your target protein.[6]

  • Loading Controls: Probe for the total protein (e.g., total p38, total ERK) on the same blot to normalize the phosphorylated protein signal and confirm that changes are not due to variations in total protein levels.[5][7]

  • Positive Controls: Include a positive control sample where the phosphorylation of your target protein is known to be induced to validate your experimental setup.[4]

In Vivo Animal Studies

Q6: I am designing an in vivo study to evaluate this compound in a liver fibrosis model. What are the critical variables to control?

A6: For in vivo studies, meticulous control of variables is crucial for reproducible results. Key factors to consider include:

  • Animal Strain and Sex: Use a consistent strain, age, and sex of animals, as these factors can influence the development of fibrosis and the response to treatment.

  • Induction of Fibrosis: The method and duration of fibrosis induction (e.g., CCl4 administration) should be standardized across all experimental groups to ensure a consistent level of disease at the start of treatment.[8]

  • Drug Formulation and Administration: Ensure this compound is formulated in a vehicle that allows for consistent and reproducible dosing. The route and frequency of administration should be kept constant.

  • Sham Control Group: A sham control group that receives the vehicle without the fibrosis-inducing agent is essential to establish a baseline for normal liver histology and function.[8]

  • Model Group: A model group that receives the fibrosis-inducing agent and the vehicle is necessary to confirm the induction of fibrosis and serve as a comparator for the treatment groups.[8]

Data Presentation

Table 1: Effect of this compound on Serum Biomarkers in a CCl4-Induced Liver Fibrosis Mouse Model

Treatment GroupALT (U/L)AST (U/L)TBIL (μmol/L)
Control 25.3 ± 3.160.1 ± 5.51.8 ± 0.3
CCl4 Model 115.8 ± 12.4245.7 ± 21.96.5 ± 0.8
CCl4 + Sch C (Low Dose) 78.2 ± 9.5168.4 ± 15.14.1 ± 0.6
CCl4 + Sch C (High Dose) 55.6 ± 7.2120.3 ± 11.82.9 ± 0.4

Data are presented as mean ± SD. ALT: Alanine Aminotransferase, AST: Aspartate Aminotransferase, TBIL: Total Bilirubin. Data is illustrative and based on trends reported in the literature.[2]

Table 2: Effect of this compound on Gene Expression of Inflammatory Cytokines in Liver Tissue

Treatment GroupIL-6 (relative mRNA expression)TNF-α (relative mRNA expression)
Control 1.00 ± 0.121.00 ± 0.15
CCl4 Model 4.25 ± 0.513.89 ± 0.45
CCl4 + Sch C 2.15 ± 0.281.98 ± 0.22

Data are presented as mean ± SD relative to the control group. IL-6: Interleukin-6, TNF-α: Tumor Necrosis Factor-alpha. Data is illustrative and based on trends reported in the literature.

Experimental Protocols

Western Blotting for Phosphorylated and Total p38 MAPK
  • Sample Preparation: Lyse cells or homogenized liver tissue in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Keep samples on ice throughout the process.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel. Include a molecular weight marker.

  • Electrophoresis: Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-p38 MAPK (Thr180/Tyr182) and total p38 MAPK overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated p38 signal to the total p38 signal.

MTT Cell Viability Assay
  • Cell Seeding: Seed hepatic stellate cells (e.g., LX-2) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24, 48 hours).

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group.

Visualizations

SchiarisanrinC_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKKβ Receptor->IKK p38 p38 Receptor->p38 ERK ERK Receptor->ERK IkB IκB IKK->IkB P NFkB_p65_IkB NF-κB p65-IκB IkB->NFkB_p65_IkB NFkB_p65 NF-κB p65 NFkB_p65_IkB->NFkB_p65 NFkB_p65_n NF-κB p65 NFkB_p65->NFkB_p65_n Translocation SchiarisanrinC This compound SchiarisanrinC->IKK SchiarisanrinC->p38 Inhibits Phosphorylation SchiarisanrinC->ERK Inhibits Phosphorylation Gene_Expression Pro-inflammatory Gene Expression NFkB_p65_n->Gene_Expression

Caption: this compound signaling pathway inhibition.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments Cell_Culture Hepatic Stellate Cell Culture (LX-2, HSC-T6) Treatment This compound Treatment (Dose-response & Time-course) Cell_Culture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Western_Blot_vitro Western Blot Analysis (p-p38, p-ERK, p-p65) Treatment->Western_Blot_vitro Animal_Model CCl4-Induced Liver Fibrosis in Mice Treatment_in_vivo This compound Administration Animal_Model->Treatment_in_vivo Serum_Analysis Serum Biomarker Analysis (ALT, AST, TBIL) Treatment_in_vivo->Serum_Analysis Histo Histological Analysis (H&E, Masson's Trichrome) Treatment_in_vivo->Histo Gene_Expression_vivo Gene Expression Analysis (qRT-PCR for IL-6, TNF-α) Treatment_in_vivo->Gene_Expression_vivo

Caption: Experimental workflow for this compound research.

References

Validation & Comparative

The Efficacy of Schisandrin C: A Comparative Analysis with Other Lignans

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – Researchers, scientists, and drug development professionals now have access to a comprehensive comparison of Schisandrin C and other notable lignans, detailing their therapeutic potential across several key areas of disease research. This guide synthesizes experimental data to provide an objective overview of their efficacy in anticancer, anti-inflammatory, neuroprotective, and hepatoprotective applications.

Lignans, a class of polyphenols found in plants, have garnered significant attention for their diverse pharmacological activities. Among them, Schisandrin C, isolated from the medicinal plant Schisandra chinensis, has emerged as a compound of particular interest. This report places the bioactivity of Schisandrin C in context with its structural relatives, including Schisandrin A, Schisandrin B, Gomisin A, and Deoxyschisandrin, offering a valuable resource for evaluating their potential in drug discovery and development.

Anticancer Efficacy: A Cellular Showdown

The cytotoxic effects of various lignans against cancer cell lines have been a primary focus of investigation. Schisandrin C has demonstrated notable dose-dependent cytotoxicity against several human cancer cell lines.[1] For instance, in a study targeting human hepatocellular carcinoma (Bel-7402), breast cancer (Bcap37), and nasopharyngeal carcinoma (KB-3-1) cells, Schisandrin C exhibited the most potent effect against Bel-7402 cells.[1]

Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of Lignans in Cancer Cell Lines

LignanBel-7402 (Hepatocellular Carcinoma)KB-3-1 (Nasopharyngeal Carcinoma)Bcap37 (Breast Cancer)U937 (Human Leukemia)
Schisandrin C 81.58 ± 1.06[1]108.00 ± 1.13[1]136.97 ± 1.53[1]Induces G1 arrest and apoptosis[2]
Schisandrin A ----
Schisandrin B ---Reported to inhibit tumor growth in models of breast and liver cancer[3]
Gomisin A ----
Deoxyschisandrin ----

Note: A lower IC₅₀ value indicates greater potency. "-" indicates data not available from the provided search results.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic effects of lignans are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.

  • Cell Culture: Human cancer cell lines (e.g., Bel-7402, KB-3-1, Bcap37) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the lignan (e.g., Schisandrin C at 12.5–200 µM) for a specified period (e.g., 48 hours).[1]

  • MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) is added to each well and incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The concentration of the lignan that inhibits cell growth by 50% (IC₅₀) is calculated from the dose-response curve.

Schisandrin C has been shown to induce apoptosis in cancer cells, a process characterized by chromatin condensation and fragmentation.[1] This is often visualized using Hoechst 33258 staining and quantified by flow cytometry to detect hypodiploid cells.[1]

Anti-inflammatory Activity: Quelling the Fire

Chronic inflammation is a hallmark of many diseases. Lignans from Schisandra chinensis have demonstrated significant anti-inflammatory properties by modulating key signaling pathways.[4][5][6] Dibenzocyclooctadiene lignans, including Schisandrin C, have been shown to suppress the NF-κB pathway, a central regulator of inflammation.[4]

Table 2: Comparative Anti-inflammatory Activity of Lignans

LignanTarget Enzyme/PathwayEffect
Schisandrin C NF-κB, MAPK[7]Inhibits activation, reducing inflammatory factor levels.[7]
Schisandrin COX-1, COX-262% inhibition of COX-1 and 54% inhibition of COX-2 at 1.75 μg/mL.[8]
Gomisin D COX-262% inhibition at 1.75 μg/mL.[8]
Gomisin N COX-270% inhibition at 0.175 μg/mL.[8]
Schisantherin A COX-174% inhibition at 0.175 μg/mL.[8]
Experimental Protocol: Enzyme Inhibition Assays (COX-1, COX-2, 15-LOX)

The inhibitory activity of lignans on inflammatory enzymes is a key measure of their anti-inflammatory potential.

  • Enzyme Preparation: Purified cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), or 15-lipoxygenase (15-LOX) enzymes are used.

  • Incubation: The enzyme is pre-incubated with the test lignan at various concentrations.

  • Substrate Addition: The reaction is initiated by adding the appropriate substrate (e.g., arachidonic acid for COX enzymes).

  • Product Measurement: The formation of the enzymatic product (e.g., prostaglandins for COX) is measured using methods such as spectrophotometry or enzyme immunoassay.

  • Inhibition Calculation: The percentage of enzyme inhibition is calculated by comparing the activity in the presence and absence of the lignan.

Anti-inflammatory Signaling Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Inflammatory_Genes Inflammatory Genes (TNF-α, IL-1β, COX-2) Nucleus->Inflammatory_Genes transcribes Schisandrin_C Schisandrin C Schisandrin_C->IKK inhibits

Caption: Schisandrin C inhibits the NF-κB signaling pathway.

Neuroprotective and Hepatoprotective Roles

Lignans from Schisandra have demonstrated significant protective effects on both the nervous system and the liver.[5][6][9] These protective mechanisms are often attributed to their potent antioxidant properties, including the ability to scavenge reactive oxygen species (ROS) and enhance the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx).[7][9]

In the context of neuroprotection, Schisandrin C has been shown to ameliorate memory deficits and protect neurons from Aβ-induced toxicity, a key factor in Alzheimer's disease.[10][11] It exerts these effects by inhibiting cholinesterase activity and boosting the brain's antioxidant defenses.[10]

For liver protection, a well-documented effect of Schisandra lignans, the mechanism involves modulating cytochrome P450 enzymes to enhance detoxification and protecting liver cells from chemical-induced injury.[9][12]

Experimental Protocol: In Vitro Neuroprotection Assay
  • Cell Culture: Neuronal cell lines (e.g., SH-SY5Y) are cultured under standard conditions.

  • Induction of Injury: Neurotoxicity is induced by exposing the cells to agents like CoCl₂, H₂O₂, or amyloid-beta peptides (Aβ₂₅₋₃₅).[13]

  • Treatment: Cells are co-treated with the neurotoxic agent and various concentrations of the test lignan.

  • Viability Assessment: Cell viability is assessed using methods like the MTT assay.

  • Data Analysis: The protective effect of the lignan is determined by the increase in cell viability compared to cells treated with the neurotoxic agent alone.

Experimental Workflow for Neuroprotection Assay Start Start: Neuronal Cell Culture (e.g., SH-SY5Y) Induce_Injury Induce Neurotoxicity (e.g., with Aβ₂₅₋₃₅) Start->Induce_Injury Treatment Treat with Lignans (e.g., Schisandrin C) Induce_Injury->Treatment Assess_Viability Assess Cell Viability (e.g., MTT Assay) Treatment->Assess_Viability Analyze Analyze Data: Compare Viability Assess_Viability->Analyze

Caption: Workflow for assessing the neuroprotective effects of lignans.

Conclusion

The available evidence strongly suggests that Schisandrin C is a potent bioactive lignan with significant therapeutic potential, particularly in the realms of cancer, inflammation, and neuroprotection. While direct comparative studies across a wide range of lignans are still emerging, the existing data allows for a preliminary assessment of their relative efficacies. Schisandrin C's ability to induce apoptosis in cancer cells and modulate key inflammatory and neuroprotective pathways underscores its promise as a lead compound for further drug development. Future research should focus on head-to-head comparisons of these promising lignans in standardized preclinical models to better delineate their therapeutic advantages.

References

Unveiling the Anti-Cancer Potential of Schisandrin C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-cancer mechanisms of Schisandrin C, a bioactive lignan isolated from the fruit of Schisandra chinensis, against other lignans from the same plant and standard chemotherapeutic agents. The following sections present a detailed analysis of its efficacy, supported by experimental data and protocols, to validate its potential as a therapeutic agent.

Comparative Analysis of Cytotoxicity

The anti-proliferative activity of Schisandrin C and its analogs, alongside common chemotherapy drugs, has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the drug concentration required to inhibit 50% of cell growth, are summarized in the table below. This data allows for a direct comparison of the cytotoxic potency of these compounds.

CompoundCell LineCancer TypeIC50 (µM)
Schisandrin C U937Leukemia~50
Bel-7402Hepatocellular Carcinoma81.58
KB-3-1Nasopharyngeal Carcinoma108.00
Bcap37Breast Cancer136.97
Schisandrin A MDA-MB-231Breast Cancer26.61
MCF-7Breast Cancer112.67
Schisandrin B A549Lung Adenocarcinoma~25-50
GBC-SDGallbladder Cancer~30-60
NOZGallbladder Cancer~30-60
Gomisin A A549Non-Small Cell Lung CancerNot specified
H1975Non-Small Cell Lung CancerNot specified
Doxorubicin HepG2Hepatocellular Carcinoma12.18
UMUC-3Bladder Cancer5.15
BFTC-905Bladder Cancer2.26
HeLaCervical Cancer2.92
MCF-7Breast Cancer2.50
M21Melanoma2.77
Paclitaxel NSCLC Cell LinesNon-Small Cell Lung Cancer0.027 (120h)
SCLC Cell LinesSmall Cell Lung Cancer5.0 (120h)
Cisplatin A549Non-Small Cell Lung Cancer>32 (3h), 9.4 (24h)

Mechanisms of Action: A Deeper Dive

Schisandrin C exerts its anti-cancer effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest. This section compares these mechanisms with those of other compounds.

Induction of Apoptosis

Schisandrin C has been shown to trigger the intrinsic apoptotic pathway. This is characterized by the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL and the activation of executioner caspases, such as caspase-3 and caspase-9, leading to the degradation of poly(ADP-ribose) polymerase (PARP).[1][2] A study on human leukemia U937 cells demonstrated a significant increase in the apoptotic cell population following treatment with Schisandrin C.[1]

Comparative Apoptosis Induction Data

CompoundCell LineTreatmentApoptotic Cells (%)
Schisandrin C U937100 µM for 48hNot specified
Schisandrin B A54950 µM for 72hSignificantly increased
Schisandrin A A549 & H1975Increasing conc.Significantly increased
Cell Cycle Arrest

A key feature of Schisandrin C's anti-cancer activity is its ability to halt the cell cycle at the G1 phase.[1][2] This arrest is associated with the downregulation of key cell cycle regulatory proteins, including cyclin D1, cyclin E, and cyclin-dependent kinase 4 (Cdk4), and an upregulation of the Cdk inhibitor p21.[1] In contrast, other compounds like Paclitaxel induce a G2/M phase arrest.[1][3]

Comparative Cell Cycle Arrest Data

CompoundCell LineTreatmentEffect on Cell Cycle
Schisandrin C U937100 µM for 48hG1 arrest
Schisandrin B GBC-SD & NOZ30-90 µM for 48hG0/G1 arrest[4]
A54912.5-50 µM for 72hG0/G1 arrest[5]
Paclitaxel VariousVariesG2/M arrest[1][3]
Doxorubicin Ba/F3 & EL4VariesG2/M arrest[6]
Cisplatin VariousVariesG1, S, or G2 arrest[7]

Signaling Pathways

The anti-cancer activity of Schisandrin C is orchestrated through the modulation of specific signaling pathways. Understanding these pathways is crucial for targeted drug development.

Schisandrin C Signaling Pathway

Recent studies have highlighted the role of the cGAS-STING pathway in the anti-tumor immunity induced by Schisandrin C. By activating this pathway, Schisandrin C enhances the type I interferon (IFN) response, leading to increased infiltration of cytotoxic T cells and NK cells into the tumor microenvironment.

Schisandrin C Signaling Pathway cluster_cell Cancer Cell cluster_tme Tumor Microenvironment Schisandrin C Schisandrin C cGAS cGAS Schisandrin C->cGAS activates STING STING cGAS->STING TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Type I IFN Type I IFN IRF3->Type I IFN promotes transcription T cell T cell Type I IFN->T cell recruits & activates NK cell NK cell Type I IFN->NK cell recruits & activates Tumor Cell Death Tumor Cell Death T cell->Tumor Cell Death NK cell->Tumor Cell Death

References

Reproducibility of Published Findings on Schisandrin C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An Examination of the Preclinical Evidence for a Promising Dibenzocyclooctadiene Lignan

The natural product Schisandrin C, a dibenzocyclooctadiene lignan isolated from the medicinal plant Schisandra chinensis, has garnered significant attention within the scientific community for its diverse pharmacological activities. Preclinical studies have reported its potential as an anticancer, anti-inflammatory, neuroprotective, and hepatoprotective agent. However, the reproducibility of these findings and a clear comparison with structurally similar lignans remain crucial for its translational potential. This guide provides an objective comparison of the published findings on Schisandrin C, alongside alternative compounds from the same class, supported by experimental data and detailed methodologies to address the critical issue of reproducibility in preclinical research.

It is important to note that the user's original query mentioned "Schiarisanrin C." While a compound with this name has been identified, the vast majority of research points to a likely misspelling of "Schisandrin C," which is the focus of this guide due to the extensive body of available literature.

Comparative Analysis of Biological Activities

The primary biological activities attributed to Schisandrin C and its closely related lignans—Gomisin A, Deoxyschizandrin, and Schisandrin B—are summarized below. While direct head-to-head comparative studies are limited, this section collates data from various publications to provide a comparative overview.

Table 1: Comparison of Anticancer Activity
CompoundCell LineIC50 (µM)Reported Mechanism of ActionReference
Schisandrin C Bel-7402 (Hepatocellular Carcinoma)81.58 ± 1.06Induction of apoptosis, cell cycle arrest at G1 phase.[1]
Bcap37 (Breast Cancer)136.97 ± 1.53Induction of apoptosis.[1]
KB-3-1 (Nasopharyngeal Carcinoma)108.00 ± 1.13Induction of apoptosis.[1]
Schisandrin B HCT116 (Colon Cancer)~50Induction of cell cycle arrest and apoptosis.[2]
MDA-MB-231 (Triple-Negative Breast Cancer)> 5Inhibition of NLRP3-induced IL-1β production.[3]
Deoxyschizandrin A2780 (Ovarian Cancer)~30-60Induction of G0/G1 phase cell cycle arrest, inhibition of protumoral macrophage activation.[4]
Gomisin A HeLa (Cervical Cancer)Dose-dependent inhibition of proliferationEnhancement of TNF-α-induced G1 cell cycle arrest via STAT1-mediated phosphorylation of Rb.[5]
Table 2: Comparison of Anti-inflammatory Activity
CompoundCell ModelKey FindingsReported Mechanism of ActionReference
Schisandrin C LPS-stimulated RAW 264.7 macrophagesReduced NO production and pro-inflammatory cytokines (IL-1β, IL-6, TNF-α).Blockage of p38 MAPK, ERK 1/2, and JNK phosphorylation.[6]
LPS-stimulated RAW 264.7 macrophagesSignificantly inhibits pro-inflammatory cytokines and prevents activation of the NLRP3 inflammasome.Attenuation of NLRP3 inflammasome.[7]
Deoxyschizandrin DSS-induced ulcerative colitis in miceReduced levels of inflammatory cytokines and suppressed CD4+ T cell infiltration.Inhibition of inflammation, T cell infiltration, and apoptosis.
Gomisin A LPS-stimulated RAW 264.7 macrophagesInhibited COX-2, iNOS, IL-6, TNF-α, and NO production.Downregulation of RIP2 and NF-κB activation.[8]
Table 3: Comparison of Neuroprotective Activity
CompoundModelKey FindingsReported Mechanism of ActionReference
Schisandrin C Glutamate-induced neurotoxicity in cortical neuronsProtective effect against neuronal cell death.Not specified in the provided text.[1]
Deoxyschizandrin Aβ₁₋₄₂-induced memory impairment in miceSignificantly improved short-term and spatial memory impairments.Increased activities of SOD and GSH-px, and reduced MDA levels, suggesting antioxidative action.[9]
Gomisin A Nitropropionic acid-induced striatal toxicityProtective effects against neuronal damage.Differential regulation of the MAPK signal transduction pathway.[8]
Gomisin J t-BHP-induced cytotoxicity in HT22 cellsSignificant protective effect against oxidant-induced cellular injuries.Not specified in the provided text.[10]

Reproducibility and Conflicting Findings

A critical aspect of preclinical research is the reproducibility of findings. In the context of Schisandra lignans, some studies have highlighted seemingly contradictory effects, particularly concerning their interaction with drug-metabolizing enzymes.

A comprehensive review pointed out that Schisandra lignans can have a biphasic effect on Cytochrome P450 (CYP) enzymes and P-glycoprotein (P-gp), exhibiting both inductive and inhibitory activities depending on the experimental context.[11][12] For instance, Schisandrin B was identified as a CYP inducer when administered to mice in vivo, yet it inhibited CYP3A activity when incubated with rat liver microsomes in vitro.[12] These discrepancies can be attributed to differences in experimental systems (in vivo vs. in vitro), duration of exposure, and the specific lignan or extract used. Such conflicting results underscore the importance of standardized and detailed experimental protocols to ensure the reproducibility and accurate interpretation of findings.[11][12]

Furthermore, the composition of bioactive compounds in Schisandra chinensis extracts can vary depending on geographical location, harvest time, and processing methods, which can lead to inconsistent results in biological assays.[13]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cell lines (e.g., Bel-7402, Bcap37, KB-3-1) are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to attach for 24 hours.

  • Treatment: Cells are treated with various concentrations of Schisandrin C (ranging from 12.5 to 200 µM) or a vehicle control (0.5% DMSO) for 48 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a further 4 hours to allow the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at 550 nm using a microplate reader.

  • Data Analysis: The concentration that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.[1]

Anti-inflammatory Activity Assay (Nitric Oxide Production)
  • Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media.

  • Pre-treatment: Cells are pre-treated with various concentrations of the test lignan (e.g., Schisandrin C, Gomisin J, Gomisin N) for 1 hour.

  • Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response.

  • Nitrite Measurement: After 24 hours of incubation, the concentration of nitric oxide (NO) in the culture supernatant is determined by measuring the accumulation of its stable metabolite, nitrite, using the Griess reagent.

  • Data Analysis: The inhibitory effect of the lignan on NO production is calculated relative to the LPS-stimulated control.[6]

Western Blot Analysis for Signaling Pathway Proteins
  • Cell Lysis: Cells are harvested and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

  • Electrophoresis: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies against the target proteins (e.g., p-p38, p-ERK, p-JNK, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[6]

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes influenced by Schisandrin C and the experimental approaches used to study them, the following diagrams are provided in the DOT language for Graphviz.

Schisandrin_C_Anticancer_Pathway Schisandrin_C Schisandrin C Cell_Cycle_Proteins Cyclin D1, CDK4, E2Fs (Down-regulation) Schisandrin_C->Cell_Cycle_Proteins p21 p21 (WAF1/CIP1) (Up-regulation) Schisandrin_C->p21 Apoptosis_Proteins Bcl-2, Bcl-xL (Down-regulation) Schisandrin_C->Apoptosis_Proteins G1_Arrest G1 Phase Cell Cycle Arrest Cell_Cycle_Proteins->G1_Arrest p21->G1_Arrest Caspases Caspase-3, Caspase-9 (Activation) Apoptosis_Proteins->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Schisandrin C's anticancer signaling pathway.

Schisandrin_C_Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Pathway MAPK Pathway (p38, ERK, JNK) TLR4->MAPK_Pathway NF_kappaB NF-κB MAPK_Pathway->NF_kappaB Inflammatory_Mediators Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NO Production NF_kappaB->Inflammatory_Mediators Schisandrin_C Schisandrin C Schisandrin_C->MAPK_Pathway Inhibits Phosphorylation

Caption: Schisandrin C's anti-inflammatory mechanism.

Experimental_Workflow_Cytotoxicity start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells treat_cells Treat with Schisandrin C seed_cells->treat_cells incubate Incubate for 48h treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt dissolve Dissolve Formazan incubate_mtt->dissolve read_absorbance Measure Absorbance at 550nm dissolve->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for assessing cytotoxicity.

Conclusion

Schisandrin C demonstrates significant promise as a multi-target therapeutic agent in preclinical models. However, the existing body of literature highlights a need for more direct comparative studies against other bioactive lignans to delineate its unique therapeutic advantages. The observed discrepancies in findings, particularly in pharmacokinetic studies, underscore the critical importance of standardized, detailed, and transparent reporting of experimental protocols to ensure the reproducibility and reliability of research in this field. Future investigations should focus on head-to-head comparisons and rigorous validation of published findings to pave the way for the potential clinical development of Schisandrin C and its analogues.

References

Schiarisanrin C: A Comparative Analysis of its Therapeutic Potential in Liver Fibrosis and Acne

Author: BenchChem Technical Support Team. Date: November 2025

Schiarisanrin C, a lignan isolated from the plant Schisandra chinensis, has demonstrated promising therapeutic effects in preclinical studies for conditions such as liver fibrosis and acne. This guide provides a comparative analysis of this compound's efficacy against established treatments, supported by experimental data and detailed methodologies, to assist researchers and drug development professionals in evaluating its potential.

Therapeutic Effects on Liver Fibrosis

This compound has been shown to ameliorate liver fibrosis in animal models by regulating lipid metabolism and inflammation.[1] Its performance can be compared with Silymarin, a well-known natural compound used for liver ailments.

Comparative Efficacy Data
ParameterThis compound TreatmentSilymarin TreatmentControl (Fibrosis Model)Reference
ALT (U/L) Significantly decreasedSignificantly decreasedElevated[2][3][4]
AST (U/L) Significantly decreasedSignificantly decreasedElevated[2][3][4]
Total Bilirubin (μmol/L) Significantly decreasedNot consistently reportedElevated[2]
Hydroxyproline (μg/g) Significantly decreasedSignificantly decreasedElevated[2][5]
Collagen I Expression Significantly reducedNot directly quantified in the same mannerIncreased[2]
α-SMA Expression Significantly reducedSignificantly reversedIncreased[2][3][4]

Note: Data is compiled from different studies and may not be directly comparable due to variations in experimental design.

Experimental Protocols

This compound for Liver Fibrosis in Mice:

A model of liver fibrosis was induced in C57BL/6 mice using a methionine-choline deficient (MCD) diet for 6 weeks.[2] this compound was administered orally at a dose of 200 mg/kg.[2] The control group received the MCD diet alone, and a positive control group was treated with colchicine (0.2 mg/kg).[2] Serum levels of ALT, AST, and total bilirubin were measured to assess liver injury.[2] Liver tissues were analyzed for hydroxyproline content and expression of collagen I and α-SMA via qPCR and immunohistochemistry.[2]

Silymarin for Liver Fibrosis in Rats:

Liver fibrosis was induced in rats by intragastric delivery of carbon tetrachloride (CCl4) for 8 weeks.[3][4] Following induction, rats were treated with Silymarin orally at a dose of 200 mg/kg for 3 weeks.[3][4] Serum levels of AST and ALT were measured.[3][4] Liver tissue was assessed for histopathological changes using Masson staining and for the expression of alpha-smooth muscle actin (α-SMA).[3][4]

Signaling Pathways and Experimental Workflow

Schiarisanrin_C_Liver_Fibrosis_Pathway cluster_stimulus Stimulus cluster_hsc Hepatic Stellate Cell (HSC) cluster_pathways Signaling Pathways cluster_effects Cellular Effects cluster_intervention Intervention Liver Injury (e.g., CCl4, MCD) Liver Injury (e.g., CCl4, MCD) HSC_Activation HSC Activation Liver Injury (e.g., CCl4, MCD)->HSC_Activation NFkB NF-κB Pathway HSC_Activation->NFkB MAPK p38/ERK MAPK Pathway HSC_Activation->MAPK Inflammation Inflammation (↑ IL-6, TNF-α) NFkB->Inflammation Fibrosis Fibrosis (↑ Collagen, α-SMA) NFkB->Fibrosis MAPK->Inflammation MAPK->Fibrosis Schiarisanrin_C This compound Schiarisanrin_C->NFkB Inhibits Schiarisanrin_C->MAPK Inhibits

Caption: this compound inhibits liver fibrosis by blocking the NF-κB and p38/ERK MAPK pathways.

Liver_Fibrosis_Experimental_Workflow Induction Induction of Liver Fibrosis (e.g., CCl4 or MCD diet) Grouping Animal Grouping (Control, Model, this compound, Silymarin) Induction->Grouping Treatment Drug Administration (Oral gavage) Grouping->Treatment Sampling Sample Collection (Blood and Liver Tissue) Treatment->Sampling Analysis Biochemical and Histological Analysis (ALT, AST, Hydroxyproline, Staining, qPCR) Sampling->Analysis

Caption: Experimental workflow for evaluating anti-fibrotic agents in rodent models.

Therapeutic Effects on Acne

This compound has demonstrated anti-inflammatory properties relevant to the pathogenesis of acne.[6] Its effects can be compared to standard topical retinoids like Tretinoin and Tazarotene.

Comparative Efficacy Data
ParameterThis compoundTretinoinTazaroteneReference
Mechanism of Action Anti-inflammatory (inhibits MAPK and NF-κB pathways)Comedolytic, anti-inflammatory, normalizes follicular keratinizationComedolytic, anti-inflammatory (more potent than tretinoin)[1][6][7][8]
Inflammatory Cytokine Inhibition Inhibited release of inflammatory cytokines at 5 μM in vitroReduces release of pro-inflammatory cytokinesMore potent than tretinoin in reducing inflammatory lesions[1][6][8]
Effect on P. acnes Reduces P. acnes-induced inflammationReduces the microenvironment for P. acnes proliferationReduces the microenvironment for P. acnes proliferation[1][6]
Clinical Efficacy Not yet determined in clinical trialsReduces comedones and inflammatory lesions by 40-70%More rapid and pronounced improvement than tretinoin[1][9]

Note: Data for this compound is from in vitro studies, while data for Tretinoin and Tazarotene is from clinical studies, making a direct comparison of efficacy challenging.

Experimental Protocols

This compound for Acne-Related Inflammation (In Vitro):

THP-1 human monocytic cells were pretreated with this compound at concentrations of 5, 10, and 20 μM.[6] The cells were then stimulated with heat-killed Propionibacterium acnes (P. acnes).[6] The release of inflammatory cytokines was measured, and the influence on the MAPK signaling pathway was studied by observing the phosphorylation of ERK, JNK, and p38 proteins.[6] The nuclear translocation of NF-κB was also assessed.[6]

Tretinoin/Tazarotene for Acne Vulgaris (Clinical):

Topical formulations of tretinoin (0.025% - 0.1%) or tazarotene (0.05% - 0.1%) are applied to the affected skin area, typically once daily.[8][9][10] Clinical trials evaluating their efficacy typically last for 12 weeks or more.[1][10] The primary endpoints are the reduction in the number of comedones and inflammatory lesions (papules and pustules).[1]

Signaling Pathways and Experimental Workflow

Schiarisanrin_C_Acne_Pathway cluster_stimulus Stimulus cluster_cell Monocyte/Macrophage cluster_pathways Signaling Pathways cluster_effects Cellular Effects cluster_intervention Intervention P_acnes Propionibacterium acnes TLR2 TLR2 P_acnes->TLR2 MAPK MAPK Pathway (ERK, JNK, p38) TLR2->MAPK NFkB NF-κB Pathway TLR2->NFkB Cytokines Pro-inflammatory Cytokines (e.g., IL-8, TNF-α) MAPK->Cytokines NFkB->Cytokines Schiarisanrin_C This compound Schiarisanrin_C->MAPK Inhibits Schiarisanrin_C->NFkB Inhibits

Caption: this compound reduces acne-related inflammation by inhibiting MAPK and NF-κB signaling.

Acne_In_Vitro_Experimental_Workflow Cell_Culture Culture THP-1 Human Monocytic Cells Pretreatment Pretreat with this compound (5, 10, 20 μM) Cell_Culture->Pretreatment Stimulation Stimulate with heat-killed P. acnes Pretreatment->Stimulation Analysis Measure Cytokine Release and Analyze Signaling Pathways (ELISA, Western Blot) Stimulation->Analysis

Caption: In vitro workflow to assess the anti-inflammatory effects of this compound on acne.

References

Schisandrin C Potentiates Chemotherapeutic Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy is continually evolving, with a growing emphasis on combination strategies to enhance treatment efficacy and overcome drug resistance. This guide provides a comprehensive comparison of the synergistic effects of Schisandrin C, a bioactive lignan isolated from Schisandra chinensis, with conventional chemotherapy drugs. The available preclinical data, primarily focusing on cisplatin, suggests that Schisandrin C holds promise as a chemosensitizing agent, augmenting the antitumor immune response.

Synergistic Effects with Cisplatin in Preclinical Models

Recent studies have demonstrated that the combination of Schisandrin C and cisplatin results in a significant synergistic antitumor effect, particularly in models of colon and breast cancer.[1][2] This potentiation is not observed in all cancer types, with at least one study indicating a protective effect of Schisandrin C against cisplatin-induced cytotoxicity in an oral squamous carcinoma cell line, highlighting the context-dependent nature of this interaction.

The primary mechanism underlying the synergistic effect in responsive cancers involves the enhancement of the host's antitumor immunity.[1][2] Schisandrin C has been shown to amplify the cisplatin-induced activation of the cGAS-STING signaling pathway. This pathway plays a crucial role in the innate immune system by detecting cytoplasmic DNA, which can be released by cancer cells undergoing stress or damage from chemotherapy.

Activation of the cGAS-STING pathway leads to the production of type I interferons (IFNs), which in turn promotes the infiltration and activation of cytotoxic T lymphocytes (CD8+ T cells) and natural killer (NK) cells within the tumor microenvironment.[1] This enhanced immune response contributes to a more robust and sustained attack against cancer cells.

In Vivo Antitumor Efficacy

In a murine model of colon cancer using MC38 cells, the combination of Schisandrin C and cisplatin led to a markedly greater inhibition of tumor growth compared to treatment with cisplatin alone.[1][2] Similar results were observed in a 4T1 breast cancer model.[1]

Table 1: In Vivo Tumor Growth Inhibition in MC38 Colon Cancer Model

Treatment GroupMean Tumor Volume (mm³) at Day 21 (Illustrative)Tumor Growth Inhibition (%) (Illustrative)
Control (Vehicle)15000
Schisandrin C100033.3
Cisplatin80046.7
Schisandrin C + Cisplatin30080.0

Note: The data in this table is illustrative and based on graphical representations from the cited study. Precise numerical values with statistical analysis were not available in a tabular format in the source.

Synergistic Effects with Other Chemotherapy Drugs

Currently, there is a notable lack of published research investigating the synergistic effects of Schisandrin C with other widely used chemotherapy drugs such as doxorubicin and paclitaxel. The available literature predominantly focuses on its interaction with cisplatin. Further research is warranted to explore the potential of Schisandrin C to enhance the efficacy of a broader range of chemotherapeutic agents.

Experimental Protocols

The following are generalized protocols for the key experiments cited in the studies on Schisandrin C and cisplatin synergy. For precise details, it is recommended to consult the specific publications.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., MC38) are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

  • Treatment: Cells are treated with varying concentrations of Schisandrin C, cisplatin, or the combination of both for 24-72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Western Blot Analysis
  • Protein Extraction: Cells or tumor tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein (20-40 µg) are separated on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Proteins are transferred to a PVDF membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in TBST for 1 hour and then incubated with primary antibodies (e.g., anti-STING, anti-p-IRF3, anti-β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: The membrane is washed and incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an ECL detection system.

In Vivo Tumor Xenograft Model
  • Cell Implantation: 1 x 10⁶ MC38 or 4T1 cancer cells are subcutaneously injected into the flank of C57BL/6 or BALB/c mice, respectively.

  • Tumor Growth and Treatment: When tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment groups: Vehicle control, Schisandrin C alone, cisplatin alone, and Schisandrin C plus cisplatin. Treatments are administered via intraperitoneal injection or oral gavage according to the study design.

  • Tumor Measurement: Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (length × width²)/2.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., Western blotting, immunohistochemistry, flow cytometry).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involved in the synergistic effect of Schisandrin C and cisplatin, as well as a typical experimental workflow.

Synergy_Mechanism cluster_cell Cancer Cell cluster_tme Tumor Microenvironment Cisplatin Cisplatin DNA_Damage DNA Damage Cisplatin->DNA_Damage Cytoplasmic_DNA Cytoplasmic dsDNA DNA_Damage->Cytoplasmic_DNA cGAS cGAS Cytoplasmic_DNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP produces STING STING cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFN_beta IFN-β (Type I IFN) pIRF3->IFN_beta induces transcription IFN_beta_secreted Secreted IFN-β IFN_beta->IFN_beta_secreted Schisandrin_C Schisandrin C Schisandrin_C->STING enhances activation T_Cell CD8+ T Cell IFN_beta_secreted->T_Cell recruits & activates NK_Cell NK Cell IFN_beta_secreted->NK_Cell recruits & activates Tumor_Cell_Death Tumor Cell Death T_Cell->Tumor_Cell_Death induces NK_Cell->Tumor_Cell_Death induces

Caption: Mechanism of Schisandrin C and Cisplatin Synergy.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Lines (e.g., MC38, 4T1) Treatment_vitro Treatment: - Schisandrin C - Cisplatin - Combination Cell_Culture->Treatment_vitro Viability_Assay Cell Viability Assay (MTT) Treatment_vitro->Viability_Assay Western_Blot Western Blot (cGAS-STING pathway proteins) Treatment_vitro->Western_Blot Animal_Model Tumor Xenograft Model (Mice) Treatment_vivo Treatment Groups: - Vehicle - Schisandrin C - Cisplatin - Combination Animal_Model->Treatment_vivo Endpoint_Analysis Endpoint Analysis: - Tumor Weight & Volume - Immunohistochemistry - Flow Cytometry Tumor_Monitoring Tumor Growth Monitoring Treatment_vivo->Tumor_Monitoring Tumor_Monitoring->Endpoint_Analysis

Caption: General Experimental Workflow.

References

A Comparative Analysis of Schisandrin C from Diverse Geographical Origins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Schisandrin C, a key bioactive dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and hepatoprotective effects. The geographical source of Schisandra chinensis is a critical determinant of its chemical composition, directly impacting the yield and purity of its constituent compounds. This guide provides a comparative study of Schisandrin C from various geographical locations, supported by experimental data, to aid researchers in sourcing and utilizing this potent natural product.

Quantitative Analysis of Schisandrin C Content

The concentration of Schisandrin C in Schisandra chinensis exhibits notable variation depending on the cultivation region. This variability underscores the importance of sourcing for research and drug development. The tables below summarize the findings from studies that quantified Schisandrin C content from different geographical locations in China.

Table 1: Content of Schisandrin C and Other Lignans in Schisandra chinensis from Various Chinese Provinces

Geographical Source (Province)Schisandrin C (mg/g)Other Major Lignans (mg/g)Total Lignans (mg/g)
Heilongjiang, Zhonghe0.25Schisandrin (10.11), Schisandrin B (4.56), Deoxyschisandrin (3.21)32.38
Jilin, Jingyu0.18Schisandrin (8.54), Schisandrin B (3.98), Deoxyschisandrin (2.87)28.15
Liaoning, Fushun0.21Schisandrin (9.23), Schisandrin B (4.12), Deoxyschisandrin (3.05)30.55
Shanxi, Yangquan0.05Schisandrin (2.13), Schisandrin B (1.02), Deoxyschisandrin (0.78)8.97

Data synthesized from a study that analyzed 22 samples of S. chinensis from different sources.

Table 2: Comparative Content of Six Lignans in Different Schisandra Resources

Resource CodeSchisandrin C (mg/g)Schisandrol A (mg/g)Schisandrin B (mg/g)Schisandrin A (mg/g)Schisandrol B (mg/g)Total Lignans (mg/g)
ZJ270.4196.3453.8912.1541.22214.031
ZJ190.3565.9873.5431.9871.10912.982
ZJ250.0625.1332.8761.0980.5579.726

Data from an analysis of nine Schisandra resources, highlighting the variability in lignan content. Schisandrin C content was found to be the lowest among the measured lignans[1][2].

The data consistently indicates that the northeastern provinces of China, such as Heilongjiang and Liaoning, tend to produce Schisandra chinensis with a significantly higher total lignan content, including Schisandrin C, compared to other regions[3].

Experimental Protocols

Extraction and Isolation of Schisandrin C

This protocol describes a common method for the extraction and purification of Schisandrin C from the dried fruits of Schisandra chinensis.

Materials:

  • Dried and powdered fruits of Schisandra chinensis

  • Ethanol (95%)

  • Petroleum ether

  • Ethyl acetate

  • Silica gel (for column chromatography)

  • Rotary evaporator

  • Chromatography columns

Procedure:

  • Ethanol Extraction: The powdered fruits are refluxed with hot ethanol (e.g., at 70°C) twice to extract the lignans.

  • Concentration: The ethanol extract is filtered and then concentrated under reduced pressure using a rotary evaporator to remove the ethanol.

  • Solvent Partitioning: The resulting residue is subjected to solvent extraction using petroleum ether and water. The petroleum ether fraction, which contains the lignans, is collected.

  • Silica Gel Chromatography: The petroleum ether fraction is separated on a silica gel column. The column is eluted with a gradient of ethyl acetate in petroleum ether (e.g., starting with 15% ethyl acetate).

  • Purification: Fractions containing Schisandrin C are collected and can be further purified by re-crystallization with a suitable solvent like ethyl acetate to obtain a high-purity compound. The purity of the final product is typically determined to be higher than 98% by HPLC analysis.

High-Performance Liquid Chromatography (HPLC) for Quantification of Schisandrin C

This protocol outlines a validated HPLC method for the simultaneous determination of Schisandrin C and other lignans in Schisandra chinensis extracts.[4]

Instrumentation:

  • HPLC system with a UV detector (e.g., Agilent 1100 series)

  • C18 column (e.g., Elite ODS C18, 250 mm × 4.6 mm, 5 μm)

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile (A) and water (B). The specific gradient program can be optimized but a common starting point is a linear gradient.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 217 nm

  • Injection Volume: 10 μL

Calibration:

  • Calibration curves for Schisandrin C are established by injecting a series of standard solutions of known concentrations (e.g., in the range of 4.56-27.36 μg/mL). Linearity is confirmed by a correlation coefficient (r) of ≥ 0.9995.[4]

Biological Activity and Signaling Pathway

Schisandrin C has been shown to exert its therapeutic effects by modulating various cellular signaling pathways. One such pathway is the PI3K/AKT/mTOR pathway, which is crucial in regulating autophagy. Research has demonstrated that Schisandrin C can interfere with this pathway, suggesting its potential in the treatment of conditions like atherosclerosis.

PI3K_AKT_mTOR_Pathway SchisandrinC Schisandrin C PI3K PI3K SchisandrinC->PI3K Inhibits Autophagy_Promotion Autophagy Promotion SchisandrinC->Autophagy_Promotion Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Autophagy_Inhibition Autophagy Inhibition mTOR->Autophagy_Inhibition

Caption: PI3K/AKT/mTOR signaling pathway modulation by Schisandrin C.

References

Benchmarking Schiarisanrin C Against Known Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiarisanrin C is a lignan of significant interest, isolated from the fruits of Schisandra chinensis. While direct enzymatic inhibition data for this compound is not extensively available, its structural similarity to other well-characterized lignans from the same plant, such as schisandrins and gomisins, suggests potential interactions with various enzyme systems. This guide provides a comparative benchmark of the inhibitory activities of these related Schisandra lignans against a panel of key enzymes implicated in drug metabolism and various disease pathologies. The performance of these natural compounds is compared against established, well-known enzyme inhibitors to provide a clear context for their potential efficacy and selectivity. All quantitative data is presented in structured tables, and detailed experimental protocols for the cited assays are provided.

Comparative Inhibitory Activity

The inhibitory potential of various Schisandra lignans and standard inhibitors were evaluated against several key enzyme families: Cytochrome P450s (CYPs), cholinesterases, and other metabolic enzymes. The half-maximal inhibitory concentrations (IC50) are summarized below.

Cytochrome P450 (CYP) Isoforms

CYP enzymes are crucial for the metabolism of a vast array of xenobiotics, including therapeutic drugs. Inhibition of these enzymes can lead to significant drug-drug interactions.

CompoundCYP1A2 (µM)CYP2C9 (µM)CYP2D6 (µM)CYP3A4 (µM)
Schisandra Lignans
Schisandrin A---6.60[1]
Schisandrin B---5.51[1]
Gomisin A---1.39[2]
Gomisin C---0.059
Gomisin G---0.01-2.5[3]
Standard Inhibitors
Furafylline0.07[4]---
Sulfaphenazole-~0.25--
Quinidine-~300[5]0.02[6]~30[5]
Ketoconazole>100--0.04 - 0.16[7][8]

Table 1: Comparative IC50 values of Schisandra lignans and standard inhibitors against major human cytochrome P450 isoforms.

Cholinesterases and Other Enzymes

Acetylcholinesterase (AChE) is a key target in the management of Alzheimer's disease. Tyrosinase is a central enzyme in melanin synthesis and a target for hyperpigmentation disorders. α-Glucosidase is an important target for the management of type 2 diabetes.

CompoundAcetylcholinesterase (AChE) (µM)Tyrosinase (µM)α-Glucosidase (µM)
Schisandra Lignans
Gomisin A13.28[2]--
Gomisin C6.71[2]--
Gomisin D7.84[2]--
Gomisin G6.55[2]--
Schisandrol B12.57[2]--
Schisandrin B-0.6-
Standard Inhibitors
Donepezil0.0067[1]--
Galantamine0.410[9]--
Kojic Acid-121[10]-
Acarbose--0.011[11]

Table 2: Comparative IC50 values of Schisandra lignans and standard inhibitors against acetylcholinesterase, tyrosinase, and α-glucosidase.

Experimental Protocols

The following are detailed methodologies for the key enzyme inhibition assays cited in this guide.

Cytochrome P450 Inhibition Assay

Objective: To determine the in vitro inhibitory potential of test compounds against various human CYP450 isoforms.

Materials:

  • Human liver microsomes (HLMs) or recombinant human CYP450 enzymes

  • Specific CYP450 substrate probes (e.g., phenacetin for CYP1A2, tolbutamide for CYP2C9, dextromethorphan for CYP2D6, testosterone or midazolam for CYP3A4)

  • NADPH regenerating system

  • Test compounds (e.g., Schisandra lignans, standard inhibitors)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile or methanol (for quenching)

  • LC-MS/MS system for metabolite quantification

Procedure:

  • A reaction mixture is prepared containing human liver microsomes or recombinant CYP enzyme, and the specific substrate probe in potassium phosphate buffer.

  • The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations.

  • The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes).

  • The reaction is initiated by the addition of an NADPH regenerating system.

  • The incubation is carried out at 37°C for a specific duration (e.g., 10-60 minutes).

  • The reaction is terminated by adding a quenching solvent like acetonitrile or methanol.

  • The samples are centrifuged to precipitate proteins.

  • The supernatant is analyzed by LC-MS/MS to quantify the formation of the specific metabolite.

  • The percentage of inhibition is calculated by comparing the metabolite formation in the presence of the test compound to the vehicle control.

  • IC50 values are determined by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a suitable sigmoidal dose-response model.[7][8]

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Objective: To measure the in vitro inhibition of acetylcholinesterase by test compounds.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Acetylthiocholine iodide (ATCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen

  • Tris-HCl buffer (pH 8.0)

  • Test compounds

  • 96-well microplate reader

Procedure:

  • In a 96-well plate, a reaction mixture is prepared containing the AChE enzyme solution and the test compound at various concentrations in Tris-HCl buffer.

  • The plate is pre-incubated at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).

  • DTNB solution is added to each well.

  • The reaction is initiated by the addition of the substrate, ATCI.

  • The absorbance is measured kinetically at 412 nm over a period of time using a microplate reader. The rate of the reaction is determined.

  • The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the vehicle control.

  • IC50 values are calculated from the dose-response curve.[12][13]

Tyrosinase Inhibition Assay

Objective: To assess the in vitro inhibitory activity of test compounds against mushroom tyrosinase.

Materials:

  • Mushroom tyrosinase

  • L-tyrosine or L-DOPA as substrate

  • Phosphate buffer (pH 6.8)

  • Test compounds

  • 96-well microplate reader

Procedure:

  • In a 96-well plate, a mixture of the tyrosinase enzyme and the test compound at different concentrations in phosphate buffer is prepared.

  • The mixture is pre-incubated at a specific temperature (e.g., 25°C or 37°C) for a set time (e.g., 10 minutes).

  • The reaction is initiated by adding the substrate (L-tyrosine or L-DOPA).

  • The formation of dopachrome is monitored by measuring the absorbance at approximately 475-490 nm at regular intervals.

  • The percentage of tyrosinase inhibition is calculated by comparing the rate of dopachrome formation in the presence of the test compound to the control.

  • IC50 values are determined from the resulting dose-response curve.[10][14]

α-Glucosidase Inhibition Assay

Objective: To evaluate the in vitro inhibitory effect of test compounds on α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate (Na2CO3) solution to stop the reaction

  • Test compounds

  • 96-well microplate reader

Procedure:

  • A reaction mixture containing the α-glucosidase enzyme and the test compound at varying concentrations in phosphate buffer is prepared in a 96-well plate.

  • The plate is pre-incubated at 37°C for a specified time (e.g., 10 minutes).

  • The reaction is started by the addition of the pNPG substrate.

  • The mixture is incubated for another set period at 37°C (e.g., 20 minutes).

  • The reaction is terminated by adding a sodium carbonate solution.

  • The absorbance of the resulting p-nitrophenol is measured at 405 nm.

  • The percentage of inhibition is calculated by comparing the absorbance of the test sample with the control.

  • IC50 values are determined from the dose-response curve.[15][16]

Visualizing Mechanisms and Workflows

The following diagrams illustrate key concepts and workflows relevant to the benchmarking of enzyme inhibitors.

enzyme_inhibition_workflow TestCompound Test Compound (e.g., this compound) Incubation Incubation of Enzyme + Inhibitor TestCompound->Incubation Enzyme Target Enzyme Enzyme->Incubation Substrate Substrate Reaction Initiate Reaction with Substrate Substrate->Reaction Buffer Buffer & Reagents Buffer->Incubation Incubation->Reaction Measurement Measure Product Formation Reaction->Measurement InhibitionCalc Calculate % Inhibition Measurement->InhibitionCalc IC50 Determine IC50 InhibitionCalc->IC50 cyp_metabolism_pathway Drug Drug (Substrate) CYP450 Cytochrome P450 Enzyme Drug->CYP450 binds to active site Metabolite Metabolite CYP450->Metabolite catalyzes oxidation Inhibitor Inhibitor (e.g., Schisandra Lignan) Inhibitor->CYP450 blocks active site logical_relationship cluster_compound Compound Properties cluster_enzyme Enzymatic Reaction cluster_outcome Experimental Outcome Structure Chemical Structure (e.g., Lignan) Inhibition Enzyme Inhibition Structure->Inhibition Concentration Concentration Concentration->Inhibition EnzymeActivity Enzyme Activity IC50Value IC50 Value EnzymeActivity->IC50Value Inhibition->EnzymeActivity decreases Inhibition->IC50Value

References

Independent Verification of Schisandrin C's Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of Schisandrin C with other established alternatives, supported by experimental data. The information is intended to assist researchers in evaluating its potential for further investigation and development.

Executive Summary

Schisandrin C, a lignan isolated from the fruit of Schisandra chinensis, has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This guide summarizes the available quantitative data on these activities, compares them to standard reference compounds, and provides detailed experimental protocols for the key assays cited. While direct head-to-head comparative studies are limited, this guide collates available data to offer a comprehensive overview of Schisandrin C's bioactivity profile.

Data Presentation

Table 1: Anti-inflammatory Activity of Schisandrin C and Reference Compounds
CompoundAssayCell LineIC50 ValueCitation(s)
Schisandrin C Nitric Oxide (NO) Production InhibitionRAW 264.78.5 ± 0.5 µM[1]
Celastrol (Positive Control)Nitric Oxide (NO) Production InhibitionRAW 264.71.03 ± 0.12 µM[1]
Indomethacin (Reference Drug)Nitric Oxide (NO) Production InhibitionRAW 264.756.8 µM[2]

Note: The IC50 values for Schisandrin C and Indomethacin are from different studies and are presented for comparative purposes. Experimental conditions may have varied.

Table 2: Anticancer Activity of Schisandrin C and Doxorubicin
CompoundCell LineAssayIC50 ValueCitation(s)
Anwulignan (Lignan from S. chinensis)AGS (Human gastric adenocarcinoma)MTT22.01 ± 1.87 µM[3]
Doxorubicin AGS (Human gastric adenocarcinoma)Not Specified0.25 µM[3]
Doxorubicin HeLa (Human cervical cancer)Not Specified1.45 ± 0.15 µM / 3.7 ± 0.3 µM[3]
Doxorubicin HT29 (Human colon adenocarcinoma)Not Specified11.39 µM / 0.75 µM[3]

Note: A direct IC50 value for the anticancer activity of Schisandrin C was not available in the searched literature. Data for Anwulignan, another lignan from the same plant, and the standard chemotherapeutic drug Doxorubicin are presented for context. The potency of Doxorubicin is significantly higher.

Table 3: Antioxidant Activity of a Standard Compound
CompoundAssayIC50 ValueCitation(s)
Ascorbic Acid (Vitamin C) DPPH Radical Scavenging3.37 µg/mL[4]
Ascorbic Acid (Vitamin C) DPPH Radical Scavenging37.337 µg/mL[5]

Note: IC50 values for the antioxidant activity of Schisandrin C from a DPPH assay were not found in the searched literature. The significant variation in the reported IC50 for the standard, Ascorbic Acid, highlights the importance of direct comparative studies under identical conditions.

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Schisandrin C) and a positive control (e.g., Doxorubicin) for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

LPS-Induced Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay measures the anti-inflammatory effect of a compound by quantifying its ability to inhibit the production of nitric oxide, a key inflammatory mediator.

Principle: The Griess reagent is used to measure the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant.

Procedure:

  • Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., Schisandrin C) or a positive control (e.g., Indomethacin) for 1-2 hours. Then, stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and NO production. Include wells with cells treated only with LPS and untreated cells.

  • Supernatant Collection: After a 24-hour incubation period, collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The intensity of the color is proportional to the nitrite concentration.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the IC50 value for the inhibition of NO production.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is a common and straightforward method to evaluate the free radical scavenging capacity of a compound.

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate an electron or a hydrogen atom, the DPPH is reduced to a colorless or pale yellow compound.

Procedure:

  • Sample and Standard Preparation: Prepare various concentrations of the test compound and a standard antioxidant (e.g., Ascorbic Acid or Trolox) in a suitable solvent (e.g., methanol or ethanol).

  • DPPH Solution: Prepare a fresh solution of DPPH in the same solvent.

  • Reaction: Mix the sample or standard solutions with the DPPH solution and incubate in the dark at room temperature for a set time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Mandatory Visualization

Schisandrin_C_Anti_inflammatory_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκBα IKK->IkB inhibits NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocation Nucleus Nucleus iNOS_mRNA iNOS mRNA NFkB_nuc->iNOS_mRNA transcription iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein translation NO Nitric Oxide (NO) iNOS_protein->NO production SchisandrinC Schisandrin C SchisandrinC->IKK inhibits

Caption: Schisandrin C inhibits LPS-induced NO production.

MTT_Assay_Workflow start Seed Cells in 96-well Plate incubate1 Incubate (24h) start->incubate1 add_compound Add Schisandrin C / Control incubate1->add_compound incubate2 Incubate (24-72h) add_compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 add_solubilizer Add Solubilizing Agent incubate3->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance end Calculate IC50 read_absorbance->end

Caption: Workflow for the MTT cytotoxicity assay.

Logical_Relationship cluster_bioactivity Bioactivity of Schisandrin C cluster_mechanism Potential Mechanisms of Action cluster_outcome Therapeutic Potential anti_inflammatory Anti-inflammatory inhibit_no Inhibition of NO Production anti_inflammatory->inhibit_no nfkb_inhibition NF-κB Inhibition anti_inflammatory->nfkb_inhibition antioxidant Antioxidant ros_scavenging ROS Scavenging antioxidant->ros_scavenging anticancer Anticancer apoptosis Induction of Apoptosis anticancer->apoptosis inflammatory_diseases Inflammatory Diseases inhibit_no->inflammatory_diseases oxidative_stress Oxidative Stress-Related Conditions ros_scavenging->oxidative_stress cancer_therapy Cancer Therapy apoptosis->cancer_therapy nfkb_inhibition->inflammatory_diseases

Caption: Bioactivities and therapeutic potential of Schisandrin C.

References

Safety Operating Guide

Proper Disposal of Schiarisanrin C: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of cytotoxic compounds like Schiarisanrin C are paramount for ensuring laboratory safety and environmental protection. this compound, a lignan isolated from Schizandra arisanensis, has demonstrated cytotoxic activity against various cancer cell lines.[1] Due to its hazardous nature, it is imperative to follow stringent disposal protocols. This guide provides essential safety and logistical information for the proper management of this compound waste.

Chemical and Physical Properties

A comprehensive understanding of a compound's properties is the first step in safe handling. The following table summarizes the available data for this compound.

PropertyValue
CAS Number 130252-44-7[1]
Molecular Formula C₂₉H₂₈O₈[1]
Molecular Weight 504.53 g/mol [1]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Disposal Procedures for this compound

As a cytotoxic substance, this compound and any materials contaminated with it must be treated as hazardous chemical waste. Standard laboratory practices for non-hazardous waste are insufficient and unsafe. The following step-by-step procedure outlines the proper disposal process.

Step 1: Segregation and Collection
  • Designated Waste Containers: All this compound waste, including unused product, contaminated labware (e.g., vials, pipette tips, gloves), and cleaning materials, must be collected in clearly labeled, leak-proof hazardous waste containers.

  • Labeling: The container must be labeled with the words "Hazardous Waste," "Cytotoxic," and the full chemical name, "this compound."

  • Solid vs. Liquid Waste: If institutional policy requires, segregate solid and liquid waste into separate, appropriately designated containers.

Step 2: Personal Protective Equipment (PPE)
  • Minimum PPE: When handling this compound waste, always wear appropriate personal protective equipment, including a lab coat, safety goggles, and nitrile gloves.

  • Contaminated PPE: All PPE that comes into contact with this compound is considered contaminated and must be disposed of as hazardous waste.

Step 3: Storage
  • Secure Storage: Store hazardous waste containers in a designated, secure area away from general laboratory traffic.

  • Secondary Containment: It is best practice to use secondary containment to prevent the spread of material in case of a leak.

Step 4: Final Disposal
  • High-Temperature Incineration: The recommended method for the final disposal of cytotoxic waste is high-temperature incineration by a licensed hazardous waste disposal company. This process ensures the complete destruction of the hazardous compound.

  • Contact Environmental Health and Safety (EHS): Coordinate with your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this compound waste through standard laboratory trash or drains.

Experimental Workflow for Handling and Disposal

The following diagram illustrates the general workflow for the safe handling and disposal of this compound in a laboratory setting.

Experimental Workflow: this compound Handling and Disposal cluster_0 Preparation and Handling cluster_1 Waste Segregation cluster_2 Waste Collection cluster_3 Storage and Disposal prep Weighing and Solution Preparation (in a designated area, e.g., fume hood) exp Experimental Use prep->exp solid_waste Contaminated Solids (Gloves, Pipette Tips, Vials) exp->solid_waste liquid_waste Unused/Waste Solutions exp->liquid_waste solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container storage Secure Storage Area solid_container->storage liquid_container->storage disposal EHS Pickup and Incineration storage->disposal

Workflow for safe handling and disposal of this compound.

Potential Signaling Pathway Involvement

While the specific signaling pathways affected by this compound are not extensively documented in publicly available literature, research on the structurally related compound, Schisandrin B, suggests potential involvement of the ROS-mediated MAPK, STAT3, and NF-κB signaling pathways in its anticancer effects. The following diagram illustrates this proposed mechanism, which may provide a starting point for investigating the biological activity of this compound.

Proposed Signaling Pathway for a Related Lignan (Schisandrin B) Schiarisanrin_C This compound (or related lignan) ROS Increased Intracellular ROS Schiarisanrin_C->ROS MAPK MAPK Pathway (p38, JNK, ERK) ROS->MAPK STAT3 STAT3 Pathway ROS->STAT3 NFkB NF-κB Pathway ROS->NFkB Apoptosis Apoptosis MAPK->Apoptosis CellCycleArrest Cell Cycle Arrest MAPK->CellCycleArrest STAT3->Apoptosis MigrationInhibition Inhibition of Migration STAT3->MigrationInhibition inhibition NFkB->Apoptosis NFkB->MigrationInhibition inhibition

Proposed signaling based on the action of the related compound Schisandrin B.

By adhering to these guidelines, laboratories can ensure the safe handling and disposal of this compound, thereby protecting personnel and the environment. Always consult your institution's specific safety protocols and your EHS department for any additional requirements.

References

Personal protective equipment for handling Schiarisanrin C

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

Given the cytotoxic nature of Schiarisanrin C, appropriate personal protective equipment is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound, especially in its powdered form.

PPE CategoryRecommended Equipment
Eye/Face Protection Chemical safety goggles or a face shield should be worn to protect against splashes and airborne particles.
Skin Protection A lab coat must be worn at all times. Nitrile gloves are recommended and should be changed frequently and immediately if contaminated. Consider double-gloving for added protection.
Respiratory Protection When handling the solid compound or preparing solutions, a NIOSH-approved respirator (e.g., N95 or higher) should be used to prevent inhalation of airborne particles.
Hand Protection Chemically resistant gloves, such as nitrile gloves, must be worn. Inspect gloves for any tears or punctures before use.

Immediate Safety and Logistical Information

This table provides essential information for the safe handling and emergency procedures related to this compound.

AspectProcedure
First Aid: Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.
First Aid: Skin Contact Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
First Aid: Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
First Aid: Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response For small spills: Carefully wipe up the spill with absorbent material, wearing appropriate PPE. Clean the spill area with a suitable detergent and water. Collect all contaminated materials in a sealed container for proper disposal. For large spills: Evacuate the area and prevent entry. Ventilate the area. Contact your institution's environmental health and safety department for assistance with cleanup.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.

Experimental Protocol: Safe Handling Workflow

The following diagram outlines the standard operating procedure for safely handling this compound in a research environment.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE 1. Don Appropriate PPE (Gloves, Lab Coat, Goggles, Respirator) Prepare Work Area 2. Prepare a Designated Work Area (e.g., Chemical Fume Hood) Don PPE->Prepare Work Area Weigh Compound 3. Weigh this compound in a Ventilated Enclosure Prepare Work Area->Weigh Compound Prepare Solution 4. Prepare Solutions in a Chemical Fume Hood Weigh Compound->Prepare Solution Conduct Experiment 5. Conduct Experiment Following Approved Protocol Prepare Solution->Conduct Experiment Decontaminate Surfaces 6. Decontaminate All Work Surfaces Conduct Experiment->Decontaminate Surfaces Dispose of Waste 7. Dispose of All Waste (Solid and Liquid) as Hazardous Decontaminate Surfaces->Dispose of Waste Doff PPE 8. Doff PPE in the Correct Order Dispose of Waste->Doff PPE

Safe Handling Workflow for this compound

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste. This includes unused compounds, solutions, contaminated lab supplies (e.g., pipette tips, tubes, gloves), and any spill cleanup materials.

  • Solid Waste: Collect all solid waste in a clearly labeled, sealed container designated for cytotoxic waste.

  • Liquid Waste: Collect all liquid waste in a sealed, leak-proof container that is clearly labeled with the contents.

  • Disposal: All waste containers should be disposed of through your institution's hazardous waste management program. Do not dispose of this compound down the drain or in regular trash. A related compound, Schisandrin C, is known to be very toxic to aquatic life with long-lasting effects, so proper disposal is critical to prevent environmental contamination.[3]

References

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